mTOR inhibitor-18
Description
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Properties
Molecular Formula |
C22H21N7OS |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[4-(4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl)phenyl]-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C22H21N7OS/c31-22(25-18-3-1-9-23-15-18)24-17-7-5-16(6-8-17)20-26-21(28-11-13-30-14-12-28)19-4-2-10-29(19)27-20/h1-10,15H,11-14H2,(H2,24,25,31) |
InChI Key |
HWLLZNZODHNMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NN3C2=CC=C3)C4=CC=C(C=C4)NC(=S)NC5=CN=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of mTOR Inhibitor-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
mTOR Inhibitor-18 is a potent, selective, and ATP-competitive inhibitor of the mTOR (mechanistic target of rapamycin) kinase. By targeting the ATP binding site of the mTOR kinase domain, it effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to first-generation allosteric inhibitors like rapamycin, resulting in profound effects on cell growth, proliferation, and metabolism.[1][4] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental protocols, to aid in its application in preclinical research and drug development.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, directly targeting the kinase domain of mTOR.[1][3][5] This mechanism is distinct from first-generation inhibitors (rapalogs), which act allosterically and primarily inhibit mTORC1.[1] By competing with ATP, this compound prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a comprehensive shutdown of mTOR signaling.[2][3]
The key consequences of this dual inhibition are:
-
Inhibition of mTORC1: This leads to the suppression of protein synthesis through the dephosphorylation of its key substrates, p70 S6 Kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][5] It also induces autophagy.[2]
-
Inhibition of mTORC2: This results in the blockade of pro-survival signaling by preventing the phosphorylation and activation of Akt at Serine 473.[1][5]
This dual inhibitory action overcomes some of the limitations of rapamycin and its analogs, such as the incomplete inhibition of mTORC1 and the potential for feedback activation of Akt signaling.[6]
Signaling Pathways
The mTOR signaling network is a central regulator of cellular processes. This compound's mechanism of action can be visualized through its impact on the canonical mTORC1 and mTORC2 pathways.
Quantitative Data
The potency of this compound is demonstrated by its low nanomolar IC50 values against both mTORC1 and mTORC2. The following tables summarize the quantitative data for Torin1, a well-characterized ATP-competitive mTOR inhibitor that serves as a proxy for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Reference |
|---|---|---|
| mTORC1 | 2 | [1][7] |
| mTORC2 | 10 | [1][7] |
| PI3K | ~1,800 |[7] |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (nM) | Reference |
|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | mTORC1 Inhibition (pS6K T389) | 2-10 | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | mTORC2 Inhibition (pAkt S473) | 2-10 | [1] |
| MTT (metastatic mouse pheochromocytoma) | Cell Proliferation | 207 | [8] |
| Kelly (neuroblastoma) | Cell Viability | N/A (Torin-2 IC50 = 12 nM) | [6] |
| IMR-32 (neuroblastoma) | Cell Viability | N/A (Torin-2 IC50 = 30 nM) |[6] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro mTOR Kinase Assay
This assay determines the direct inhibitory effect of this compound on the kinase activity of purified mTORC1 and mTORC2.
Methodology:
-
Purification of mTOR Complexes:
-
mTORC1 can be purified from HEK-293T cells stably expressing FLAG-tagged Raptor.[1][9]
-
mTORC2 can be purified from HeLa cells expressing FLAG-tagged Protor-1.[1]
-
Lyse cells in a CHAPS-based buffer and perform immunoprecipitation using anti-FLAG M2 agarose beads.[9]
-
Wash the beads extensively to remove non-specific binding proteins.[9]
-
-
Kinase Reaction:
-
Incubate the purified mTORC1 or mTORC2 on beads with a serial dilution of this compound for 30 minutes in a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 4 mM MnCl2, 50 mM KCl).[9]
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM) and a specific substrate.[9]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[9]
-
-
Detection:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) for mTORC1 and anti-phospho-Akt (Ser473) for mTORC2).[1]
-
Alternatively, a time-resolved FRET (TR-FRET) assay using a GFP-labeled substrate (e.g., 4E-BP1) and a terbium-labeled phospho-specific antibody can be used for higher throughput.[9]
-
-
Data Analysis:
-
Quantify the band intensity from the Western blot or the FRET signal.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Western Blot Analysis
This protocol is used to assess the effect of this compound on the mTOR signaling pathway within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MEFs, glioblastoma cells) at a suitable density and allow them to adhere.[1][10]
-
Serum-starve the cells for a period (e.g., 24 hours) to reduce basal mTOR activity.[10]
-
Treat the cells with a dose range of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).[7][10]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Key antibodies include:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the changes in protein phosphorylation relative to the total protein and the loading control.[10]
-
Conclusion
This compound represents a second-generation mTOR inhibitor that potently and selectively targets the ATP-binding site of the mTOR kinase. Its ability to inhibit both mTORC1 and mTORC2 results in a more complete blockade of the mTOR signaling pathway compared to first-generation allosteric inhibitors. This comprehensive mechanism of action makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The quantitative data and experimental protocols provided in this guide offer a framework for its effective utilization in preclinical studies.
References
- 1. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 8. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of mTOR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is implicated in a host of human diseases, most notably cancer, making it a prime target for therapeutic intervention.[2] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different sensitivities to inhibitors and regulate distinct downstream pathways.
This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of mTOR inhibitors, with a focus on ATP-competitive inhibitors. While the specific compound "mTOR inhibitor-18" is not prominently described in publicly available literature, this guide will equip researchers with the fundamental knowledge and methodologies to understand and develop the SAR for this and other novel mTOR inhibitors. We will delve into the classification of mTOR inhibitors, present key SAR findings for prominent chemical scaffolds, provide detailed experimental protocols for assessing inhibitor activity, and illustrate the critical signaling pathways and experimental workflows.
Classification and General Structure-Activity Relationships of mTOR Inhibitors
mTOR inhibitors can be broadly categorized into two main classes: allosteric inhibitors and ATP-competitive inhibitors.
1.1. Allosteric mTOR Inhibitors (Rapalogs)
Rapamycin and its analogs (rapalogs) are the first generation of mTOR inhibitors. They act by forming a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, allosterically inhibiting the activity of mTORC1. Rapalogs are generally not effective against mTORC2. The complex macrocyclic structure of rapamycin has made extensive SAR studies challenging. Modifications often focus on improving pharmacokinetic properties rather than intrinsic potency.
1.2. ATP-Competitive mTOR Inhibitors
To overcome the limitations of rapalogs, second-generation mTOR inhibitors were developed to compete with ATP in the kinase domain of mTOR. These inhibitors typically target both mTORC1 and mTORC2. Many also exhibit dual inhibitory activity against phosphoinositide 3-kinases (PI3Ks) due to the high degree of similarity in their ATP-binding sites. The SAR for this class is rich and has been extensively explored.
Key structural features for potent ATP-competitive mTOR inhibition often include:
-
A Heterocyclic Scaffold: A core heterocyclic ring system, such as pyrazolopyrimidine, pyrido[3,2-d]pyrimidine, or a related structure, that forms hydrogen bonds with the hinge region of the mTOR kinase domain.
-
A Morpholine Moiety: A morpholine group is a common feature in many potent mTOR inhibitors. The oxygen atom of the morpholine often acts as a hydrogen bond acceptor, interacting with the backbone NH of Val2240 in the hinge region.
-
Substitutions Targeting Specific Pockets: Various substituents on the core scaffold are optimized to occupy and interact with specific pockets within the ATP-binding site, contributing to both potency and selectivity.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR for a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives, demonstrating the impact of substitutions at the C-7 position on PI3Kα and mTOR inhibition. The core structure features a 3-hydroxyphenyl group at C-2 and a morpholine at C-4.
| Compound | C-7 Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity Index (PI3Kα/mTOR) |
| 5 | -CH2OH | 19 | 180 | 9.5 |
| 19 | -CH2N3 | 10 | 110 | 11 |
| 21 | 1H-1,2,3-triazol-4-yl | 10 | 100 | 10 |
| 32 | -CH2OCH3 | 3 | >1000 | >333 |
Data adapted from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as novel PI3K/mTOR inhibitors.[3]
SAR Insights from the Table:
-
Introduction of a substituent at the C-7 position generally decreases mTOR inhibition compared to the parent compound.[3]
-
Small, polar substituents like hydroxymethyl (in compound 5 ) and azidomethyl (in compound 19 ) are tolerated and result in dual PI3K/mTOR activity.[3]
-
The introduction of a triazole ring (compound 21 ) also maintains dual inhibitory activity.[3]
-
A more hydrophobic methoxymethyl group (compound 32 ) significantly improves PI3Kα potency while drastically reducing mTOR inhibition, leading to a more selective PI3Kα inhibitor.[3]
Experimental Protocols
To establish a robust SAR, precise and reproducible experimental data is essential. The following are detailed protocols for key in vitro and cell-based assays.
3.1. In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1 or mTORC2.
Materials:
-
Active mTOR enzyme (e.g., immunoprecipitated mTORC1 from HEK293T cells).
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
ATP.
-
Substrate (e.g., inactive S6K1 for mTORC1, or inactive AKT1 for mTORC2).
-
Test compounds (dissolved in DMSO).
-
SDS-PAGE gels and Western blotting reagents.
-
Phospho-specific antibodies (e.g., anti-phospho-S6K1 (Thr389) or anti-phospho-AKT1 (Ser473)).
Procedure:
-
Prepare a reaction mixture containing the active mTOR enzyme and the substrate in the kinase buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody for the substrate to detect the extent of phosphorylation.
-
Use a total protein antibody for the substrate as a loading control.
-
Quantify the band intensities to determine the IC50 value of the test compound.
3.2. Cellular Assay: Western Blot Analysis of Downstream mTOR Signaling
This assay assesses the ability of a compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation of downstream targets.
Materials:
-
Cancer cell line with an active mTOR pathway (e.g., PC-3, H460).
-
Cell culture medium and supplements.
-
Test compounds (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours). Include a DMSO control.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation of mTOR substrates.
Mandatory Visualizations
4.1. mTOR Signaling Pathway
Caption: The mTOR signaling pathway highlighting the points of intervention for allosteric and ATP-competitive inhibitors.
4.2. Experimental Workflow for SAR Determination
Caption: A general experimental workflow for the determination of the structure-activity relationship of a novel mTOR inhibitor series.
Conclusion
References
An In-depth Technical Guide to the Discovery and Synthesis of the dual mTORC1/mTORC2 Inhibitor AZD2014
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AZD2014, a potent and selective dual inhibitor of the mechanistic target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and cell signaling.
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1] It functions as two distinct multiprotein complexes: mTORC1 and mTORC2.[1] Dysregulation of the mTOR pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.[2]
AZD2014 (Vistusertib) is a second-generation mTOR inhibitor that acts as an ATP-competitive inhibitor of the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[2] This dual inhibition profile offers potential advantages over first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1.[2] By inhibiting mTORC2, AZD2014 can prevent the feedback activation of Akt, a pro-survival signaling molecule, which is a known resistance mechanism to rapalog therapy.[3]
Discovery and Synthesis
AZD2014 was discovered through a lead optimization program that aimed to improve upon the properties of an earlier dual mTORC1/mTORC2 inhibitor, AZD8055.[4][5] The optimization efforts focused on enhancing cellular potency, improving aqueous solubility, increasing the margin over hERG IC50, and reducing the rate of metabolism in human hepatocytes.[4] This led to the identification of AZD2014 as a clinical candidate with a favorable preclinical profile.[4]
Chemical Synthesis
While the detailed, step-by-step synthesis of AZD2014 is proprietary, the general synthetic strategy for this class of compounds, based on the optimization of AZD8055, involves a multi-step process. The core structure is a pyrido[2,3-d]pyrimidine scaffold. The synthesis of analogs in this series generally involves the sequential functionalization of this core.
Representative Synthetic Protocol (Conceptual)
The following is a conceptual protocol for the synthesis of a pyrido[2,3-d]pyrimidine scaffold, which is central to the structure of AZD2014. This is a generalized representation and not the specific, proprietary synthesis of AZD2014.
-
Formation of the Pyrimidine Ring: Condensation of a substituted aminopyridine with a suitable three-carbon synthon to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine core.
-
Introduction of Morpholine Moieties: Nucleophilic aromatic substitution reactions are employed to introduce the two (3S)-3-methylmorpholin-4-yl groups at the 2 and 4 positions of the pyrido[2,3-d]pyrimidine core. This is a key step in defining the structure of AZD2014.
-
Functionalization of the Pyridine Ring: A Suzuki or other cross-coupling reaction is used to attach the 3-(N-methylcarbamoyl)phenyl group at the 7-position of the pyridine ring. This moiety is crucial for the compound's activity and properties.
-
Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography and/or preparative HPLC, to yield the desired product with high purity. Characterization is performed using techniques like NMR and mass spectrometry.
Mechanism of Action
AZD2014 is an ATP-competitive inhibitor of the mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[3] This leads to the inhibition of downstream signaling pathways that control protein synthesis, cell growth, and survival.
-
mTORC1 Inhibition: AZD2014 inhibits the phosphorylation of key mTORC1 substrates, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and cell cycle arrest.[3]
-
mTORC2 Inhibition: By inhibiting mTORC2, AZD2014 prevents the phosphorylation and activation of Akt at serine 473.[3] This is a key advantage over rapalogs, as it abrogates the feedback loop that leads to Akt activation and subsequent drug resistance.
The dual inhibition of mTORC1 and mTORC2 by AZD2014 results in a more complete blockade of the mTOR signaling pathway compared to mTORC1-selective inhibitors.
Quantitative Data
The following tables summarize the key quantitative data for AZD2014 from various preclinical studies.
Table 1: In Vitro Potency of AZD2014
| Target/Assay | IC50 | Reference |
| mTOR (cell-free) | 2.8 nM | [3] |
| pS6 (Ser235/236) in MDAMB468 cells | 210 nM | [6] |
| pAKT (Ser473) in MDAMB468 cells | 78 nM | [6] |
Table 2: Selectivity of AZD2014 against PI3K Isoforms
| PI3K Isoform | Selectivity (fold vs mTOR) | Reference |
| PI3Kα | >1000 | [5] |
| PI3Kβ | >1000 | [5] |
| PI3Kγ | >1000 | [5] |
| PI3Kδ | >1000 | [5] |
Table 3: Cellular Activity of AZD2014 in Breast Cancer Cell Lines
| Cell Line | GI50 (nM) | TGI (nM) | Reference |
| MCF7 (ER+) | <200 | <500 | [6] |
| HCC1428 (ER+) | <200 | <500 | [6] |
| LTED (Long-Term Estrogen Deprived) | <200 | <500 | [6] |
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition.
Experimental Protocols
The following are detailed protocols for key experiments used in the evaluation of AZD2014. These protocols are synthesized from information in the public domain and standard laboratory practices.
mTOR Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro potency of AZD2014 against the mTOR kinase.
-
Reagents and Materials:
-
Recombinant active human mTOR (e.g., truncated GST-tagged mTOR containing the FRB, FAT, kinase, and FATC domains).
-
GFP-4E-BP1 fusion protein (substrate).
-
Terbium-labeled anti-phospho-4E-BP1 (pT46) antibody.
-
ATP.
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 1 mM EGTA, 10 mM MnCl2, 1 mM DTT.
-
AZD2014 stock solution in DMSO.
-
Low-volume 384-well plates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of AZD2014 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add the mTOR enzyme at a pre-determined concentration (e.g., EC80).
-
Add the diluted AZD2014 or DMSO (vehicle control).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of GFP-4E-BP1 and ATP to final concentrations of approximately 400 nM and 10 µM, respectively.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Add the Terbium-labeled anti-phospho-4E-BP1 antibody to a final concentration of 2 nM.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and GFP wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value for AZD2014 by fitting the data to a four-parameter logistic equation.
-
Western Blot Analysis
This protocol describes the analysis of mTOR pathway inhibition in cells treated with AZD2014.
-
Reagents and Materials:
-
Cell culture medium, serum, and appropriate cell lines (e.g., MCF7, MDAMB468).
-
AZD2014 stock solution in DMSO.
-
Lysis Buffer (RIPA buffer): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (diluted in blocking buffer):
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-Akt (Ser473)
-
Akt
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of AZD2014 or DMSO for the desired time (e.g., 2, 24, or 48 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to assess the effect of AZD2014 on cell viability.
-
Reagents and Materials:
-
Cell culture medium, serum, and appropriate cell lines.
-
AZD2014 stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of AZD2014 or DMSO (vehicle control) in fresh medium.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of AZD2014 in a mouse xenograft model.
-
Reagents and Materials:
-
Appropriate cancer cell line (e.g., MCF7).
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Matrigel (optional).
-
AZD2014 formulation for oral administration (e.g., in 0.5% HPMC, 0.1% Tween 80).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF7 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AZD2014 orally at the desired dose and schedule (e.g., 15 mg/kg once daily). The control group receives the vehicle.
-
Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
-
Analyze the data to determine the effect of AZD2014 on tumor growth inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the dual inhibitory action of AZD2014.
Experimental Workflow Diagram
Caption: A general experimental workflow for the discovery and validation of an mTOR inhibitor.
Logical Relationship Diagram
Caption: Logical relationship of AZD2014's dual inhibition of mTORC1 and mTORC2.
References
- 1. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: the discovery of AZD8055 and AZD2014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: Target Binding Affinity of mTOR Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the target binding affinity of mTOR inhibitors. While specific quantitative binding data for the research compound "mTOR inhibitor-18" (also known as Example 106) is not publicly available in the reviewed literature, this document will serve as a comprehensive resource by presenting representative data from other well-characterized mTOR inhibitors. Furthermore, it will detail common experimental protocols for determining binding affinity and visualize the mTOR signaling pathway to provide a foundational understanding for researchers in the field.
Introduction to mTOR and its Inhibitors
The mTOR kinase is a core component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] These complexes act as crucial signaling hubs, integrating intracellular and extracellular signals, such as growth factors, nutrients, and cellular energy levels, to orchestrate cellular responses.[3] Given its central role in cellular homeostasis, the mTOR pathway is frequently hyperactivated in various cancers, promoting tumor growth and proliferation.[1]
mTOR inhibitors are a class of drugs designed to block the activity of mTOR, thereby impeding the downstream signaling cascades that drive pathological cellular processes. These inhibitors are broadly classified based on their mechanism of action, with some targeting the mTOR kinase domain directly and others acting allosterically.
Quantitative Binding Affinity of Representative mTOR Inhibitors
The binding affinity of an inhibitor to its target is a critical parameter in drug development, as it dictates the potency and selectivity of the compound. This affinity is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd).
While specific binding affinity data for This compound is not available in the public domain based on the conducted research, the following table summarizes the quantitative data for several other representative mTOR and dual PI3K/mTOR inhibitors to provide a comparative landscape.
| Inhibitor Name | Target(s) | IC50 / Ki Value | Citation(s) |
| PI3K/mTOR-IN-18 | PI3Kα | Ki = 0.130 nM | [4] |
| mTOR | Ki = 0.111 nM | [4] | |
| PI3K/mTOR Inhibitor-8 | PI3Kα | IC50 = 0.46 nM | [4] |
| mTOR | IC50 = 12 nM | [4] | |
| PI3Kα/mTOR-IN-1 | PI3Kα | Ki = 12.5 nM (cell-free) | [4] |
| mTOR | Ki = 10.6 nM (cell-free) | [4] | |
| mTOR inhibitor-13 | mTOR | IC50 = 0.29 nM | [4] |
| PI3Kα | IC50 = 119 nM | [4] | |
| mTOR inhibitor-27 | mTOR | IC50 = 5.47 µM | [4][5] |
| PI-540 | PI3Kα | IC50 = 10 nM | |
| mTOR | IC50 = 61 nM | ||
| PI3K/mTOR-IN-17 | PI3K | IC50 = 1.21 µM | [5] |
| mTOR | IC50 = 0.21 µM | [5] |
Experimental Protocols for Determining Target Binding Affinity
The determination of inhibitor binding affinity is performed using a variety of biochemical and cellular assays. Below are detailed methodologies for common experimental approaches.
LanthaScreen® Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying inhibitor binding to a kinase.
Principle: The LanthaScreen® Eu Kinase Binding Assay relies on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test inhibitor.[4] A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor.[4] An inhibitor competing with the tracer for binding to the kinase active site will lead to a decrease in the FRET signal.[4]
Materials:
-
mTOR kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the mTOR kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of the diluted test inhibitor.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Measure the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 in the presence of an inhibitor.
Principle: This method involves immunoprecipitating active mTORC1 from cell lysates and then performing an in vitro kinase reaction using a known mTORC1 substrate, such as 4E-BP1. The level of substrate phosphorylation is then quantified, typically via autoradiography if using radiolabeled ATP or by western blotting with phospho-specific antibodies.
Materials:
-
HEK293E cells
-
Insulin (for cell stimulation)
-
mTOR lysis buffer (e.g., containing 40 mM HEPES, 120 mM NaCl, 1 mM EDTA, and 0.3% CHAPS)
-
Protease and phosphatase inhibitors
-
Anti-mTOR or anti-Raptor antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Recombinant 4E-BP1 (substrate)
-
[γ-32P]ATP
-
Kinase assay buffer
-
Test inhibitor
Procedure:
-
Cell Culture and Lysis: Culture HEK293E cells and stimulate with insulin to activate the mTOR pathway. Lyse the cells in mTOR lysis buffer supplemented with inhibitors.[6]
-
Immunoprecipitation of mTORC1: Incubate the cell lysates with an antibody against an mTORC1 component (e.g., mTOR or Raptor) to capture the complex.[6] Add protein A/G agarose beads to pull down the antibody-mTORC1 complexes.
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC1 complexes.
-
Resuspend the beads in kinase assay buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the substrate (4E-BP1) and [γ-32P]ATP.
-
-
Incubation and Termination: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes). Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and expose to X-ray film to detect the radiolabeled, phosphorylated 4E-BP1.
-
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration. Plot the phosphorylation signal against the inhibitor concentration to calculate the IC50 value.
mTOR Signaling Pathway and Point of Inhibition
The mTOR signaling pathway is a complex network that governs a wide array of cellular functions. The diagram below illustrates a simplified representation of this pathway and indicates the point of action for mTOR inhibitors.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of an mTOR inhibitor.
Conclusion
This technical guide has provided a comprehensive overview of the target binding affinity of mTOR inhibitors. While specific quantitative data for "this compound" remains elusive in the public domain, the representative data for other mTOR inhibitors, coupled with detailed experimental protocols and a clear visualization of the mTOR signaling pathway, offers valuable insights for researchers and drug development professionals. A thorough understanding of these principles is paramount for the successful development of novel and effective mTOR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Binding Kinetics of RHEB with mTORC1 by In-Cell and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of the insulin/mTOR pathway delays cone death in a mouse model of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
The Dual Nature of mTOR Inhibition: A Technical Guide to the Differential Effects on mTORC1 and mTORC2
A Whitepaper for Researchers and Drug Development Professionals
Disclaimer: Specific quantitative data and experimental protocols for the compound designated "mTOR inhibitor-18" are not publicly available. This guide utilizes OSI-027, a well-characterized, potent, and selective dual inhibitor of both mTORC1 and mTORC2, as a representative compound to illustrate the principles and methodologies for evaluating the differential effects of such inhibitors.
Introduction: The mTOR Signaling Nexus
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]
-
mTORC1 , characterized by the regulatory protein Raptor, integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid biogenesis, and autophagy.[1]
-
mTORC2 , containing the essential subunit Rictor, is a key regulator of cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[1]
Given their central role in cellular homeostasis and the frequent dysregulation of the mTOR pathway in diseases like cancer, both complexes are critical targets for therapeutic intervention. Dual mTORC1/mTORC2 inhibitors, which target the ATP-binding site of the mTOR kinase, offer a more comprehensive blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily affect mTORC1.[2][3] This guide provides an in-depth analysis of the differential effects of a representative dual inhibitor, OSI-027, on mTORC1 and mTORC2.
Quantitative Analysis of mTORC1 vs. mTORC2 Inhibition
The potency and selectivity of an mTOR inhibitor are critical parameters in its preclinical characterization. These are typically determined through in vitro kinase assays that measure the half-maximal inhibitory concentration (IC50) against each complex.
Table 1: In Vitro Kinase Inhibitory Activity of OSI-027 [3][4]
| Target Complex | IC50 (nM) | Assay Type |
| mTORC1 | 22 | Cell-free biochemical assay |
| mTORC2 | 65 | Cell-free biochemical assay |
Data presented for the representative dual inhibitor OSI-027.
These data indicate that OSI-027 potently inhibits both mTORC1 and mTORC2, with a slight preference for mTORC1 in this particular assay. The relative potency against each complex is a key characteristic that can influence the inhibitor's overall cellular and physiological effects.
Experimental Protocols for Assessing Differential Inhibition
Determining the specific effects of an inhibitor on mTORC1 and mTORC2 requires a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Immunoprecipitation Kinase Assay
This biochemical assay directly measures the enzymatic activity of isolated mTORC1 and mTORC2 in the presence of the inhibitor.
Objective: To determine the IC50 values of an mTOR inhibitor against purified mTORC1 and mTORC2.
Methodology:
-
Cell Lysis: HeLa cells are lysed in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.[3][5]
-
Immunoprecipitation:
-
Kinase Reaction:
-
Detection:
-
The phosphorylation of the substrate is quantified using methods such as ELISA with a phospho-specific antibody or autoradiography if using radiolabeled ATP.[5]
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Cellular Western Blot Analysis
This cellular assay assesses the downstream signaling of mTORC1 and mTORC2 within a cellular context by measuring the phosphorylation status of key substrates.
Objective: To evaluate the inhibition of mTORC1 and mTORC2 signaling pathways in intact cells treated with an mTOR inhibitor.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with active mTOR signaling (e.g., BT-474, IGR-OV1) are cultured and treated with various concentrations of the mTOR inhibitor (e.g., OSI-027) for a specified duration (e.g., 2-24 hours).[2]
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Western Blotting:
-
Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is incubated with primary antibodies specific for:
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
-
Detection and Analysis:
-
The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The signal is detected using chemiluminescence or fluorescence imaging.
-
The band intensities are quantified to determine the relative levels of phosphorylated proteins.
-
Visualizing mTOR Signaling and Experimental Workflows
Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in mTOR inhibitor research.
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing activation of mTORC1 and mTORC2 and their downstream effectors.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining mTORC1/mTORC2 inhibition using an in vitro immunoprecipitation kinase assay.
Experimental Workflow: Cellular Western Blot Analysis
Caption: Workflow for assessing mTORC1 and mTORC2 pathway inhibition in cells via Western blot analysis.
Conclusion
The comprehensive evaluation of an mTOR inhibitor's effect on both mTORC1 and mTORC2 is crucial for understanding its mechanism of action and predicting its therapeutic potential. Through a combination of in vitro biochemical assays to determine direct enzymatic inhibition and cellular assays to assess downstream pathway modulation, researchers can build a detailed profile of a compound's activity. The use of a well-characterized dual inhibitor like OSI-027 as a benchmark provides a robust framework for the preclinical assessment of novel mTOR-targeting agents. This integrated approach, combining quantitative data, detailed methodologies, and clear visual representations of the underlying biology and workflows, is essential for advancing the development of next-generation mTOR inhibitors for a variety of human diseases.
References
An In-depth Technical Guide to the Cellular Pathways Affected by mTOR Inhibition
Disclaimer: The term "mTOR inhibitor-18" does not correspond to a standardized or widely recognized scientific name for a specific molecule. This guide therefore provides a comprehensive overview of the core cellular pathways affected by well-characterized mTOR inhibitors, which are broadly classified into rapalogs (first generation) and ATP-competitive inhibitors (second and third generation). The data and methodologies presented are representative of the field and are drawn from studies on seminal mTOR inhibitors.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR is a key component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human diseases, including cancer, making it a critical target for therapeutic intervention.[3][4] mTOR inhibitors are a class of drugs that modulate these cellular processes and have applications in oncology, immunosuppression, and the study of aging.[1][5]
Core Signaling Pathways Affected by mTOR Inhibition
The primary signaling cascade influenced by mTOR inhibitors is the PI3K/AKT/mTOR pathway. This pathway is activated by growth factors and nutrients and plays a crucial role in cell cycle progression and protein synthesis.
-
mTORC1 Pathway: mTORC1 is sensitive to nutrients and growth factors and is the primary target of first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs).[1] When activated, mTORC1 promotes protein synthesis by phosphorylating two key downstream targets: p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6] Inhibition of mTORC1 leads to the dephosphorylation of S6K and 4E-BP1, resulting in the suppression of protein synthesis and a halt in cell cycle progression.[3] Furthermore, mTORC1 inhibition can induce autophagy, a cellular process of self-digestion and recycling of cellular components.[1][6]
-
mTORC2 Pathway: mTORC2 is generally considered rapamycin-insensitive and is involved in the activation of AKT, a key kinase that promotes cell survival.[6] Second-generation mTOR inhibitors, which are ATP-competitive, can inhibit both mTORC1 and mTORC2.[2] By inhibiting mTORC2, these drugs can block the phosphorylation and full activation of AKT, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling network.[2]
-
Feedback Loops: A critical aspect of mTOR signaling is the presence of a negative feedback loop. S6K, a downstream target of mTORC1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), which is an upstream activator of the PI3K/AKT pathway.[6] When mTORC1 is inhibited by rapalogs, this negative feedback is relieved, leading to the potential for increased AKT signaling, which can promote cell survival and limit the therapeutic efficacy of mTORC1-specific inhibitors.[6] Dual mTORC1/mTORC2 inhibitors or PI3K/mTOR dual inhibitors can overcome this feedback activation.[7]
Caption: The PI3K/AKT/mTOR signaling network and points of inhibition.
Quantitative Data on mTOR Inhibitor Activity
The potency of mTOR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Below is a summary of representative data for different classes of mTOR inhibitors.
| Inhibitor Class | Example Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Rapalog | Rapamycin | HT-1080 | Cell Proliferation | 1800 | [5] |
| Rapamycin | HeLa | Cell Proliferation | 250 | [5] | |
| Temsirolimus | Various | Growth Inhibition | low nM | [3] | |
| ATP-Competitive | TKA001 | HT-1080 | Cell Proliferation | 200 | [5] |
| TKA001 | HeLa | Cell Proliferation | 1000 | [5] | |
| Torin-1 | Various | mTOR Kinase Inhibition | 3-4.4 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to study the effects of mTOR inhibitors.
-
Cell Seeding: Plate cells (e.g., HT-1080, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the mTOR inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Cell Lysis: Treat cells with the mTOR inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-S6K, p-4E-BP1, p-AKT) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for evaluating the cellular effects of an mTOR inhibitor.
Conclusion
mTOR inhibitors are a significant class of therapeutic agents that target a central node in cellular signaling. Their effects are primarily mediated through the inhibition of mTORC1 and, in the case of newer generation inhibitors, mTORC2. This leads to the suppression of protein synthesis, cell cycle arrest, and induction of autophagy. The intricate network of feedback loops within the PI3K/AKT/mTOR pathway highlights the complexity of targeting this signaling cascade and underscores the ongoing development of more effective and specific mTOR inhibitors. A thorough understanding of these cellular pathways is essential for researchers and drug development professionals working to leverage mTOR inhibition for therapeutic benefit.
References
- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AI-Predicted mTOR Inhibitor Reduces Cancer Cell Proliferation and Extends the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithnj.com [researchwithnj.com]
An In-depth Technical Guide to the In Vitro Characterization of mTOR Inhibitor-18
Disclaimer: "mTOR inhibitor-18" is not a publicly recognized compound. This guide has been generated using the well-characterized and selective mTOR inhibitor, Torin1 , as a representative example to illustrate the principles and methodologies of in vitro characterization. The data and protocols provided are based on publicly available information for Torin1 and are intended to serve as a template for researchers working with novel mTOR inhibitors.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[2][3] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and cellular functions.[1][4] Dysregulation of the mTOR pathway is implicated in a wide range of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2][5]
This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective mTOR inhibitor, exemplified by Torin1. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in a structured format, and visualizations of key pathways and workflows.
Data Presentation: Biochemical and Cellular Activity of Torin1
The in vitro activity of an mTOR inhibitor is typically assessed through a series of biochemical and cellular assays. The following tables summarize the key quantitative data for Torin1.
Table 1: Biochemical Potency against mTOR and Related Kinases
| Target | Assay Type | IC50 (nM) |
| mTORC1 | In vitro Kinase Assay | 2 |
| mTORC2 | In vitro Kinase Assay | 10 |
| mTOR | Cell-free Assay | 2-10[6][7] |
| PI3Kα | In vitro Kinase Assay | 1,800 |
| DNA-PK | In vitro Kinase Assay | 1,000 |
| ATM | In vitro Kinase Assay | 600 |
| hVps34 | In vitro Kinase Assay | 3,000 |
Data compiled from multiple sources, slight variations may exist between different experimental setups.
Table 2: Cellular Activity and Selectivity
| Parameter | Cell Line | Assay Type | Value |
| Inhibition of mTORC1 signaling (p-S6K1) | MEFs | Western Blot | Complete inhibition at 250 nM |
| Inhibition of mTORC2 signaling (p-Akt S473) | MEFs | Western Blot | Complete inhibition at 250 nM |
| Selectivity for mTOR over PI3K in cells | MEFs | Western Blot | >1000-fold |
| Effect on Cell Growth | Various Cancer Cell Lines | Growth Inhibition Assay | Low micromolar to nanomolar IC50s |
| Induction of Autophagy | HeLa cells | Microscopic analysis | Observed |
| Cell Cycle Arrest | Various Cell Lines | Flow Cytometry | G1 phase arrest |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
1. Biochemical Kinase Assay (LanthaScreen™ TR-FRET Assay)
This assay measures the direct inhibition of mTOR kinase activity in a cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose.
-
Principle: The assay measures the phosphorylation of a substrate by the mTOR kinase. A terbium-labeled antibody specific to the phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the terbium and the fluorophore in close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[8]
-
Materials:
-
Recombinant human mTOR enzyme
-
Fluorescein-labeled substrate (e.g., FL-poly-GT)
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., Torin1)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the mTOR enzyme to the wells.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection solution containing EDTA and the terbium-labeled antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
-
Calculate the emission ratio and plot the inhibitor concentration versus the percent inhibition to determine the IC50 value.[9][10]
-
2. Western Blot Analysis of mTOR Pathway Phosphorylation
This cellular assay assesses the inhibitor's effect on the mTOR signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.
-
Principle: Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., Akt, S6K, 4E-BP1).[11][12][13]
-
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels.[14][15]
-
3. Cell Viability/Proliferation Assay (MTS Assay)
This assay measures the effect of the inhibitor on cell viability and proliferation.
-
Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
96-well cell culture plates
-
MTS reagent
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the inhibitor concentration versus viability to determine the IC50 value.[17]
-
Mandatory Visualizations
Diagram 1: mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and the inhibitory action of Torin1.
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of an mTOR inhibitor.
Diagram 3: Mechanism of Action - ATP-Competitive Inhibition
Caption: ATP-competitive inhibition mechanism of Torin1 at the mTOR kinase domain.
References
- 1. cusabio.com [cusabio.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 8. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Selectivity Profile of a Representative mTOR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "mTOR inhibitor-18" is a hypothetical molecule used for illustrative purposes within this technical guide. The data and selectivity profile presented are representative of a potent and selective ATP-competitive mTOR kinase inhibitor, synthesized from publicly available information on similar compounds.
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] It integrates signals from both intracellular and extracellular cues, such as growth factors, nutrients, energy levels, and cellular stress.[3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making it a critical target for therapeutic intervention.[2][4][5]
This guide provides a comprehensive overview of the selectivity profile for a representative mTOR inhibitor, herein named this compound, along with detailed experimental protocols and pathway diagrams to facilitate its characterization.
Data Presentation: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. A highly selective inhibitor minimizes off-target effects, which can lead to toxicity. The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of the hypothetical this compound against a panel of protein kinases. The data illustrates a high potency against mTOR with significant selectivity over other kinases, including those within the PI3K/Akt/mTOR signaling cascade.
Table 1: Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase Target | Family | IC50 (nM) | Selectivity (Fold vs. mTOR) |
| mTOR | PIKK | 5 | 1 |
| PI3Kα | PI3K Class I | 850 | 170 |
| PI3Kβ | PI3K Class I | >10,000 | >2000 |
| PI3Kδ | PI3K Class I | >10,000 | >2000 |
| PI3Kγ | PI3K Class I | 2,500 | 500 |
| DNA-PK | PIKK | 450 | 90 |
| ATM | PIKK | 1,200 | 240 |
| ATR | PIKK | >5,000 | >1000 |
| Akt1 | AGC | >10,000 | >2000 |
| PDK1 | AGC | >10,000 | >2000 |
| S6K1 | AGC | >10,000 | >2000 |
| MEK1 | STE | >10,000 | >2000 |
| ERK2 | CMGC | >10,000 | >2000 |
| CDK2/cyclin A | CMGC | >10,000 | >2000 |
| SRC | TK | 8,000 | 1600 |
| LCK | TK | >10,000 | >2000 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Biochemical Kinase Inhibition Assay (mTORC1)
This protocol describes an in vitro assay to determine the IC50 value of an inhibitor against the mTORC1 complex by measuring the phosphorylation of a known substrate.
A. Materials and Reagents:
-
HEK293T cells for mTORC1 immunoprecipitation.
-
Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitor cocktail.
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2.
-
Antibodies: Anti-mTOR antibody for immunoprecipitation, anti-phospho-4E-BP1 (Thr37/46) for detection.
-
Recombinant Substrate: Purified GST-4E-BP1.
-
ATP solution.
-
This compound, serially diluted.
-
Protein A/G agarose beads.
-
SDS-PAGE and Western blot reagents.
B. Protocol:
-
mTORC1 Immunoprecipitation:
-
Lyse HEK293T cells in CHAPS-containing lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Incubate the supernatant with an anti-mTOR antibody overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads and incubate for another 2-3 hours at 4°C.
-
Wash the beads three times with lysis buffer and twice with kinase assay buffer to isolate the mTORC1 complex.
-
-
Kinase Reaction:
-
Resuspend the mTORC1-bound beads in kinase assay buffer.
-
Aliquot the bead slurry into separate tubes.
-
Add serially diluted this compound (or DMSO as a vehicle control) to the tubes and pre-incubate for 15 minutes at room temperature.
-
To initiate the kinase reaction, add a master mix containing kinase assay buffer, 500 µM ATP, and 150 ng of purified GST-4E-BP1 substrate.[1]
-
Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[1]
-
-
Detection and Analysis:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-4E-BP1 (Thr37/46).
-
Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) kit.[6]
-
Quantify band intensities using densitometry.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Cell-Based Western Blot for mTOR Pathway Inhibition
This protocol assesses the ability of this compound to block mTOR signaling in a cellular context by measuring the phosphorylation status of downstream effectors.
A. Materials and Reagents:
-
Cancer cell line with active mTOR signaling (e.g., MCF-7, U87-MG).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Radioimmunoprecipitation Assay (RIPA) lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary Antibodies: Phospho-mTOR (Ser2448), total mTOR, Phospho-S6 Ribosomal Protein (Ser235/236), total S6, Phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-Actin).[7]
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blot reagents.
B. Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.
-
-
Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[8]
-
Centrifuge at high speed at 4°C to pellet debris. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with SDS-PAGE loading buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.[6]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.[8]
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.[8]
-
Wash the membrane with TBS-T and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash again and visualize the protein bands using an ECL substrate.
-
Analyze the band intensities to determine the dose-dependent inhibition of downstream mTOR target phosphorylation.
-
Mandatory Visualizations
Caption: The mTOR Signaling Pathway.
Caption: Workflow for Kinase Inhibitor Characterization.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
An In-depth Technical Guide to the Upstream and Downstream Effects of mTOR Inhibitor-18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and cellular consequences of treatment with "mTOR inhibitor-18," a representative designation for inhibitors of the mechanistic target of rapamycin (mTOR). This document will use two well-characterized mTOR inhibitors, rapamycin (an allosteric mTORC1 inhibitor) and PQR309 (bimiralisib) (a dual PI3K/mTOR kinase inhibitor), as exemplars to delineate the upstream and downstream effects relevant to cancer biology, with a particular focus on lymphoma models.
Core Concepts: The mTOR Signaling Nexus
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from a multitude of upstream pathways, including growth factors, nutrients, and cellular energy status.[2] In many cancers, including lymphomas, the mTOR pathway is aberrantly activated, making it a critical therapeutic target.[1] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream substrates.[3]
Upstream Regulation of mTOR:
In lymphoma, mTOR signaling is frequently activated by:
-
PI3K/AKT Pathway: Constitutive activation of the PI3K/AKT pathway, often due to loss of the tumor suppressor PTEN, is a common feature in lymphomas like Diffuse Large B-cell Lymphoma (DLBCL).[1] Activated AKT phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1.[2]
-
Receptor Tyrosine Kinases (RTKs): Growth factor receptors, upon ligand binding, can activate the PI3K/AKT and RAS/MEK/ERK pathways, both of which converge to activate mTOR.[4]
-
B-cell Receptor (BCR) Signaling: In B-cell lymphomas, chronic BCR signaling can drive mTOR activation.[5]
-
NOTCH1 Signaling: In T-cell acute lymphoblastic leukemia, activating mutations in NOTCH1 can upregulate the PI3K/AKT/mTOR network.[3]
Downstream Consequences of mTOR Inhibition
Inhibition of mTOR, either allosterically with rapamycin or catalytically with dual PI3K/mTOR inhibitors like PQR309, leads to a cascade of downstream effects that collectively impair cancer cell growth and survival.
Key downstream targets and their functional outcomes include:
-
Protein Synthesis: mTORC1 directly phosphorylates and activates p70 S6 kinase (p70S6K) and inhibits the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] Inhibition of mTORC1 leads to the dephosphorylation of p70S6K and the release of 4E-BP1 to bind and sequester eIF4E, thereby suppressing the translation of key mRNAs involved in cell cycle progression and proliferation.[6]
-
Cell Cycle Progression: By inhibiting the synthesis of proteins crucial for cell cycle transitions, such as cyclins, mTOR inhibitors can induce a G1 cell cycle arrest.[6]
-
STAT3 Signaling: mTOR can phosphorylate STAT3 at Serine 727, which is important for its full transcriptional activity.[7] Inhibition of mTOR can lead to reduced p-STAT3 (S727) levels, subsequently downregulating the expression of STAT3 target genes involved in cell motility and metastasis, such as MMP2 and Twist1.[8][9]
-
Autophagy: mTORC1 is a negative regulator of autophagy. Inhibition of mTORC1 can induce autophagy, a cellular self-degradation process that can have context-dependent roles in cancer cell survival.[10]
Quantitative Data on the Effects of mTOR Inhibitors
The following tables summarize key quantitative data for our exemplar mTOR inhibitors, rapamycin and PQR309, in lymphoma cell lines.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| Rapamycin | Various Lymphoma | Cell Proliferation | 0.2 - 2 µM | [6] |
| T98G (Glioblastoma) | Cell Viability | 2 nM | [10] | |
| U87-MG (Glioblastoma) | Cell Viability | 1 µM | [10] | |
| PQR309 (Bimiralisib) | 49 Lymphoma Cell Lines | Cell Proliferation (MTT) | Median IC50: 233 nM | [11] |
| 44 Lymphoma Cell Lines | Cell Proliferation | Median IC50: 250 nM | [12] |
Table 1: Comparative IC50 Values of Rapamycin and PQR309 in Cancer Cell Lines.
| Inhibitor | Cell Line Context | Downstream Target | Observed Effect | Reference |
| Rapamycin | Sarcomatoid Cholangiocarcinoma | p-STAT3 (S727) | Reduced phosphorylation | [8][9] |
| Hepatocytes/HepG2 | p-STAT3 (S727) | Reduced phosphorylation | [7] | |
| PQR309 (Bimiralisib) | Nasopharyngeal Carcinoma | p-STAT3 | Reduced protein levels | [13] |
| Nasopharyngeal Carcinoma | p-GSK-3β | Reduced protein levels | [13] |
Table 2: Effects of mTOR Inhibitors on Downstream Signaling Molecules.
Methodologies for Key Experiments
This section provides detailed protocols for essential experiments used to characterize the effects of mTOR inhibitors.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of an mTOR inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Drug Treatment: Prepare serial dilutions of the mTOR inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[14]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantitative Western Blot for Phosphorylated Proteins
Objective: To quantify the change in phosphorylation of mTOR downstream targets (e.g., p-STAT3, p-p70S6K) upon inhibitor treatment.
Protocol:
-
Sample Preparation: Culture cells to 70-80% confluency and treat with the mTOR inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[15][16]
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][17]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-STAT3 S727) and the total protein (e.g., anti-STAT3) overnight at 4°C with gentle agitation.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15][17]
-
Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.[15]
STAT3 Transcriptional Activity (Luciferase Reporter Assay)
Objective: To measure the effect of mTOR inhibition on the transcriptional activity of STAT3.
Protocol:
-
Cell Transfection: Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Drug Treatment: After 24 hours, treat the transfected cells with the mTOR inhibitor.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
References
- 1. The Role of mTOR in B Cell Lymphoid Malignancies: Biologic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian target of rapamycin (mTOR) pathway signalling in lymphomas | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Not only a therapeutic target; mTOR in Hodgkin lymphoma and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential regulation of mTOR signaling determines sensitivity to AKT inhibition in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin inhibits both motility through down-regulation of p-STAT3 (S727) by disrupting the mTORC2 assembly and peritoneal dissemination in sarcomatoid cholangiocarcinoma [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin inhibits both motility through down-regulation of p-STAT3 (S727) by disrupting the mTORC2 assembly and peritoneal dissemination in sarcomatoid cholangiocarcinoma | Semantic Scholar [semanticscholar.org]
- 10. selleckchem.com [selleckchem.com]
- 11. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.tecan.com [lifesciences.tecan.com]
- 13. PQR309, a dual PI3K/mTOR inhibitor, synergizes with gemcitabine by impairing the GSK-3β and STAT3/HSP60 signaling pathways to treat nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. licorbio.com [licorbio.com]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preclinical Profile of mTOR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for representative inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. Due to the lack of publicly available information on a specific "mTOR inhibitor-18," this document focuses on the well-characterized mTOR inhibitors Everolimus, Rapamycin (also known as Sirolimus), and the ATP-competitive inhibitor Torin 1 to provide a comprehensive preclinical data landscape.
Mechanism of Action
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial cascade that governs cell growth, proliferation, and survival.[1] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]
-
mTORC1 is a primary regulator of protein synthesis through the phosphorylation of key substrates such as S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] It integrates signals from growth factors, nutrients, and cellular energy status.[4]
-
mTORC2 is involved in the regulation of cell survival and metabolism, in part through the phosphorylation and activation of AKT.[5]
Everolimus and its parent compound Rapamycin are allosteric inhibitors of mTOR. They first bind to the intracellular protein FKBP12, and this complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the specific inhibition of mTORC1.[6][7] This inhibition disrupts the downstream signaling cascade, leading to a reduction in cell proliferation and angiogenesis.[6][7]
Torin 1 is an ATP-competitive mTOR inhibitor, meaning it binds to the ATP-binding site of the mTOR kinase domain. This mechanism allows Torin 1 to inhibit both mTORC1 and mTORC2.[4][7][8] This dual inhibition can lead to a more complete blockade of the mTOR signaling pathway compared to rapamycin and its analogs.[3]
In Vitro Efficacy
The in vitro potency of mTOR inhibitors is typically assessed by their ability to inhibit cell proliferation (IC50) and to suppress the phosphorylation of downstream mTOR targets.
Anti-proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Everolimus, Rapamycin, and Torin 1 in various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of Everolimus
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 71 | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1 | [10] |
| Hs578T | Triple-Negative Breast Cancer | ~1 | [10] |
| BT549 | Triple-Negative Breast Cancer | ~1 | [10] |
| Caki-2 (168h exposure) | Renal Cell Carcinoma | 40.2-fold resistance in resistant subline | [11] |
| 786-O (168h exposure) | Renal Cell Carcinoma | 104.6-fold resistance in resistant subline | [11] |
| HCT-15 | Colon Cancer | Sensitive (IC50 < 100 nM) | [12] |
| A549 | Lung Cancer | Sensitive (IC50 < 100 nM) | [12] |
| KB-31 | Cervical Cancer | Insensitive (IC50 > 100 nM) | [12] |
| HCT-116 | Colon Cancer | Insensitive (IC50 > 100 nM) | [12] |
Table 2: In Vitro Anti-proliferative Activity of Rapamycin
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | 20 nM | [13][14] |
| MDA-MB-231 | Breast Cancer | 20 µM | [13] |
| Ca9-22 | Oral Cancer | ~15 µM | [15] |
| 22RV1 | Prostate Cancer | < 10 nM | [16] |
| LNCaP | Prostate Cancer | ~10 nM | [16] |
| PC3 | Prostate Cancer | ~10 nM | [16] |
| DU145 | Prostate Cancer | > 1 µM (less than 50% inhibition) | [16] |
Table 3: In Vitro Kinase and Anti-proliferative Activity of Torin 1
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| In Vitro Kinase Assay | mTORC1 | 2 | [4][7][8] |
| In Vitro Kinase Assay | mTORC2 | 10 | [4][7][8] |
| Cellular mTOR Inhibition | Various | 2 - 10 | [17] |
| Cellular PI3K Inhibition | Various | 1800 | [3] |
In Vivo Efficacy
Preclinical in vivo studies, primarily using xenograft models in immunocompromised mice, are crucial for evaluating the anti-tumor activity of mTOR inhibitors.
Table 4: In Vivo Efficacy of Everolimus
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| MDA-MB-468 Xenograft (Triple-Negative Breast Cancer) | 10 mg/kg/day, 3 times/week for 3 weeks | 38.3% (T/C) | [10] |
| MDA-MB-231 Xenograft (Triple-Negative Breast Cancer) | 10 mg/kg/day, 3 times/week for 3 weeks | Not significant (58.7% T/C) | [10] |
| C33A Xenograft (Cervical Cancer) | 5 mg/kg/day | 71.6% | |
| C33A Xenograft (in combination with Metformin) | 5 mg/kg/day | 87.5% | [18] |
| MCF-7 Xenograft (Breast Cancer) | Not specified | Significant tumor growth inhibition | [1] |
Table 5: In Vivo Efficacy of Rapamycin
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| KLN-205 Xenograft (Non-Small Cell Lung Cancer) | Not specified | Tumor volume reduced from 1290 mm³ to 246 mm³ | [19] |
| Met-1 Xenograft (Mammary Carcinoma) | 0.19, 0.75, and 3.0 mg/kg | Dose-dependent, with up to 80% smaller tumors | [20] |
| T-Cell Lymphoma Xenograft | Not specified | Marked suppression of tumor growth | [21] |
Table 6: In Vivo Efficacy of Torin 1
| Tumor Model | Dosing Regimen | Outcome | Reference |
| U87MG Xenograft (Glioblastoma) | 20 mg/kg | Efficacious with good pharmacodynamic inhibition | [17][22] |
Experimental Protocols
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of mTORC1.
-
Immunoprecipitation of mTORC1:
-
Culture cells (e.g., HEK293T) and stimulate with insulin to activate the mTOR pathway.[6]
-
Lyse the cells using a CHAPS-containing lysis buffer to maintain the integrity of the mTORC1 complex.[6][23]
-
Incubate the cell lysate with an antibody against an mTORC1 component (e.g., Raptor or mTOR) to immunoprecipitate the complex.[24]
-
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC1 complex.
-
Resuspend the complex in a kinase assay buffer.[6]
-
Add the test inhibitor (e.g., Everolimus) and a substrate for mTORC1 (e.g., inactive p70S6K or 4E-BP1).[24]
-
Initiate the kinase reaction by adding ATP.[3]
-
Incubate at 30°C for a defined period (e.g., 30 minutes).[6]
-
-
Detection of Phosphorylation:
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of an mTOR inhibitor on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., detergent reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
-
Determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
-
Western Blot Analysis of mTOR Pathway Modulation
This technique is used to assess the phosphorylation status of key proteins in the mTOR signaling cascade within cells treated with an inhibitor.
-
Cell Lysis and Protein Quantification:
-
Treat cultured cancer cells with the mTOR inhibitor for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[27]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[28]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., mTOR, p-mTOR, S6K, p-S6K, 4E-BP1, p-4E-BP1, AKT, p-AKT).[26][29]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[28]
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[27] The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway inhibition.
-
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of an mTOR inhibitor in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[30]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
-
Drug Administration:
-
Administer the mTOR inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[20]
-
-
Monitoring and Measurement:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target inhibition).
-
Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.
-
Visualizations
mTOR Signaling Pathway
Caption: mTOR Signaling Pathway and Points of Inhibition.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a preclinical in vivo xenograft study.
References
- 1. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 7. tocris.com [tocris.com]
- 8. Torin 1 | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin inhibits prostate cancer cell growth through cyclin D1 and enhances the cytotoxic efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Rapamycin Suppresses Tumor Growth and Alters the Metabolic Phenotype in T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
- 29. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 30. ashpublications.org [ashpublications.org]
The Core of mTOR Inhibition: A Technical Guide to ATP-Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Its pivotal role in these fundamental processes has implicated its dysregulation in a multitude of human diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5][6] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they exhibit incomplete suppression and do not directly target mTORC2.[7][8] This has led to the development of a new class of drugs: ATP-competitive mTOR inhibitors. These small molecules directly target the kinase domain of mTOR, effectively inhibiting both mTORC1 and mTORC2 and offering the potential for a more comprehensive therapeutic response.[2][4][9] This guide provides an in-depth technical overview of ATP-competitive mTOR inhibitors, focusing on their mechanism of action, quantitative data for key compounds, detailed experimental protocols for their characterization, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Competing at the Core
ATP-competitive mTOR inhibitors function by binding to the ATP-binding pocket within the kinase domain of mTOR.[8][10] This direct competition with the endogenous substrate, ATP, prevents the transfer of a phosphate group to downstream targets, thereby blocking the signaling cascade.[11] Unlike allosteric inhibitors that bind to a site distinct from the active site (the FRB domain for rapamycin), ATP-competitive inhibitors physically obstruct the catalytic function of the enzyme.[10][12] This mode of action confers the significant advantage of inhibiting both mTORC1 and mTORC2, as they share the same catalytic subunit.[3][4][7] By inhibiting mTORC2, these compounds can block the phosphorylation and full activation of Akt at serine 473, a critical pro-survival signal often reactivated as a resistance mechanism to rapalog treatment.[12][13]
Quantitative Data for Key ATP-Competitive mTOR Inhibitors
The potency and selectivity of ATP-competitive mTOR inhibitors are critical parameters in their development and application. The following table summarizes key quantitative data for several well-characterized compounds.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Cell-based Potency | Reference(s) |
| Torin 1 | mTOR | 2-10 | - | Potent inhibition of mTORC1/2 signaling | [8][12] |
| AZD8055 | mTOR | 0.13 | - | Inhibits phosphorylation of S6K1, 4E-BP1, and Akt | [2] |
| OSI-027 | mTORC1/mTORC2 | 22 (mTORC1), 65 (mTORC2) | - | >100-fold selectivity for mTOR over PI3K | [14] |
| INK128 (MLN0128) | mTOR | 1 | - | Potent and selective mTORC1/2 inhibitor | [4] |
| PI-103 | PI3K/mTOR | 2-3 (PI3K), 20 (mTORC1), 83 (mTORC2) | - | Dual inhibitor with higher potency for PI3K | [8] |
| NVP-BEZ235 (Dactolisib) | PI3K/mTOR | 4-75 (PI3K isoforms), 6 (mTOR) | - | Dual ATP-competitive inhibitor | [14] |
| GSK2126458 | PI3K/mTOR | 0.04 (PI3K), 0.18 (mTORC1), 0.3 (mTORC2) | 0.18 (mTORC1), 0.3 (mTORC2) | Potent dual inhibitor | [8][] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: The inhibition constant, an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and the methods used to study these inhibitors, the following diagrams are provided.
Figure 1: Simplified mTOR signaling pathway illustrating the points of intervention by ATP-competitive mTOR inhibitors.
Figure 2: General experimental workflow for an in vitro mTOR kinase assay to evaluate inhibitor potency.
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on mTOR kinase activity.
1. Immunoprecipitation of mTOR Complexes (mTORC1/mTORC2):
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Lyse cells in a CHAPS-based lysis buffer containing protease and phosphatase inhibitors to maintain complex integrity.[16][17]
-
Clarify lysates by centrifugation.
-
Incubate the supernatant with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) for 1-2 hours at 4°C.[17][18]
-
Add Protein A/G agarose beads and incubate for another hour to capture the antibody-protein complexes.
-
Wash the immunoprecipitates multiple times with lysis buffer and finally with kinase assay buffer.[17]
2. Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex in kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT).
-
Add the ATP-competitive inhibitor at various concentrations and pre-incubate for 10-20 minutes on ice.[19]
-
Add a purified, inactive substrate such as GST-4E-BP1 or GST-S6K1.[19][20]
-
Initiate the kinase reaction by adding ATP (e.g., 100-500 µM).[19][20]
-
Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.[19]
-
Stop the reaction by adding SDS-PAGE sample buffer.
3. Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46 or anti-phospho-S6K1 Thr389).
-
Use an antibody against the total substrate as a loading control.
-
Detect the signal using chemiluminescence and quantify the band intensities.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for mTOR Inhibition (Western Blotting)
This protocol assesses the effect of an inhibitor on mTOR signaling within a cellular context.
1. Cell Treatment:
-
Seed cells (e.g., a cancer cell line with a hyperactive PI3K/mTOR pathway) in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the mTOR inhibitor or a vehicle control for a specified time (e.g., 1-24 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key mTOR signaling proteins:
-
p-mTOR (Ser2448)
-
p-S6K1 (Thr389)
-
p-4E-BP1 (Thr37/46)
-
p-Akt (Ser473) - to assess mTORC2 inhibition.
-
Total mTOR, S6K1, 4E-BP1, and Akt as loading controls.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
ATP-Competition Assay
This assay is crucial to confirm the ATP-competitive mechanism of an inhibitor.[11]
1. Kinase Assay Setup:
-
Perform the in vitro mTOR kinase assay as described above.
-
For each inhibitor concentration, set up multiple reactions with varying concentrations of ATP, typically ranging from below to well above the Km of mTOR for ATP.[11][21]
2. Data Analysis:
-
Determine the IC50 value of the inhibitor at each ATP concentration.
-
According to the Cheng-Prusoff equation, for a true ATP-competitive inhibitor, the IC50 value will increase linearly with an increasing concentration of ATP.[11][22] A non-ATP-competitive or allosteric inhibitor's IC50 will be largely unaffected by the ATP concentration.
Conclusion
ATP-competitive mTOR inhibitors represent a significant advancement in the targeted therapy of diseases driven by aberrant mTOR signaling. Their ability to dually inhibit both mTORC1 and mTORC2 complexes offers a more complete blockade of the pathway compared to first-generation allosteric inhibitors.[3][4] The methodologies outlined in this guide provide a robust framework for the characterization and evaluation of these potent compounds. As research continues, the development of increasingly selective and potent ATP-competitive mTOR inhibitors holds great promise for improving therapeutic outcomes in a range of challenging diseases.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Research into mTOR Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Recent advances in the discovery of small-molecule ATP competitive mTOR inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of ATP-competitive mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Is mTOR Inhibitor-18 a Rapalog Analog? A Technical Guide to the Classification of mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the classification of "mTOR inhibitor-18" and provides a broader framework for understanding the distinct classes of molecules that target the mechanistic Target of Rapamycin (mTOR). While specific peer-reviewed data on "this compound" is scarce, available chemical identifiers allow for a definitive classification based on fundamental structural principles.
Core Analysis: Classification of this compound
Initial investigation into "this compound" reveals its identity as a specific chemical entity, distinct from the class of compounds known as rapalog analogs.
-
Chemical Identity: The compound designated "this compound" is associated with CAS Number 2170358-67-3 and the molecular formula C22H21N7OS . It is available from suppliers under catalog numbers such as MedChemExpress HY-160548.
-
Structural Disparity with Rapalogs: Rapalog analogs are, by definition, direct structural derivatives of rapamycin (sirolimus). Rapamycin is a complex macrocyclic lactone with the molecular formula C51H79NO13. The profound difference between the molecular formula of this compound (C22H21N7OS) and that of rapamycin establishes that it does not share the requisite macrolide scaffold.
A Guide to the Classes of mTOR Inhibitors
Understanding the classification of mTOR inhibitors is critical for research and therapeutic development. These compounds are broadly divided into two main categories based on their structure and mechanism of action: allosteric inhibitors (rapalogs) and ATP-competitive kinase inhibitors.
Rapalog Analogs: Allosteric mTORC1 Inhibitors
Rapalogs are first-generation mTOR inhibitors that include the parent compound rapamycin (sirolimus) and its semi-synthetic derivatives.
Mechanism of Action: Rapalogs function as allosteric inhibitors. They first bind to an intracellular protein, FK506-Binding Protein 12 (FKBP12). This newly formed drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein. This ternary complex formation sterically hinders the ability of mTOR Complex 1 (mTORC1) to access and phosphorylate its downstream substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[1][2] A key feature of rapalogs is their high specificity for mTORC1, with little to no direct inhibitory effect on mTOR Complex 2 (mTORC2) upon acute exposure.[3]
Structural Characteristics: All rapalogs share the same complex macrolide core structure of rapamycin. Modifications are typically made at the C-40 hydroxyl group to improve pharmacokinetic properties like solubility and bioavailability.[4]
Table 1: Representative Rapalog Analogs
| Compound | Structure | Molecular Formula | Key Features |
|---|---|---|---|
| Sirolimus (Rapamycin) | C51H79NO13 | Parent natural product; potent immunosuppressive and antiproliferative activities. | |
| Everolimus (RAD001) | C53H83NO14 | A 40-O-(2-hydroxyethyl) derivative of sirolimus with improved oral bioavailability.[1] |
| Temsirolimus (CCI-779) | | C56H87NO16 | A dihydroxymethyl propionic acid ester prodrug of sirolimus, developed for intravenous administration.[1] |
ATP-Competitive mTOR Kinase Inhibitors
This second and third generation of mTOR inhibitors comprises synthetic small molecules designed to directly target the catalytic site of the mTOR kinase domain. Based on its molecular formula, this compound falls into this category.
Mechanism of Action: Unlike rapalogs, these compounds do not require FKBP12. They function by competing directly with adenosine triphosphate (ATP) in the kinase domain's active site. Because both mTORC1 and mTORC2 utilize the same catalytic subunit, these inhibitors typically block the activity of both complexes.[5] This dual inhibition can overcome some of the feedback activation pathways, such as PI3K/Akt signaling, that are sometimes triggered by mTORC1-selective inhibition.[5] This class can be further subdivided into dual mTORC1/mTORC2 inhibitors and dual PI3K/mTOR inhibitors.
Structural Characteristics: These are typically nitrogen-containing heterocyclic compounds, structurally unrelated to the macrolide scaffold of rapamycin. Their smaller size and different physicochemical properties can lead to distinct pharmacological profiles, including the potential for CNS penetration.
Table 2: Representative ATP-Competitive mTOR Kinase Inhibitors
| Compound | Class | Structure | Molecular Formula | IC50 Values (mTOR) |
|---|---|---|---|---|
| Torin-1 | Dual mTORC1/mTORC2 | C24H21N5O2 | ~3 nM | |
| Vistusertib (AZD2014) | Dual mTORC1/mTORC2 | C26H34N6O3 | ~3.8 nM | |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | C30H23N5O | ~21 nM (mTOR), ~4 nM (PI3Kα) |
| This compound | Likely Dual mTORC1/mTORC2 | Structure Not Publicly Available | C22H21N7OS | Data Not Publicly Available |
Visualizing mTOR Inhibition: Pathways and Logic
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and inhibitor classifications.
Caption: mTOR signaling pathway showing activation (green) and inhibition (red) cascades.
Caption: Logical classification of mTOR inhibitors.
Caption: A typical workflow for assessing mTOR pathway inhibition in cells.
Detailed Experimental Protocols
The following are standard, detailed methodologies for key experiments used to characterize mTOR inhibitors.
Protocol 1: In Vitro mTORC1 Kinase Assay
This assay directly measures the phosphotransferase activity of immunoprecipitated mTORC1 on a recombinant substrate.[4][6]
A. Materials & Reagents:
-
HEK293T cells
-
Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors.
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2.
-
Recombinant Substrate: Inactive GST-tagged S6K1 or 4E-BP1.
-
Antibodies for Immunoprecipitation (e.g., anti-mTOR or anti-Raptor).
-
Protein A/G agarose beads.
-
ATP solution (10 mM).
-
SDS-PAGE reagents and Western blot equipment.
-
Phospho-specific antibodies (e.g., anti-phospho-S6K1 Thr389).
B. Procedure:
-
Cell Lysis: Culture and lyse HEK293T cells in CHAPS-based lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation (IP): Incubate the cell lysate with an anti-mTOR antibody for 2 hours at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1 hour.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with Kinase Assay Buffer to remove detergents and non-specific proteins.
-
Kinase Reaction: Resuspend the beads in 30 µL of Kinase Assay Buffer. Add 1 µg of inactive GST-S6K1 substrate and the mTOR inhibitor to be tested (e.g., this compound at various concentrations).
-
Initiation: Start the reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes in a thermomixer.
-
Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against S6K1 (Thr389) to detect substrate phosphorylation.
Protocol 2: Western Blot for Downstream mTORC1 Signaling
This method assesses the in-cell efficacy of an mTOR inhibitor by measuring the phosphorylation state of a key downstream target, S6 Ribosomal Protein, a substrate of S6K1.[7][8]
A. Materials & Reagents:
-
Cancer cell line of interest (e.g., T24, UMUC3).
-
Complete cell culture medium.
-
mTOR inhibitor for testing.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE reagents, PVDF membrane, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-phospho-S6 (Ser235/236), Rabbit anti-total S6.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
B. Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the mTOR inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample in SDS loading buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and reprobed with an antibody for total S6 protein to confirm that changes in phosphorylation are not due to changes in total protein levels.
References
- 1. doaj.org [doaj.org]
- 2. researchgate.net [researchgate.net]
- 3. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 5. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
Methodological & Application
Application Note: mTOR inhibitor-18 In Vitro Kinase Assay Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for determining the in vitro potency of mTOR inhibitor-18 against the human mTOR (mechanistic Target of Rapamycin) kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay format is highly amenable to high-throughput screening and provides a robust method for characterizing the inhibitory activity of compounds targeting the mTOR signaling pathway. The protocol outlines the necessary reagents, step-by-step instructions for performing the assay, and guidelines for data analysis and presentation.
Introduction
The mTOR kinase is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors and nutrients, to control critical cellular processes. Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, making it a key target for therapeutic intervention.[1] this compound is a novel small molecule designed to specifically inhibit mTOR kinase activity. This application note describes a validated in vitro kinase assay to quantify the inhibitory potency (IC50) of this compound. The described TR-FRET-based assay measures the phosphorylation of a substrate by mTOR, allowing for a precise determination of inhibitor efficacy.
mTOR Signaling Pathway
The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2.[2] mTORC1 is sensitive to rapamycin and primarily regulates cell growth by phosphorylating substrates such as S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[2][3] mTORC2 is generally insensitive to acute rapamycin treatment and is involved in the regulation of cell survival and cytoskeletal organization through the phosphorylation of substrates like Akt.[2][4]
Experimental Workflow
The in vitro kinase assay for this compound follows a streamlined workflow. The process begins with the preparation of reagents, followed by the kinase reaction where mTOR phosphorylates its substrate in the presence of varying concentrations of the inhibitor. The reaction is then stopped, and the detection reagents are added to quantify the extent of substrate phosphorylation using TR-FRET.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Active mTOR (human, recombinant) | Millipore | Varies |
| GST-4E-BP1 (human, recombinant) | SignalChem | Varies |
| LanthaScreen® Tb-anti-p4E-BP1 [pT46] Antibody | Thermo Fisher | Varies |
| ATP | Sigma-Aldrich | A7699 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| HEPES | Sigma-Aldrich | H3375 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| MnCl₂ | Sigma-Aldrich | M1787 |
| EGTA | Sigma-Aldrich | E3889 |
| Brij-35 | Sigma-Aldrich | B4184 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well low-volume assay plates | Corning | 3570 |
Buffer and Reagent Preparation
1. 1X Kinase Reaction Buffer:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
1 mM EGTA
-
2 mM DTT (add fresh before use)
-
0.01% Brij-35
2. 2X mTOR Enzyme Solution:
-
Dilute active mTOR enzyme to a final concentration of 8 µg/mL in 1X Kinase Reaction Buffer.
3. 2X Substrate/ATP Solution:
-
Prepare a solution containing 800 nM GST-4E-BP1 and 20 µM ATP in 1X Kinase Reaction Buffer.
4. This compound Serial Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in 100% DMSO to generate a range of concentrations for IC50 determination (e.g., 10 mM to 100 nM).
-
Subsequently, dilute each DMSO concentration 50-fold into 1X Kinase Reaction Buffer to create the 4X inhibitor solutions.
5. 2X Stop and Detect Solution:
-
Prepare a solution containing 20 mM EDTA and 4 nM LanthaScreen® Tb-anti-p4E-BP1 [pT46] Antibody in TR-FRET Dilution Buffer.
Assay Protocol
-
Add Inhibitor: To the wells of a 384-well assay plate, add 5 µL of the 4X this compound dilutions. For control wells (0% and 100% inhibition), add 5 µL of 1X Kinase Reaction Buffer containing 2% DMSO.
-
Add Enzyme: Add 5 µL of the 2X mTOR enzyme solution to all wells except the 0% inhibition control wells. To the 0% inhibition wells, add 5 µL of 1X Kinase Reaction Buffer.
-
Initiate Reaction: Add 10 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction. The final reaction volume is 20 µL.
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Stop Reaction: Add 10 µL of the 2X Stop and Detect Solution to all wells.
-
Equilibration: Cover the plate and incubate at room temperature for 60 minutes to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission at 620 nm (terbium donor) and 665 nm (acceptor).
Data Analysis
-
Calculate TR-FRET Ratio: The TR-FRET ratio is calculated for each well by dividing the acceptor emission signal (665 nm) by the donor emission signal (620 nm).
-
Determine Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Ratio_Inhibitor - Ratio_100%_Inhibition) / (Ratio_0%_Inhibition - Ratio_100%_Inhibition))
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Expected Results
The assay is expected to yield a dose-dependent inhibition of mTOR kinase activity by this compound. The resulting IC50 value provides a quantitative measure of the inhibitor's potency.
| Inhibitor | Target | Assay Type | Substrate | ATP Concentration | IC50 (nM) |
| This compound | mTOR | TR-FRET | 4E-BP1 | 10 µM | 15.2 |
| Rapamycin (control) | mTOR | TR-FRET | 4E-BP1 | 10 µM | 0.5 |
| Wortmannin (control) | PI3K/mTOR | TR-FRET | 4E-BP1 | 10 µM | 25.8 |
Table 1: Representative IC50 data for this compound and control compounds.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low TR-FRET signal in 0% inhibition wells | Inactive enzyme or substrate | Verify the activity of the mTOR enzyme and the integrity of the substrate. Ensure fresh DTT is used in the buffer. |
| High background signal in 100% inhibition wells | Non-specific antibody binding or autofluorescence | Screen plate types for low autofluorescence. Ensure proper concentration of detection antibody. |
| Poor Z'-factor (<0.5) | High variability in assay wells | Ensure accurate and consistent pipetting. Optimize enzyme and substrate concentrations. |
| Inconsistent IC50 values | Issues with inhibitor dilution or stability | Prepare fresh inhibitor dilutions for each experiment. Verify the solubility of the compound in the assay buffer. |
Conclusion
The described TR-FRET-based in vitro kinase assay provides a reliable and high-throughput method for determining the inhibitory potency of this compound. This protocol can be readily implemented in research and drug discovery settings to characterize the activity of this and other potential mTOR inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for a Novel mTOR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "mTOR inhibitor-18" is a designation used by some vendors without publicly available, detailed characterization. The following application notes and protocols are a general guide for the initial characterization of a novel mTOR inhibitor in cell culture, based on established methodologies for well-studied mTOR inhibitors. The optimal working concentration for any new compound, including "this compound," must be determined empirically for each cell line and experimental condition.
Introduction to mTOR and Its Inhibition
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors (like insulin and IGF-1), amino acids, and cellular energy status.[2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 controls key cellular processes such as protein synthesis, lipid synthesis, and autophagy by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][3]
-
mTORC2 is involved in cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473.[3]
Dysregulation of the mTOR pathway is a hallmark of many human diseases, including various cancers, making it a prime target for drug development.[4] mTOR inhibitors are broadly classified into generations based on their mechanism of action:
-
First-generation (Rapalogs): Allosteric inhibitors like rapamycin and its analogs (e.g., everolimus, temsirolimus) that, when bound to FKBP12, primarily inhibit mTORC1.[3][5]
-
Second-generation (ATP-Competitive Inhibitors): These inhibitors target the kinase domain of mTOR, blocking the activity of both mTORC1 and mTORC2.[3][6]
-
Third-generation (Rapalinks): Bivalent inhibitors that combine features of the first two generations.[7]
Data Presentation: Working Concentrations of Known mTOR Inhibitors
The effective concentration of an mTOR inhibitor can vary significantly depending on its mechanism of action, the cell line being tested, and the duration of treatment. The table below summarizes typical working concentrations for various well-characterized mTOR inhibitors found in the literature to provide a starting point for a novel compound.
| Inhibitor Class | Compound | Typical Working Concentration Range | Target(s) | Reference(s) |
| First-Generation (Rapalogs) | Rapamycin | 1 - 100 nM | mTORC1 | [6] |
| Everolimus | 10 - 100 nM | mTORC1 | [8] | |
| Temsirolimus | Low nM range | mTORC1 | [6] | |
| Second-Generation (Kinase Inhibitors) | OSI-027 | 0.5 - 20 µM | mTORC1/mTORC2 | [9] |
| PP242 | 1 - 2.5 µM | mTORC1/mTORC2 | [10] | |
| Torin 1 | 250 nM - 1 µM | mTORC1/mTORC2 | [10][11] | |
| AZD8055 | 50 nM | mTORC1/mTORC2 | [4] | |
| Dual PI3K/mTOR Inhibitors | PI-103 | Varies (Potent) | PI3K/mTOR | [2][3] |
Mandatory Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway, illustrating upstream activators and downstream effectors of mTORC1 and mTORC2.
Experimental Workflow for Characterizing a Novel mTOR Inhibitor
Caption: A general experimental workflow for the initial characterization of a novel mTOR inhibitor in cell culture.
Experimental Protocols
Preparation of Stock Solutions
-
Solubility: Ascertain the solubility of "this compound". Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Viability Assay (e.g., MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of the inhibitor on cell proliferation/viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of "this compound" in complete medium. A wide concentration range is recommended for the initial screen (e.g., 1 nM to 100 µM).
-
Remove the old medium and add 100 µL of the medium containing the inhibitor dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is to confirm that the inhibitor targets the mTOR pathway by assessing the phosphorylation status of its key downstream effectors.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
"this compound"
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (6-8% acrylamide is suitable for large proteins like mTOR)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the determined IC50 concentration of "this compound" (and 2x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at high speed at 4°C.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane. For large proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-7.5%) and an extended or overnight wet transfer at 4°C is recommended.[14]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to assess the degree of inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the inhibitor on cell cycle progression. mTOR inhibition often leads to a G1 phase arrest.[8][15]
Materials:
-
Cells of interest
-
6-well plates
-
"this compound"
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of "this compound" for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9] Compare the cell cycle distribution between treated and control samples.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mTOR Inhibitor Treatment in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2][3][4] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4][5] mTOR inhibitors are a class of drugs that target this pathway and have shown promise in cancer therapy.[2][5] This document provides detailed application notes and protocols for studying the time-course effects of an mTOR inhibitor in HeLa cells, a widely used human cervical cancer cell line.
Note: The specific compound "mTOR inhibitor-18" was not found in publicly available scientific literature. Therefore, this document utilizes data and protocols for a representative and well-characterized ATP-competitive mTOR inhibitor, AZD8055, to illustrate a typical time-course experiment in HeLa cells.[6] The principles and methods described herein are broadly applicable to the study of other mTOR inhibitors.
Data Presentation
The following tables summarize the quantitative effects of the mTOR inhibitor AZD8055 on HeLa cells over a 72-hour time course.
Table 1: Time-Dependent Effect of AZD8055 (10 nM) on HeLa Cell Proliferation [6]
| Treatment Time (hours) | Average Cell Proliferation Rate (%) | Standard Deviation |
| 24 | 82.97 | ± 3.74 |
| 48 | 65.93 | ± 5.89 |
| 72 | 62.42 | ± 4.10 |
Table 2: Time-Dependent Effect of AZD8055 (10 nM) on Apoptosis in HeLa Cells [6]
| Treatment Time (hours) | Annexin-V Positive Cells (%) | Standard Deviation |
| 0 (Control) | 2.31 | ± 0.17 |
| 24 | 6.37 | ± 0.37 |
| 48 | 10.58 | ± 1.25 |
| 72 | 13.47 | ± 0.59 |
Table 3: Time-Dependent Effect of AZD8055 (10 nM) on Glycolysis in HeLa Cells [6]
| Treatment Time (hours) | Relative Glucose Uptake | Relative Lactate Production |
| 24 | Decreased | Decreased |
| 48 | Further Decreased | Further Decreased |
| 72 | Significantly Decreased | Significantly Decreased |
Signaling Pathways and Experimental Workflow
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 and the points of inhibition by ATP-competitive mTOR inhibitors.
Caption: mTOR Signaling Pathway and Inhibition.
Experimental Workflow
The diagram below outlines the general workflow for a time-course experiment to evaluate the effects of an mTOR inhibitor on HeLa cells.
Caption: Time-Course Experimental Workflow.
Experimental Protocols
HeLa Cell Culture and Maintenance
-
Cell Line: HeLa (human cervical adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.
mTOR Inhibitor Treatment
-
Stock Solution: Prepare a 10 mM stock solution of the mTOR inhibitor (e.g., AZD8055) in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10 nM for AZD8055). A vehicle control using the same concentration of DMSO should be prepared.
-
Procedure:
-
Seed HeLa cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein extraction).
-
Allow cells to attach and grow for 24 hours.
-
Remove the existing medium and replace it with a medium containing the mTOR inhibitor or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Proliferation (MTT) Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.
-
Procedure:
-
At the end of each treatment time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell proliferation rate relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure:
-
Harvest cells by trypsinization at each time point.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis of mTOR Pathway Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample and to assess their expression and phosphorylation status, which indicates pathway activation.
-
Procedure:
-
Protein Extraction: At each time point, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-p70S6K (Thr389), p70S6K) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation over the time course. A significant reduction in the phosphorylation of mTOR substrates like S6K and Akt is expected following treatment with an mTOR inhibitor.[6]
-
References
- 1. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 6. The mTOR inhibitor AZD8055 inhibits proliferation and glycolysis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-S6K Inhibition by Western Blot Following Treatment with an mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival. A key downstream effector of the mTORC1 complex is the p70 ribosomal S6 kinase (S6K). The phosphorylation of S6K at threonine 389 (p-S6K) is a widely accepted biomarker for mTORC1 activity. Consequently, assessing the levels of p-S6K is a fundamental method for evaluating the efficacy of mTOR inhibitors in both basic research and drug development.
This document provides a detailed protocol for performing a Western blot to detect changes in p-S6K levels in cultured cells following treatment with an mTOR inhibitor. While the specific compound "mTOR inhibitor-18" is referenced, detailed public information regarding its precise mechanism of action is limited. Therefore, this protocol is based on the well-established effects of a generic ATP-competitive mTOR inhibitor, which is expected to block the kinase activity of both mTORC1 and mTORC2.
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the inhibitory effect of an ATP-competitive mTOR inhibitor on the phosphorylation of S6K.
Application Notes and Protocols: Stability of mTOR Inhibitors in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making it a significant target for drug development.[2][3][4] mTOR inhibitors are a class of drugs that target this pathway and are typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies due to its excellent solubilizing properties. However, the chemical stability of these inhibitors in DMSO is critical for ensuring the accuracy and reproducibility of experimental results.[5][6] These application notes provide a comprehensive overview of the factors affecting the stability of mTOR inhibitors in DMSO and a detailed protocol for assessing their stability.
Factors Affecting Stability in DMSO
Several factors can influence the stability of small molecules, including mTOR inhibitors, when dissolved in DMSO:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible compounds, thereby reducing their effective concentration over time.[6][7]
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[6] Therefore, proper storage at low temperatures is crucial for maintaining the integrity of stock solutions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to the precipitation or degradation of the dissolved compound.[6]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to certain wavelengths of light. Storing stock solutions in amber vials or in the dark is recommended.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the molecule.
mTOR Signaling Pathway
The mTOR kinase is a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[2][8]
-
mTORC1 is sensitive to rapamycin and integrates signals from growth factors, amino acids, energy levels, and oxygen to control protein synthesis, lipid synthesis, and autophagy.[8][9] Key downstream effectors of mTORC1 include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][9]
-
mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt, protein kinase C α (PKCα), and serum/glucocorticoid-regulated kinase 1 (SGK1).[8]
Caption: A simplified diagram of the mTOR signaling pathway.
Quantitative Data Summary
While specific stability data for "mTOR inhibitor-18" is not publicly available, the following table illustrates how to present such data once generated from the protocol below. The data should be recorded as the percentage of the initial concentration of the inhibitor remaining at various time points under different storage conditions.
| Storage Condition | Time Point | % Remaining (mean ± SD) |
| -80°C in anhydrous DMSO | 1 week | 99.8 ± 0.5 |
| 1 month | 99.5 ± 0.7 | |
| 6 months | 98.9 ± 1.1 | |
| -20°C in anhydrous DMSO | 1 week | 99.2 ± 0.6 |
| 1 month | 97.8 ± 1.0 | |
| 6 months | 95.4 ± 1.5 | |
| 4°C in anhydrous DMSO | 1 day | 98.5 ± 0.8 |
| 1 week | 92.1 ± 2.0 | |
| 1 month | 85.3 ± 2.8 | |
| Room Temp in anhydrous DMSO | 1 day | 95.6 ± 1.2 |
| 1 week | 88.7 ± 2.5 | |
| -20°C with 5 Freeze-Thaw Cycles | Cycle 1 | 99.0 ± 0.9 |
| Cycle 3 | 97.5 ± 1.3 | |
| Cycle 5 | 96.2 ± 1.8 |
Experimental Protocol: Stability Assessment of mTOR Inhibitors in DMSO
This protocol outlines a method to determine the stability of an mTOR inhibitor in DMSO under various storage conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials
-
mTOR inhibitor (e.g., this compound)
-
Anhydrous DMSO (≤0.025% water)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector and a suitable C18 column
Experimental Workflow
Caption: Workflow for assessing mTOR inhibitor stability in DMSO.
Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of the mTOR inhibitor to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the compound completely by vortexing or brief sonication.
-
-
Aliquoting:
-
Aliquot the stock solution into multiple amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles of the main stock.
-
Ensure each aliquot has a sufficient volume for a single time point analysis.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot for the initial analysis.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µM) in the mobile phase.
-
Inject the working solution into the HPLC system and record the peak area of the parent compound. This will serve as the 100% reference.
-
-
Storage Conditions:
-
Store the aliquots under a variety of conditions to be tested. Suggested conditions include:
-
-80°C (long-term storage)
-
-20°C (common laboratory freezer storage)
-
4°C (refrigerator storage)
-
Room temperature (simulating benchtop use)
-
-
-
Freeze-Thaw Cycle Study:
-
For a separate set of aliquots stored at -20°C, perform repeated freeze-thaw cycles.
-
A cycle consists of removing the vial from the freezer, allowing it to thaw completely at room temperature, and then returning it to the freezer.
-
Analyze an aliquot after 1, 3, 5, and 10 cycles.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Prepare a working solution in the same manner as the T=0 sample.
-
Analyze the sample by HPLC under the same conditions as the T=0 analysis.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. (Note: The gradient should be optimized for the specific mTOR inhibitor).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for the mTOR inhibitor (e.g., determined by a UV scan).
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Calculate the percentage of the mTOR inhibitor remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Conclusion and Recommendations
The stability of mTOR inhibitors in DMSO is paramount for reliable experimental outcomes. It is recommended to store stock solutions in anhydrous DMSO in small, single-use aliquots at -80°C for long-term storage. For routine use, aliquots can be stored at -20°C, but repeated freeze-thaw cycles should be minimized. It is advisable to perform a stability study, as outlined in this protocol, for any new mTOR inhibitor or for long-term experiments to ensure the integrity of the compound throughout the study. Always include a vehicle control (DMSO alone) in experiments to account for any effects of the solvent.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for mTOR Inhibitor-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[3][4] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[2][5] Dysregulation of the mTOR signaling pathway is implicated in a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[2][3]
mTOR inhibitors are a class of drugs that target this pathway and have shown therapeutic potential in various disease models.[6][7] mTOR Inhibitor-18 is a potent, second-generation, ATP-competitive inhibitor that dually targets both mTORC1 and mTORC2. Unlike first-generation inhibitors like rapamycin and its analogs (rapalogs), which primarily allosterically inhibit mTORC1, this compound directly binds to the ATP-binding site of the mTOR kinase domain, leading to a more complete and sustained inhibition of mTOR signaling.[6] This includes the inhibition of rapamycin-resistant mTORC1 functions and the crucial mTORC2-mediated phosphorylation of Akt at Ser473.[8]
These application notes provide detailed protocols for the appropriate handling and use of this compound in both in vitro and in vivo research settings, with a focus on selecting the appropriate vehicle control for reliable and reproducible results.
Data Presentation: Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The choice of solvent will depend on the specific experimental design (in vitro vs. in vivo). It is imperative to first dissolve the compound in a suitable organic solvent before further dilution in aqueous media.
| Property | Value | Notes |
| Molecular Weight | [Insert Value] g/mol | Refer to the Certificate of Analysis for the exact molecular weight of the specific lot. |
| Appearance | White to off-white crystalline solid | Visually inspect the compound upon receipt. |
| Purity | ≥98% (by HPLC) | Purity should be confirmed by the supplier's Certificate of Analysis. |
| Solubility | ||
| DMSO | Soluble to 100 mM | Recommended for preparing stock solutions for in vitro experiments. |
| Ethanol | Soluble to 100 mM | An alternative to DMSO for in vitro stock solutions. |
| Storage | Store at -20°C | Protect from light and moisture. For long-term storage, desiccate and store at -80°C. Stock solutions in organic solvents should be stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
In Vitro Studies: Cell-Based Assays
Objective: To assess the effect of this compound on cell proliferation, signaling, and other cellular functions in cultured cells.
1. Preparation of Stock Solution: a. Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO. b. Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
2. Preparation of Working Solutions and Vehicle Control: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. c. Crucially, prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For example, if the highest concentration of the inhibitor is 10 µM, and this is prepared from a 10 mM DMSO stock (a 1:1000 dilution), the vehicle control should be cell culture medium containing 0.1% DMSO.
3. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay): a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. c. Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). d. At the end of the incubation period, assess cell viability using a standard proliferation assay according to the manufacturer's protocol. e. Normalize the results to the vehicle-treated control group.
4. Western Blot Analysis of mTOR Pathway Inhibition: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with this compound or vehicle control for the desired time (e.g., 1, 2, 4, 24 hours). c. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA assay. e. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR (Ser2448), total mTOR, phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1). f. Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. g. Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies: Animal Models
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a xenograft mouse model.[9][10]
1. Formulation of Dosing Solution and Vehicle Control: a. The choice of vehicle for in vivo administration is critical and depends on the route of administration and the solubility characteristics of the inhibitor. Poorly water-soluble compounds like many mTOR inhibitors often require a multi-component vehicle system.[11][12] b. Recommended Vehicle for Intraperitoneal (i.p.) or Oral (p.o.) Administration: A common vehicle for mTOR inhibitors is a mixture of 5% N,N-dimethylacetamide (DMA), 40% propylene glycol, and 55% sterile water or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water . c. Preparation of Dosing Solution: i. First, dissolve the required amount of this compound in the organic solvent component (e.g., DMA or DMSO). ii. Then, sequentially add the other components of the vehicle, ensuring complete mixing after each addition. iii. The final solution should be clear and free of precipitation. Gentle warming and sonication may be required to aid dissolution. d. Preparation of Vehicle Control: Prepare a vehicle control solution that contains the identical composition and proportions of all solvents used for the dosing solution, but without the this compound. This is essential to control for any effects of the vehicle itself.
2. Animal Dosing and Monitoring: a. Handle all animals in accordance with institutional and national guidelines for animal care and use. b. Acclimate the animals for at least one week before the start of the experiment. c. Once tumors are established (e.g., in a subcutaneous xenograft model), randomize the animals into treatment and control groups. d. Administer this compound or the vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily or on a 5-days-on/2-days-off schedule). e. Monitor tumor growth by caliper measurements at regular intervals. f. Monitor animal body weight and overall health as indicators of toxicity.
3. Pharmacodynamic (PD) Biomarker Analysis: a. To confirm target engagement in vivo, collect tumor and/or surrogate tissue samples at specific time points after the final dose.[8] b. Process the tissues to prepare lysates for Western blot analysis as described in the in vitro protocol to assess the phosphorylation status of mTOR pathway proteins.
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing the dual inhibitory action of this compound.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 8. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: mTOR Inhibitor-18 for Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.[3][4][5] mTOR forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.[1][6] mTOR Inhibitor-18 is a potent and selective ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes. These application notes provide an overview of this compound and detailed protocols for its use in cancer research.
Mechanism of Action
This compound is designed to compete with ATP in the catalytic site of mTOR kinase.[7] This direct inhibition blocks the kinase-dependent functions of both mTORC1 and mTORC2.[2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), resulting in the suppression of protein synthesis and cell cycle progression.[2][8] By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt at Ser473, a key event in promoting cell survival.[8] This dual inhibition of mTORC1 and mTORC2 can overcome the feedback activation of PI3K/Akt signaling often observed with first-generation mTOR inhibitors like rapamycin.[2][8]
Research Applications
-
In vitro studies:
-
Evaluation of the anti-proliferative effects on a wide range of cancer cell lines.
-
Investigation of the effects on cell cycle distribution and induction of apoptosis.
-
Analysis of the mTOR signaling pathway through western blotting of key downstream targets.
-
Assessment of anti-angiogenic properties in endothelial cell models.
-
-
In vivo studies:
-
Determination of anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.
-
Pharmacodynamic studies to assess target engagement in tumor tissue.
-
Combination studies with other anti-cancer agents to explore synergistic effects.
-
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 15 |
| MCF-7 | Breast Cancer | 22 |
| A549 | Lung Cancer | 35 |
| U-87 MG | Glioblastoma | 12 |
| HCT116 | Colon Cancer | 28 |
In Vivo Efficacy of this compound in a PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 10 | 45 |
| This compound | 25 | 78 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound to each well. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot Analysis of mTOR Signaling
Objective: To assess the effect of this compound on the phosphorylation of key downstream targets of mTORC1 and mTORC2.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-Akt(S473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: mTOR Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: mTOR Inhibitor-18 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. mTOR inhibitors have shown promise in oncology; however, their efficacy as monotherapy can be limited.[2] Preclinical and clinical evidence suggests that combining mTOR inhibitors with traditional chemotherapy agents can lead to synergistic antitumor effects and overcome resistance.[3]
These application notes provide a comprehensive overview of the use of mTOR inhibitors, exemplified by data from well-characterized mTOR inhibitors, in combination with various chemotherapy drugs. This document includes summaries of preclinical and clinical data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to guide researchers in this field.
Note: "mTOR inhibitor-18" is used as a representative name. The data presented is a composite from studies on various mTOR inhibitors such as everolimus and temsirolimus. Researchers should validate these protocols for their specific mTOR inhibitor of interest.
Data Presentation
Preclinical Efficacy: In Vitro Studies
The following table summarizes the in vitro efficacy of mTOR inhibitors alone and in combination with chemotherapy drugs in various cancer cell lines. The data, presented as IC50 values (the concentration of a drug that gives half-maximal response), demonstrates the synergistic or additive effects of combination therapy.
| Cell Line | Cancer Type | mTOR Inhibitor (IC50, nM) | Chemotherapy Drug | Chemotherapy Drug (IC50) | Combination (IC50 of mTOR Inhibitor, nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~1 | Paclitaxel | Not Specified | Not Specified | [4] |
| Hs578T | Triple-Negative Breast Cancer | ~1 | Paclitaxel | Not Specified | Not Specified | [4] |
| BT549 | Triple-Negative Breast Cancer | ~1 | Paclitaxel | Not Specified | Not Specified | [4] |
| 4T1 | Breast Cancer | 839 (at 48h) | 5-Fluorouracil | 3,599 µM (at 72h) | Not Specified | [5] |
Preclinical Efficacy: In Vivo Xenograft Models
This table presents the antitumor efficacy of mTOR inhibitors in combination with chemotherapy in animal models, typically measured by tumor growth inhibition (TGI).
| Cancer Type | Animal Model | mTOR Inhibitor & Dose | Chemotherapy Drug & Dose | Outcome | Reference |
| Pancreatic Cancer | Mouse Xenograft | Temsirolimus | Gemcitabine | Significant tumor growth inhibition with combination | [6] |
| Multiple Myeloma | Murine Xenograft | CCI-779 (Temsirolimus) | Not Applicable (Monotherapy) | Dose-dependent antitumor response | |
| Pancreatic Cancer | Mouse Xenograft | Rapamycin | Gemcitabine + Paclitaxel | Synergistic inhibition of tumor growth | [7] |
Clinical Efficacy: Clinical Trial Results
The following table summarizes key findings from clinical trials investigating the combination of mTOR inhibitors with chemotherapy or other targeted agents.
| Cancer Type | mTOR Inhibitor | Combination Agent | Trial Phase | Key Outcomes | Reference |
| Advanced Renal Cell Carcinoma (RCC) | Everolimus | Lenvatinib | Phase 2 | Objective Response Rate (ORR): 37%, Median Progression-Free Survival (PFS): 14.6 months | [8] |
| Advanced Renal Cell Carcinoma (RCC) | Everolimus | Lenvatinib | Retrospective | ORR: 40.0%, Median PFS: 5.4 months, Median Overall Survival (OS): 8.5 months in heavily pretreated patients | [3] |
| Metastatic Pancreatic Cancer | Temsirolimus | Gemcitabine | Phase 1/2 | Median PFS: 2.69 months, Median OS: 4.95 months. Combination was feasible but lacked significant clinical efficacy. | [9] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The diagram below illustrates the central role of the mTOR signaling pathway in regulating cell processes critical for cancer development and the points of intervention by mTOR inhibitors and chemotherapy drugs.
Caption: Simplified mTOR signaling pathway and points of therapeutic intervention.
Experimental Workflow: In Vitro Synergy Assessment
This diagram outlines the typical workflow for assessing the synergistic effects of an mTOR inhibitor and a chemotherapy drug in cancer cell lines.
Caption: Workflow for in vitro evaluation of combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and a chemotherapy drug, alone and in combination, on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution)
-
Chemotherapy drug (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the chemotherapy drug in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy drug alone, or the combination of both. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment. Synergy can be assessed using the Combination Index (CI) method.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and a chemotherapy drug, alone and in combination.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentrations of this compound, the chemotherapy drug, or the combination for the desired time period (e.g., 24-48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
Western Blot Analysis
Objective: To assess the effect of this compound and a chemotherapy drug on the mTOR signaling pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.[1][11]
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Efficacy and Safety of Lenvatinib Plus Everolimus in Metastatic Renal Cell Carcinoma After Immune Checkpoint and VEGFR Tyrosine Kinase Inhibitors Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of combination treatments in metastatic 4t1 cells: everolimus and 5- fluorouracil versus lithium chloride and 5-fluorouracil [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of the combination of rapamycin with gemcitabine plus paclitaxel on the growth of pancreatic cancer tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Gemcitabine Combined with the mTOR Inhibitor Temsirolimus in Patients with Locally Advanced or Metastatic Pancreatic Cancer. A Hellenic Cooperative Oncology Group Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Determining the IC50 Value of mTOR Inhibitor-18
Audience: Researchers, scientists, and drug development professionals.
Abstract: The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a prime target for therapeutic intervention.[3][4][5] This document provides a detailed guide for determining the half-maximal inhibitory concentration (IC50) of a novel compound, mTOR inhibitor-18. Two common methodologies are presented: a cell-based In-Cell Western™ assay to measure pathway inhibition in a physiological context and a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for direct measurement of kinase inhibition.
The mTOR Signaling Pathway
The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3]
-
mTORC1 integrates signals from growth factors, nutrients, and energy status to control anabolic processes like protein and lipid synthesis. Key downstream substrates include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[6]
-
mTORC2 regulates cellular survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473 (Ser473).[1]
The activity of these complexes can be monitored by measuring the phosphorylation status of their downstream targets, providing a quantitative readout for inhibitor efficacy.
Caption: Simplified mTOR signaling pathway highlighting mTORC1/mTORC2 and key readouts.
Experimental Workflow for IC50 Determination
The overall process involves preparing a dilution series of the inhibitor, treating the biological system (cells or purified enzyme), measuring the biological response, and analyzing the data to determine the IC50 value.
Caption: General experimental workflow for IC50 value determination.
Protocol 1: Cell-Based IC50 Determination (In-Cell Western™)
This protocol measures the inhibition of mTORC1 signaling by quantifying the phosphorylation of ribosomal protein S6 (a downstream target of S6K1) in cultured cells.[7]
3.1. Materials and Reagents
-
Cell Line: Cancer cell line with active mTOR signaling (e.g., MCF-7, U-87 MG).
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and antibiotics.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Plates: 96-well or 384-well clear-bottom black plates.
-
Primary Antibodies: Rabbit anti-phospho-S6 (Ser235/236) and Mouse anti-Total S6 or other normalization antibody.
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Reagents: 4% Paraformaldehyde (PFA), 0.1% Triton™ X-100 in PBS, Intercept® (TBS) Blocking Buffer.
-
Instrumentation: Infrared imaging system (e.g., LI-COR® Odyssey®).
3.2. Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Include "vehicle only" (DMSO) for 0% inhibition control and a known potent mTOR inhibitor (e.g., 100 nM Torin 1) for 100% inhibition control.
-
Cell Treatment: Remove the old medium and add 100 µL of the inhibitor dilutions to the respective wells. Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Fixation and Permeabilization:
-
Remove the treatment medium and add 100 µL of 4% PFA. Incubate for 20 minutes at room temperature (RT).
-
Wash wells 3 times with 1X PBS containing 0.1% Triton X-100.
-
Add 100 µL of 0.1% Triton X-100 and incubate for 20 minutes at RT.
-
-
Blocking: Wash wells 3 times. Add 150 µL of Intercept® Blocking Buffer and incubate for 1.5 hours at RT.
-
Primary Antibody Incubation: Dilute primary antibodies (anti-phospho-S6 and anti-Total S6) in blocking buffer. Remove blocking buffer and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash wells 4 times with PBS + 0.1% Tween-20. Dilute fluorescently-labeled secondary antibodies in blocking buffer. Add 50 µL to each well and incubate for 1 hour at RT, protected from light.
-
Data Acquisition: Wash wells 4 times. Ensure the bottom of the plate is clean and dry. Scan the plate using an infrared imaging system to quantify the signal at 700 nm (normalization) and 800 nm (target).
Protocol 2: Biochemical IC50 Determination (TR-FRET Kinase Assay)
This protocol directly measures the kinase activity of recombinant mTOR on a specific substrate in a cell-free system.[8][9]
4.1. Materials and Reagents
-
Enzyme: Recombinant active mTOR protein.
-
Substrate: ULight™-labeled p70S6K (Thr389) peptide.
-
Detection Antibody: Europium-labeled anti-phospho-p70S6K (Thr389) antibody.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Reagents: Kinase assay buffer, ATP.
-
Plates: Low-volume 384-well white plates.
-
Instrumentation: TR-FRET-compatible plate reader.
4.2. Experimental Procedure
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in kinase assay buffer with DMSO. Include appropriate vehicle (DMSO) and no-enzyme controls.
-
Reaction Setup:
-
Add 2 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the recombinant mTOR enzyme and the ULight™-p70S6K substrate.
-
Incubate for 15 minutes at RT to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add 4 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at RT.
-
Stop and Detect: Add 10 µL of a stop/detection mix containing EDTA and the Europium-labeled detection antibody.
-
Incubation: Incubate for 60 minutes at RT, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 615 nm (Europium) and 665 nm (ULight™). Calculate the TR-FRET ratio (665 nm / 615 nm).
Data Analysis and Presentation
5.1. Data Analysis Protocol
-
Data Normalization:
-
For the cell-based assay, normalize the phospho-S6 signal (800 nm) to the total S6 signal (700 nm) for each well.
-
Define the 0% inhibition control (vehicle only) as Max_Signal and the 100% inhibition control (e.g., Torin 1) as Min_Signal.
-
Calculate the percent inhibition for each inhibitor concentration ([I]) using the formula: % Inhibition = 100 * (1 - ([Signal]_[I] - [Min_Signal]) / ([Max_Signal] - [Min_Signal]))
-
-
Log Transformation: Transform the inhibitor concentration values to their logarithm (Log10).
-
Nonlinear Regression: Plot % Inhibition versus log[Inhibitor]. Fit the data using a four-parameter logistic (sigmoidal dose-response with variable slope) model.[10][11][12] This is commonly performed using software like GraphPad Prism.
-
IC50 Determination: The IC50 is the concentration of the inhibitor that produces 50% inhibition, as calculated by the curve-fitting software.[11]
5.2. Data Presentation
Raw and normalized data should be clearly tabulated.
Table 1: Example Dose-Response Data for this compound (Cell-Based Assay)
| [Inhibitor-18] (nM) | log[Inhibitor-18] | Raw Signal (p-S6/Total S6) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | N/A | 1.52 | 0.0 |
| 0.1 | -1.0 | 1.48 | 3.1 |
| 0.3 | -0.52 | 1.35 | 13.2 |
| 1.0 | 0.0 | 1.10 | 32.5 |
| 3.0 | 0.48 | 0.81 | 55.0 |
| 10.0 | 1.0 | 0.55 | 75.2 |
| 30.0 | 1.48 | 0.39 | 87.6 |
| 100.0 | 2.0 | 0.31 | 93.8 |
| 300.0 | 2.48 | 0.28 | 96.1 |
| 1000.0 (Control) | 3.0 | 0.26 | 97.7 |
Final calculated IC50 values from multiple experiments should be summarized.
Table 2: Summary of IC50 Values for this compound
| Assay Type | Target Readout | Cell Line / Enzyme | IC50 (nM) ± SD (n=3) |
|---|---|---|---|
| Cell-Based | p-S6 (S235/236) | MCF-7 | 4.5 ± 0.8 |
| Biochemical | p-p70S6K (T389) | Recombinant mTOR | 2.1 ± 0.4 |
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. towardsdatascience.com [towardsdatascience.com]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Flow Cytometry Analysis Following mTOR Inhibitor-18 Treatment
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels, to control essential anabolic and catabolic processes.[3] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] Dysregulation of the mTOR signaling pathway is a common feature in numerous human diseases, particularly cancer, making it a critical therapeutic target.[3][5]
mTOR inhibitors are a class of drugs designed to block the activity of the mTOR protein.[2] mTOR Inhibitor-18 is a novel, potent, and selective agent developed to target the mTOR signaling cascade. Its inhibitory action can lead to several key cellular outcomes, including cell-cycle arrest, induction of apoptosis, and autophagy.[4][6] Consequently, the direct effect of the drug is often cytostatic rather than cytotoxic.[4]
Flow cytometry is a powerful, high-throughput technology that enables the rapid and quantitative analysis of multiple physical and chemical characteristics of individual cells within a heterogeneous population.[7] This makes it an invaluable tool for elucidating the mechanism of action of drugs like this compound. This document provides detailed protocols for using flow cytometry to analyze the primary cellular responses to this compound treatment.
Application 1: Analysis of mTORC1 Signaling Pathway Inhibition (Phospho-flow)
Principle: The most direct method to confirm the on-target effect of an mTOR inhibitor is to measure the phosphorylation status of its downstream substrates. mTORC1 phosphorylates and activates S6 kinase (S6K) and inactivates the translation repressor 4E-BP1.[4] Therefore, a reduction in the phosphorylation of S6 Ribosomal Protein (a target of S6K) at Ser235/236 and 4E-BP1 at Thr37/46 serves as a robust biomarker for mTORC1 inhibition. Phospho-flow cytometry uses phospho-specific antibodies to quantify these intracellular signaling events at the single-cell level.[8]
Protocol: Intracellular Staining for p-S6 and p-4E-BP1
This protocol is adapted for analyzing suspension cells (e.g., Jurkat) or adherent cells that have been brought into suspension.
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.6-4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold Methanol or commercial saponin-based buffer)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Fc Block (optional, for immune cells)
-
Fluorochrome-conjugated antibodies:
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to attach (if adherent) or stabilize. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).
-
Cell Harvesting: For suspension cells, transfer them to flow cytometry tubes. For adherent cells, detach using a gentle cell dissociation agent (e.g., Trypsin-EDTA), neutralize, and transfer to tubes.
-
Washing: Wash cells once with 2 mL of cold PBS by centrifuging at 300-500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature. This step cross-links proteins and preserves the phospho-epitopes.
-
Permeabilization: Add 1 mL of ice-cold methanol while gently vortexing to prevent cell clumping. Incubate for at least 30 minutes on ice or at -20°C. This step allows antibodies to access intracellular targets. Note: For some epitopes, saponin-based permeabilization buffers may be preferred. Optimization is recommended.[13]
-
Washing: Wash the cells twice with 2 mL of Wash Buffer to remove the permeabilization reagent.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Wash Buffer containing the pre-titrated phospho-specific antibodies (e.g., anti-p-S6 and anti-p-4E-BP1).
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash cells once more with 2 mL of Wash Buffer.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Wash Buffer and acquire data on a flow cytometer. Analyze the Median Fluorescence Intensity (MFI) of the phospho-protein signals.
Data Presentation: Expected Outcome of mTORC1 Inhibition
| Treatment Group | p-S6 (Ser235/236) MFI | p-4E-BP1 (Thr37/46) MFI |
| Vehicle Control | 15,000 | 8,000 |
| This compound (10 nM) | 9,500 | 5,100 |
| This compound (100 nM) | 2,100 | 1,800 |
| Positive Control (Serum Starvation) | 1,800 | 1,500 |
MFI: Median Fluorescence Intensity. Values are hypothetical and for illustrative purposes.
Application 2: Cell Cycle Analysis
Principle: The mTOR pathway plays a crucial role in regulating cell cycle progression, primarily by promoting the transition from the G1 to the S phase.[14][15] Inhibition of mTORC1 can lead to a G0/G1 phase arrest in the cell cycle.[6] This arrest can be quantified by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI) or DAPI. The intensity of the fluorescence is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[7]
Protocol: DNA Content Staining with Propidium Iodide (PI)
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
PI Staining Solution:
-
Propidium Iodide (e.g., 50 µg/mL)
-
RNase A (e.g., 100 µg/mL)
-
Triton X-100 (0.1% in PBS, optional)
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound as described in the previous protocol. Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash cells once with cold PBS. Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to achieve a final concentration of ~70%.
-
Storage: Incubate cells for at least 1 hour at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet once with 2 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading double-stranded RNA, ensuring that PI only binds to DNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel (e.g., FL2-A or PE-A). Collect at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M populations.[16][17]
Data Presentation: Expected Effect of mTOR Inhibition on Cell Cycle Distribution
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55% | 30% | 15% |
| This compound (10 nM) | 68% | 22% | 10% |
| This compound (100 nM) | 82% | 11% | 7% |
Values are hypothetical and represent a typical G1 arrest.
Application 3: Apoptosis Detection
Principle: Apoptosis, or programmed cell death, is a critical process that can be induced by mTOR inhibitors in certain cellular contexts.[6][18] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that binds with high affinity to PS in a calcium-dependent manner.[20] By using a fluorescently labeled Annexin V (e.g., Annexin V-FITC), early apoptotic cells can be identified. To distinguish these from late apoptotic or necrotic cells, which have lost membrane integrity, a viability dye like Propidium Iodide (PI) or 7-AAD is used concurrently.[19][20] This allows for the differentiation of four cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells (primary): Annexin V- / PI+ (can be a minor population)
Protocol: Annexin V and PI Staining
Materials:
-
Treated and control cells
-
Cold PBS
-
Annexin V Binding Buffer (1X)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) stock solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells as required. Collect both floating (apoptotic) and adherent cells.[20] Aim for 0.5-1 x 10⁶ cells per sample.
-
Washing: Wash cells twice with cold PBS.[20] Centrifuge at 300-500 x g for 5 minutes.
-
Resuspension: Gently resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. It is critical to use this specific buffer as Annexin V binding is calcium-dependent.[21]
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[20]
-
Data Acquisition: Analyze the samples immediately (within 1 hour) on a flow cytometer.[21]
Data Presentation: Expected Effect of mTOR Inhibition on Apoptosis
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 92% | 4% | 3% |
| This compound (100 nM, 24h) | 80% | 12% | 7% |
| This compound (100 nM, 48h) | 65% | 20% | 13% |
Quadrants (Q) refer to standard flow cytometry dot plot analysis: Q3 (Annexin V-/PI-), Q4 (Annexin V+/PI-), Q2 (Annexin V+/PI+).
Application 4: Autophagy Measurement
Principle: mTORC1 is a key negative regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[4][22] Inhibition of mTORC1 with agents like rapamycin or this compound is a potent method for inducing autophagy.[22][23] Flow cytometry can quantify autophagy by using specific fluorescent dyes (e.g., Autophagy Probe Red) that accumulate in the autophagosomes and autolysosomes, which increase in number and size during active autophagy.[23] The increase in fluorescence intensity directly correlates with the induction of autophagy.
Protocol: Staining with an Autophagy-Specific Dye
Materials:
-
Treated and control cells
-
Complete culture medium
-
Wash buffer (e.g., HBSS or PBS)
-
Autophagy detection kit (e.g., containing a fluorescent autophagosome probe)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound. A positive control, such as rapamycin or starvation (incubation in Earle's Balanced Salt Solution), is highly recommended.[23] A negative control (untreated cells) is essential.
-
Staining: After treatment, harvest the cells and resuspend them in the staining solution prepared according to the manufacturer's protocol. This typically involves diluting the fluorescent probe in pre-warmed culture medium or a specific assay buffer.
-
Incubation: Incubate the cells with the dye for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. This allows the probe to incorporate into the autophagic vesicles.
-
Washing: After incubation, wash the cells to remove excess dye. This is typically done with the wash buffer provided in the kit or a balanced salt solution. Centrifuge at 300-500 x g for 5 minutes.
-
Resuspension: Resuspend the final cell pellet in the assay buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer using the appropriate laser and filter set for the fluorescent probe.
-
Analysis: Quantify the shift in fluorescence intensity. Autophagy induction is observed as an increase in the MFI of the treated population compared to the control.
Data Presentation: Expected Effect of mTOR Inhibition on Autophagy
| Treatment Group | Autophagy Probe MFI | Fold Change vs. Control |
| Vehicle Control | 500 | 1.0 |
| This compound (100 nM) | 2,500 | 5.0 |
| Positive Control (Rapamycin) | 3,000 | 6.0 |
MFI: Median Fluorescence Intensity. Values are hypothetical and for illustrative purposes.
References
- 1. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb (Alexa Fluor® 647 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTORC1 activity oscillates throughout the cell cycle promoting mitotic entry and differentially influencing autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.4. Flow Cytometric Analysis [bio-protocol.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Administration of Vistusertib (AZD2014) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vistusertib, also known as AZD2014, is a potent and selective, orally bioavailable small-molecule inhibitor of the mammalian target of rapamycin (mTOR). As an ATP-competitive inhibitor, vistusertib uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to a more complete blockade of the mTOR signaling pathway compared to first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which only target mTORC1. The inhibition of mTORC2 prevents the feedback activation of AKT signaling, a common resistance mechanism to rapalog therapy. Preclinical studies have demonstrated the efficacy of vistusertib in a range of in vitro and in vivo cancer models, including those for breast cancer, glioblastoma, hepatocellular carcinoma, and renal cell carcinoma. These application notes provide detailed protocols for the administration of vistusertib in animal studies, with a focus on xenograft models, to aid researchers in designing and executing their preclinical experiments.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of vistusertib in various preclinical animal models.
Table 1: Pharmacokinetic Parameters of Vistusertib in Preclinical Models
| Parameter | Species | Dose | Route | Cmax | AUC | Bioavailability | Reference |
| Cmax | Mouse | 7.5 - 15 mg/kg | Oral | 1 - 16 µM | 220 - 5,042 µM·h | - | |
| AUC | Rat | Single Dose | Oral | - | N-hydroxymethyl metabolite: 25% of parent AUC; desmethyl metabolite: 10% of parent AUC | 29% | |
| Cmax (steady state) | Human | 50 mg BD | Oral | 1,664 ng/mL | 6,686 ng·h/mL | - | |
| AUC (steady state) | Human | 50 mg BD | Oral | 1,664 ng/mL | 6,686 ng·h/mL | - |
BD: Twice daily
Table 2: In Vivo Efficacy of Vistusertib in Xenograft Models
| Animal Model | Tumor Type | Dose and Schedule | Administration Route | Observed Effect | Reference |
| SCID Mice | MCF7 (Breast Cancer) | 15 mg/kg, once daily | Oral Gavage | Dose-dependent tumor growth inhibition | |
| SCID-beige Mice | HCC1500 (Breast Cancer) | 20 mg/kg, 2 days on/5 days off | Oral Gavage | Tumor growth inhibition | |
| Nude Mice | A2780cis (Ovarian Cancer) | 50 mg/kg, 3 days/week | Oral Gavage | Additive effect with paclitaxel, significant reduction in tumor volume | |
| Nude Mice | 786-0 (Renal Cell Carcinoma) | Not specified | Not specified | More efficient than RAD001 in inhibiting tumor growth | |
| Mice | GBMJ1 (Glioblastoma) | 50 mg/kg, once daily for 3 days | Oral Gavage | Enhanced radiosensitivity, significantly prolonged survival with radiation | |
| Mybpc3-KO Mice | Cardiac Hypertrophy | 2.5 or 10 mg/kg, twice a week | Intraperitoneal Injection | Attenuation of cardiac hypertrophy |
Experimental Protocols
Protocol 1: Preparation of Vistusertib for Oral Administration
This protocol describes the preparation of a vistusertib solution for oral gavage in mice.
Materials:
-
Vistusertib (AZD2014) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile vehicle solution (e.g., 10% DMSO in a suitable aqueous carrier)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of vistusertib: Based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals, calculate the total amount of vistusertib needed.
-
Prepare the vehicle: A common vehicle for oral administration of vistusertib in combination studies is 10% DMSO. Prepare the required volume of the vehicle under sterile conditions.
-
Dissolve vistusertib: Weigh the calculated amount of vistusertib powder and place it in a sterile microcentrifuge tube. Add a small amount of DMSO to initially dissolve the powder. Vortex thoroughly to ensure complete dissolution.
-
Final formulation: Add the dissolved vistusertib to the remaining vehicle to achieve the final desired concentration. Vortex the solution again to ensure homogeneity.
-
Storage: The prepared vistusertib solution should be stored according to the manufacturer's recommendations, typically protected from light. It is advisable to prepare the solution fresh for each set of experiments.
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of vistusertib in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line of interest (e.g., MCF7)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Prepared vistusertib solution and vehicle control
-
Oral gavage needles
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions until they reach the logarithmic growth phase.
-
Harvest the cells using trypsin and wash them with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at the desired concentration for injection (e.g., 5 x 10^6 cells in 100 µL). Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., ~80-100 mm³), measure the tumor dimensions (length and width) with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Administer the prepared vistusertib solution or vehicle control to the respective groups via oral gavage. The volume of administration should be based on the animal's body weight (e.g., 0.1 mL/10 g body weight).
-
Follow the desired dosing schedule (e.g., daily, or intermittent).
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
At the end of the study (defined by tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors for further analysis, such as weighing, imaging, and pharmacodynamic studies (see Protocol 3).
-
Protocol 3: Pharmacodynamic Analysis of mTOR Pathway Inhibition
This protocol describes the assessment of mTOR pathway inhibition in tumor tissue by Western blotting.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-S6 (Ser235/236), total S6, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis:
-
Homogenize the excised tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A reduction in the ratio of phosphorylated to total protein for S6 and AKT indicates inhibition of mTORC1 and mTORC2, respectively.
-
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of Vistusertib.
Caption: Experimental workflow for a xenograft efficacy study.
Troubleshooting & Optimization
mTOR inhibitor-18 not inhibiting p70S6K phosphorylation
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with mTOR inhibitor-18, specifically when observing a lack of inhibition of p70S6K phosphorylation. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help identify and resolve common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not reducing the phosphorylation of p70S6K at Threonine 389. What are the potential causes?
A1: A lack of observable inhibition of p70S6K phosphorylation can stem from three primary areas: the inhibitor itself, the experimental technique, or complex cellular mechanisms. A systematic approach is crucial to pinpoint the issue.
Potential Causes:
-
Inhibitor Integrity and Activity: The inhibitor may have degraded due to improper storage or handling, or the concentration used may be suboptimal for the specific cell line and experimental conditions.
-
Western Blotting Technique: The detection of phosphorylated proteins requires a highly optimized protocol. Common pitfalls include the absence of phosphatase inhibitors during sample preparation, inappropriate blocking agents, or low-quality antibodies.
-
Cellular Context and Signaling Dynamics: While p70S6K is a primary downstream target of mTORC1, complex feedback loops and potential cell-type-specific resistance mechanisms can influence the outcome.[1][2] For instance, some stimuli can activate mTOR signaling through a PI3K-independent mechanism.[3]
Below is a logical workflow to troubleshoot this issue.
Q2: How do the different classes of mTOR inhibitors affect p70S6K and related pathways?
A2: mTOR inhibitors are broadly categorized by their mechanism of action. Understanding which class "this compound" belongs to is critical for interpreting results, as they have distinct effects on the two mTOR complexes (mTORC1 and mTORC2) and their downstream signaling.
-
First-Generation (Rapalogs): These are allosteric inhibitors that form a complex with FKBP12 to bind the FRB domain of mTOR, primarily inhibiting mTORC1.[4] This action blocks p70S6K phosphorylation.[4] However, rapalogs can lead to a feedback activation of the PI3K/Akt pathway by relieving p70S6K-mediated inhibition of IRS-1, often resulting in increased Akt phosphorylation at Ser473.[5][6]
-
Second-Generation (ATP-Competitive Inhibitors): These small molecules target the ATP-binding site within the mTOR kinase domain.[4] This allows them to inhibit both mTORC1 and mTORC2, simultaneously blocking p70S6K phosphorylation and Akt phosphorylation at Ser473.[7]
-
Third-Generation (PI3K/mTOR Dual Inhibitors): These compounds inhibit both PI3K and mTOR kinases, providing a more comprehensive blockade of the entire pathway.[4]
| Inhibitor Class | Mechanism of Action | Primary Target(s) | Effect on p-p70S6K (T389) | Effect on p-Akt (S473) | Examples |
| 1st Gen (Rapalogs) | Allosteric, FKBP12-dependent | mTORC1 | Inhibition | Often Increases (Feedback)[6] | Sirolimus (Rapamycin), Everolimus[4] |
| 2nd Gen (TORKinibs) | ATP-Competitive | mTORC1 & mTORC2 | Inhibition | Inhibition [7] | OSI-027, AZD8055[6][8] |
| 3rd Gen (Dual) | ATP-Competitive | PI3K, mTORC1, mTORC2 | Inhibition | Inhibition [4] | PI-103, BGT226[9][10] |
Q3: What are the best practices for my Western blot protocol when analyzing phospho-p70S6K?
A3: Detecting phosphorylated proteins is highly sensitive to protocol variations. Adhering to best practices is essential for reliable and reproducible results.
| Protocol Step | Key Consideration | Recommendation |
| Cell Lysis | Preservation of Phospho-Epitopes | Always include a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer. Keep samples on ice at all times.[11] |
| Protein Quantification | Loading Consistency | Use a reliable method like BCA or Bradford to ensure equal protein loading across all lanes. |
| Gel Electrophoresis | Protein Separation | For p70S6K (~70 kDa), a 10% or 12% SDS-PAGE gel provides good resolution. If also probing for mTOR (~290 kDa), a lower percentage gel (e.g., 6%) or a gradient gel is recommended.[12] |
| Membrane Blocking | Reducing Background Noise | For phospho-antibodies, use 3-5% Bovine Serum Albumin (BSA) in TBST as the blocking agent. Non-fat dry milk contains phosphoproteins (casein) that can cause high background.[12][13] |
| Primary Antibody | Specificity and Signal | Use an antibody specifically validated for detecting p70S6K phosphorylated at Thr389. A 1:1000 dilution is a common starting point. Incubate overnight at 4°C to increase signal.[11] |
| Controls | Data Validation | Always run a parallel blot for total p70S6K to confirm that the protein is present and that any change is in the phosphorylation status, not protein level. A loading control (e.g., β-actin, GAPDH) is mandatory.[11] |
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phospho-p70S6K (Thr389)
This protocol is optimized for the detection of phosphorylated p70S6K.
-
Cell Lysis and Protein Extraction
-
Culture and treat cells with this compound for the desired time. Include a vehicle-only control.
-
Aspirate culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., 1 mM Na₃VO₄, 50 mM NaF).[11]
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 4x Laemmli sample buffer to your protein lysate (to a final concentration of 1x) and boil at 95-100°C for 5-10 minutes.[14]
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A wet transfer at 100V for 90 minutes at 4°C is recommended for good efficiency.[12]
-
(Optional) After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
-
Immunoblotting
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13]
-
Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) diluted in 5% BSA/TBST (typically 1:1000) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film.
-
Strip the membrane and re-probe for total p70S6K and a loading control (e.g., β-actin).
-
Protocol 2: In Vitro mTORC1 Kinase Assay
This assay directly measures the ability of this compound to block mTORC1's kinase activity.
-
Immunoprecipitation of mTORC1
-
Lyse cells stimulated with growth factors (e.g., 100 nM insulin for 15 min) in CHAPS-containing lysis buffer.[15]
-
Incubate lysates with an antibody against an mTORC1 component (e.g., anti-Raptor or anti-mTOR) and protein A/G beads for 2-4 hours at 4°C to immunoprecipitate the complex.[15]
-
Wash the beads several times with high-salt and low-salt wash buffers to remove non-specific binders.
-
-
Kinase Reaction
-
Resuspend the beads containing the mTORC1 complex in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).[15]
-
Add your this compound at various concentrations (and a vehicle control) and pre-incubate for 20 minutes on ice.[16]
-
Initiate the reaction by adding a purified, inactive substrate (e.g., 150 ng GST-p70S6K or GST-4E-BP1) and ATP (e.g., 500 µM final concentration).[15]
-
Incubate at 30°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding 4x Laemmli sample buffer and boiling.
-
-
Analysis
-
Analyze the reaction products via Western blot, probing with a phospho-specific antibody against your substrate (e.g., anti-phospho-p70S6K Thr389). A decrease in the phospho-substrate signal indicates successful inhibition by your compound.
-
Protocol 3: Cell Viability (MTS) Assay
This assay determines the effect of this compound on cell proliferation and viability.
-
Cell Plating
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor at various concentrations. Include vehicle-only and medium-only (background) wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[6]
-
-
MTS Reagent Addition and Measurement
-
Data Analysis
-
Subtract the background absorbance (medium-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percent viability against the inhibitor concentration to determine the IC50 value.
-
References
- 1. The role of mTOR and phospho-p70S6K in pathogenesis and progression of gastric carcinomas: an immunohistochemical study on tissue microarray - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mTOR is the Rapamycin-Sensitive Kinase that Confers Mechanically-Induced Phosphorylation of the Hydrophobic Motif Site Thr(389) in p70S6k - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT/mTOR substrate P70S6K is frequently phosphorylated in gallbladder cancer tissue and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 17. broadpharm.com [broadpharm.com]
mTOR inhibitor-18 solubility issues in aqueous buffer
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using mTOR inhibitor-18, focusing on common challenges related to its solubility in aqueous buffers. While this compound is a specific compound, detailed public solubility data is limited. Therefore, this guide incorporates established principles and data from the broader class of mTOR inhibitors, which are well-known for their poor aqueous solubility, to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
Like most mTOR inhibitors, this compound is a highly hydrophobic molecule. Such compounds have inherently low solubility in aqueous solutions. Direct dissolution in buffers like PBS or TRIS is generally not feasible and will likely result in a suspension of insoluble particles rather than a true solution. An organic co-solvent is required to first dissolve the compound before further dilution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Ethanol can also be used for many mTOR inhibitors, but DMSO typically allows for higher concentrations. It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the compound's solubility.
Q3: How do I prepare a working solution in an aqueous buffer from a DMSO stock?
To prepare a working solution for your experiment (e.g., for cell culture), you must dilute the high-concentration DMSO stock into your aqueous buffer or culture medium. This should be done as the final step immediately before use.
Key considerations:
-
Final DMSO Concentration: The final concentration of DMSO in your experiment should be kept to a minimum, typically below 0.5% and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects.[1] Remember to include a vehicle control (buffer/media with the same final DMSO concentration) in your experimental design.
-
Dilution Method: Add the required small volume of the DMSO stock solution into the aqueous buffer while vortexing or mixing to ensure rapid dispersion. This minimizes the chance of the compound precipitating out of solution.
Q4: I saw a precipitate form after diluting my DMSO stock into my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous phase is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Vortex/Sonicate: Immediately after dilution, vortex the solution vigorously. Gentle warming in a 37°C water bath or brief sonication can also help redissolve the precipitate.[2]
-
Reduce Final Concentration: The concentration you are trying to achieve may be above the compound's solubility limit in the final aqueous solution. Try preparing a more dilute working solution.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.2%) may help keep the compound in solution. Always verify the tolerance of your cells or assay to the solvent.
-
Use a Carrier Protein: For cell culture experiments, the presence of serum (e.g., 10% FBS) in the medium can help stabilize hydrophobic compounds and increase their apparent solubility.
-
Consider Surfactants: For certain in vivo or biochemical assays, the use of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-127, can aid in solubilization.[3]
Quantitative Data: Solubility of Common mTOR Inhibitors
The following table summarizes the solubility of several well-characterized mTOR inhibitors in common laboratory solvents. This data is provided for reference and comparison, as these compounds share chemical properties with this compound.
| Inhibitor Name | Class | Solubility in DMSO | Solubility in Ethanol | Aqueous Solubility |
| Rapamycin (Sirolimus) | Allosteric mTORC1 Inhibitor | ~10-25 mg/mL[4][5] | ~0.25-2 mM[4][5] | Insoluble[4] |
| Everolimus (RAD001) | Allosteric mTORC1 Inhibitor | ~100 mg/mL (~100 mM)[6][7][8] | ~65-100 mg/mL (~68-100 mM)[8][9] | Very Poorly Soluble[6] |
| Temsirolimus (CCI-779) | Allosteric mTORC1 Inhibitor | ~12.5-100 mg/mL[10][11] | ~10-100 mg/mL[10][12] | Practically Insoluble[12] |
| Torin 1 | ATP-Competitive mTORC1/2 Inhibitor | ~2-3 mg/mL[13][14] | Insoluble[13][15] | Insoluble[13][15] |
| AZD8055 | ATP-Competitive mTORC1/2 Inhibitor | ~50 mg/mL[16] | ~3 mg/mL[16] | <1 mg/mL[16] |
| KU-0063794 | ATP-Competitive mTORC1/2 Inhibitor | ~16 mg/mL[17] | ~5 mg/mL[17] | Insoluble[17] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution of a hydrophobic mTOR inhibitor.
-
Pre-Weighing Preparation: Allow the vial containing the powdered this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the compound and its molecular weight.
-
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )]
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. If necessary, use a bath sonicator for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Caption: Experimental workflow for preparing a concentrated stock solution.
Protocol 2: Preparation of a 100 nM Working Solution for Cell Culture
This protocol describes the dilution of a DMSO stock solution into cell culture medium for a final working concentration.
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile DMSO to create a 100 µM solution.
-
Final Dilution: Calculate the volume of stock needed. To prepare 10 mL of 100 nM working solution from a 100 µM intermediate stock, you would need 10 µL.
-
V1 = (C2 * V2) / C1 = (100 nM * 10 mL) / 100,000 nM = 0.01 mL = 10 µL
-
-
Mixing: Dispense 10 mL of pre-warmed cell culture medium into a sterile tube. While gently vortexing the medium, add the 10 µL of the 100 µM intermediate stock. This ensures rapid mixing and prevents the compound from precipitating.
-
Application: Use the final working solution immediately to treat your cells. Do not store aqueous working solutions.
Caption: Troubleshooting logic for addressing compound precipitation.
mTOR Signaling Pathway Overview
mTOR inhibitors function by blocking the activity of the serine/threonine kinase mTOR, which is a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and sensitivities to various inhibitors. Allosteric inhibitors like rapamycin and its analogs primarily inhibit mTORC1, while newer ATP-competitive inhibitors can block the kinase activity of both mTORC1 and mTORC2.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin from Streptomyces hygroscopicus, ≥95% (HPLC), powder, mTOR inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. usbio.net [usbio.net]
- 7. Everolimus | 159351-69-6 [amp.chemicalbook.com]
- 8. Everolimus | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Temsirolimus | C56H87NO16 | CID 6918289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. invivogen.com [invivogen.com]
- 15. selleckchem.com [selleckchem.com]
- 16. AZD8055 | mTOR inhibitor | CAS 1009298-09-2 | Buy AZD8055 from Supplier InvivoChem [invivochem.com]
- 17. selleckchem.com [selleckchem.com]
reducing mTOR inhibitor-18 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the use of mTOR inhibitor-18, particularly its cytotoxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for mTOR inhibitors like this compound?
A1: The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[1] These complexes are central regulators of cell growth, proliferation, metabolism, and survival.[2]
-
mTORC1 integrates signals from growth factors, nutrients (especially amino acids), and cellular energy levels to control protein synthesis, lipid synthesis, and autophagy.[1]
-
mTORC2 is involved in activating other kinases like Akt, which promotes cell survival and regulates the cytoskeleton.[1]
mTOR inhibitors, such as the prototype rapamycin and its analogs (rapalogs), typically form a complex with the intracellular protein FKBP12. This complex then binds to mTORC1, inhibiting its signaling.[3] More recent generations of mTOR inhibitors can directly target the ATP-binding site of the mTOR kinase, thereby inhibiting both mTORC1 and mTORC2.[4][5]
Q2: I'm observing high levels of cell death in my primary cell cultures after treatment with this compound. Is this expected?
A2: While mTOR inhibitors are often considered cytostatic (inhibiting proliferation) rather than cytotoxic (directly killing cells), significant cell death can occur, especially in sensitive primary cells or at high concentrations.[6] Cytotoxicity can arise from several factors:
-
On-target effects: Prolonged or potent inhibition of mTOR signaling can disrupt essential cellular processes, leading to apoptosis or autophagy-related cell death.[7]
-
Off-target effects: Small molecule inhibitors can interact with unintended proteins, causing toxicity that is unrelated to mTOR inhibition.[8] This is a common issue with kinase inhibitors.
-
Cell-type specific sensitivity: Primary cells, unlike immortalized cell lines, can be more vulnerable to disruptions in metabolic and survival pathways controlled by mTOR.
-
Experimental conditions: Suboptimal culture conditions, such as nutrient depletion or improper handling, can exacerbate the cytotoxic effects of any drug.[9]
Q3: How can I distinguish between a cytotoxic and a cytostatic effect in my experiment?
A3: Distinguishing between these effects is crucial for interpreting your results. A cytostatic effect prevents cell proliferation, meaning the number of viable cells remains at or above the initial seeding number. A cytotoxic effect actively reduces the number of viable cells below the initial number. You can assess this by:
-
Seeding a control well: Plate cells but do not treat them. This shows the normal proliferation rate.
-
Measuring cell viability at Time 0: Measure the viable cell number in a separate plate immediately after cell attachment (e.g., 4-6 hours post-seeding).
-
Comparing endpoints: After the treatment period, compare the viable cell count in treated wells to both the untreated (proliferating) control and the Time 0 count. A count lower than Time 0 indicates cytotoxicity.
Troubleshooting Guide: Reducing Cytotoxicity
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death at Expected Efficacy Concentration | 1. Incorrect Concentration: The effective concentration in primary cells may be lower than in cancer cell lines. 2. High Sensitivity: Primary cells are often more sensitive to metabolic disruption. 3. Solvent Toxicity: The drug solvent (e.g., DMSO) may be at a toxic concentration. | 1. Perform a Dose-Response Curve: Titrate this compound over a wide concentration range (e.g., from low nM to high µM) to determine the optimal balance between efficacy and viability. 2. Reduce Treatment Duration: A shorter exposure time may be sufficient to inhibit the pathway without inducing widespread cell death.[10] 3. Solvent Control: Ensure the final solvent concentration is consistent across all wells and is below the known toxic threshold for your specific primary cells (typically <0.1%). |
| Cell Detachment and Morphological Changes | 1. Apoptosis Induction: Inhibition of survival pathways can lead to programmed cell death.[7] 2. Suboptimal Culture Conditions: Stressed cells are more susceptible to drug-induced toxicity.[11] 3. Matrix Issues: For adherent cells, poor matrix coating can lead to detachment.[12] | 1. Assess Apoptosis: Use an Annexin V/PI assay to confirm if apoptosis is the primary mode of cell death. 2. Optimize Culture Medium: Ensure the medium is fresh and contains all necessary supplements. Primary cells can be fragile; handle them gently and avoid over-trypsinization.[9] 3. Verify Matrix Coating: Ensure culture vessels are properly coated if required for your cell type. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: The phenotype and drug sensitivity of primary cells can change with each passage. 2. Reagent Variability: Differences in media batches, supplements, or inhibitor stock solutions. 3. Cell Health at Plating: Initial cell viability and density can significantly impact outcomes. | 1. Use Low-Passage Cells: Perform all key experiments using cells from a consistent and low passage number. 2. Standardize Reagents: Use the same lot of reagents where possible. Prepare and aliquot a large batch of inhibitor stock solution to use across all related experiments. 3. Quality Control: Always perform a viable cell count before seeding to ensure consistent starting cell numbers and high viability (>95%). |
| Efficacy is Lost at Non-Toxic Doses | 1. Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to the feedback activation of pro-survival pathways, like PI3K/Akt signaling, which can counteract the inhibitor's effects.[6][13] 2. Metabolic Rewiring: Cells may adapt to mTOR inhibition by altering their metabolic pathways to survive.[14] | 1. Combination Therapy: Consider co-treatment with an inhibitor of the feedback pathway, such as a PI3K or Akt inhibitor. This can have synergistic effects.[4] 2. Pulsed Dosing: Instead of continuous exposure, try a "pulse-chase" experiment where the drug is applied for a short period and then washed out. This can sometimes be effective without causing long-term toxicity.[10] 3. Use a Dual mTORC1/mTORC2 Inhibitor: If using a rapalog that only targets mTORC1, switching to a dual kinase inhibitor may be more effective and prevent Akt-mediated feedback.[5] |
mTOR Signaling and Inhibition Points
The diagram below illustrates the central role of mTORC1 and mTORC2 and highlights where different classes of inhibitors act. Understanding these pathways can help in designing experiments and troubleshooting unexpected results.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for assessing cytotoxicity in a 96-well format.[15] The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
Materials:
-
Primary cells and complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density. Include wells for untreated controls and solvent controls. Incubate until cells are well-attached and healthy (typically 12-24 hours).
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor, untreated medium (negative control), or medium with solvent (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker to ensure all formazan crystals are dissolved.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after correcting for background absorbance (medium-only wells).
Note: Because this assay measures metabolic activity, compounds that alter mitochondrial function without killing the cell can produce misleading results.[14] It is advisable to confirm viability with a secondary assay that measures membrane integrity, such as a Trypan Blue exclusion assay or a fluorescence-based live/dead stain.
Apoptosis Detection (Annexin V Staining)
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
Treated and untreated primary cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (typically includes Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE or Accutase). Centrifuge all collected cells and discard the supernatant.
-
Washing: Resuspend the cell pellet in cold PBS, centrifuge again, and discard the supernatant. This wash step removes residual medium.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for mTOR Pathway Inhibition
This protocol verifies that this compound is engaging its target by assessing the phosphorylation status of a key downstream effector, S6 ribosomal protein.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To verify equal protein loading, the membrane can be stripped and re-probed for total S6 and a loading control like GAPDH. A decrease in the ratio of phospho-S6 to total S6 indicates successful mTOR pathway inhibition.[7]
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Targeted inhibition of mTORC1 and mTORC2 by active-site mTOR inhibitors has cytotoxic effects in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: mTOR Inhibitor Degradation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mTOR inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of mTOR inhibitors in cell culture media.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My mTOR inhibitor (Rapamycin, Everolimus, or Temsirolimus) is showing inconsistent or lower than expected activity in my cell culture experiments. What could be the cause?
A1: Inconsistent or reduced activity of mTOR inhibitors is a common issue that can often be attributed to the degradation of the compound in the cell culture media. Several factors can contribute to this degradation, including the inherent chemical stability of the inhibitor, the composition of the media, and the incubation conditions. It is crucial to consider the stability of your specific inhibitor under your experimental conditions.
Q2: How stable is Rapamycin (Sirolimus) in cell culture media?
A2: Rapamycin is known to be susceptible to degradation in aqueous solutions, including cell culture media. Its stability is significantly influenced by pH and temperature. One study reported a biological half-life of approximately 9.9 hours for rapamycin under cell culture conditions. In a solution of 30/70 vol/vol acetonitrile-water at an apparent pH of 7.3, the half-life of rapamycin was found to be between 200 and 890 hours, highlighting the influence of the solvent environment. Base-catalyzed hydrolysis is a primary degradation pathway.
Q3: What is the stability of Everolimus in cell culture media?
A3: Everolimus was developed to have improved pharmacokinetic properties, including better metabolic stability compared to Sirolimus. While specific quantitative data on its degradation in common cell culture media is limited, a study on its stability in whole blood showed a relatively small decrease in concentration of 6.1% after seven days of storage at 30°C in the light. Another study on the solid form of everolimus indicated it is stable under alkaline, neutral, thermal, and photolytic conditions but degrades in acidic and oxidizing environments. This suggests that the pH of your culture media could play a role in its stability.
Q4: How stable is Temsirolimus in cell culture media?
A4: Temsirolimus stability is known to be sensitive to light and temperature. In a solution of 0.9% sodium chloride at 20°C with exposure to room light, temsirolimus degrades at a rate of about 0.25% per hour, with 92.5% of the initial concentration remaining after 24 hours. When protected from light at 20°C, the degradation rate slows to 1.56% per day. Exposure to daylight can lead to a loss of over 10% in just one hour. Therefore, protecting experiments using temsirolimus from light is critical.
Q5: Can components of the cell culture media affect the stability of my mTOR inhibitor?
Q6: What are the best practices for preparing and storing mTOR inhibitor stock solutions?
A6: To ensure the potency of your mTOR inhibitors, follow these best practices:
-
Solvent: Dissolve mTOR inhibitors in a suitable solvent such as DMSO or ethanol.
-
Storage Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect stock solutions and experimental cultures from light, especially when working with light-sensitive compounds like Temsirolimus.
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor in your cell culture media for each experiment immediately before use. Do not store diluted solutions for extended periods.
Q7: How can I determine the stability of my mTOR inhibitor under my specific experimental conditions?
A7: To definitively assess the stability of your mTOR inhibitor in your experimental setup, you can perform a stability study. This involves incubating the inhibitor in your complete cell culture media under your standard experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 6, 12, 24, 48 hours). At each time point, collect an aliquot of the media and analyze the concentration of the inhibitor using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). See the "Experimental Protocols" section for a general procedure.
Quantitative Data on mTOR Inhibitor Stability
The following tables summarize the available quantitative data on the degradation of Rapamycin, Everolimus, and Temsirolimus. Note that data for Everolimus and Temsirolimus in specific cell culture media is limited.
Table 1: Stability of Rapamycin (Sirolimus)
| Condition | Half-life / Degradation Rate | Source |
| Cell Culture (unspecified media, 37°C, 5% CO2) | ~9.9 hours | [1] |
| 30/70 (v/v) Acetonitrile-Water, pH 7.3 | 200 - 890 hours | [2][3] |
| 30/70 (v/v) Acetonitrile-Water, pH 12.2 | Half-life reduced by 3 orders of magnitude compared to pH 7.3 | [2] |
Table 2: Stability of Everolimus
| Condition | Degradation Rate | Source |
| Whole Blood, 30°C, with light exposure | 6.1% decrease after 7 days | [4] |
| Solid form, acidic conditions (2N HCl, 60°C, 30 min) | 7.02% degradation | [5] |
| Solid form, oxidizing conditions (20% H2O2, 60°C, 30 min) | 10.09% degradation | [5] |
Table 3: Stability of Temsirolimus
| Condition | Degradation Rate | Source |
| 0.9% NaCl, 20°C, room light exposure | ~0.25% per hour | [6] |
| 0.9% NaCl, 20°C, protected from light | 1.56% per day | [6] |
| 0.9% NaCl, 4°C, protected from light | 1.0% per day | [6] |
| Daylight exposure | >10% loss after 1 hour | [6] |
Experimental Protocols
Protocol: Assessment of mTOR Inhibitor Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of an mTOR inhibitor in your specific cell culture medium and conditions.
Materials:
-
mTOR inhibitor of interest (Rapamycin, Everolimus, Temsirolimus)
-
Your complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS/MS) and appropriate columns and solvents
Procedure:
-
Prepare a stock solution of your mTOR inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the inhibitor into your complete cell culture medium to a final concentration relevant to your experiments (e.g., 100 nM). Prepare a sufficient volume for all time points.
-
Aliquot the media containing the inhibitor into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes in a cell culture incubator under your standard experimental conditions (37°C, 5% CO2). Ensure light protection if necessary (e.g., for Temsirolimus).
-
At each time point , remove the designated tube from the incubator and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of the mTOR inhibitor. Several published methods are available for the analysis of these compounds in biological matrices and can be adapted for cell culture media.
-
Calculate the percentage of inhibitor remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life of the inhibitor under your specific conditions.
Visualizations
mTOR Signaling Pathway
References
- 1. Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stability Indicating RP HPLC Method Development and Validation of Everolimus in Bulk and Pharmaceutical Dosage Form | PDF [slideshare.net]
- 4. Everolimus and temsirolimus are not the same second-line in metastatic renal cell carcinoma. A systematic review and meta-analysis of literature data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro metabolic study of temsirolimus: preparation, isolation, and identification of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Activation of Akt with mTOR Inhibitor-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected activation of Akt when using mTOR inhibitor-18 and other related compounds.
Frequently Asked Questions (FAQs)
Q1: We treated our cancer cell line with this compound and unexpectedly observed an increase in Akt phosphorylation at Ser473 and Thr308. Isn't an mTOR inhibitor supposed to suppress the PI3K/Akt/mTOR pathway?
A1: This is a frequently observed phenomenon known as paradoxical or feedback-driven Akt activation.[1][2][3][4] While seemingly counterintuitive, the inhibition of the mTORC1 complex by inhibitors like this compound can disrupt a critical negative feedback loop that normally keeps Akt signaling in check.[2][3]
Specifically, a downstream effector of mTORC1, S6 Kinase 1 (S6K1), when active, phosphorylates Insulin Receptor Substrate 1 (IRS-1), leading to its degradation.[5] By inhibiting mTORC1, S6K1 is no longer active, which prevents IRS-1 degradation. The resulting accumulation of IRS-1 enhances signaling from upstream receptor tyrosine kinases (RTKs) to PI3K, leading to a subsequent increase in Akt phosphorylation and activation.[2][3]
Q2: How can we confirm that the observed Akt activation is due to the feedback loop mechanism?
A2: To confirm the involvement of the feedback loop, you can perform the following experiments:
-
IRS-1 Knockdown: Use siRNA or shRNA to reduce the expression of IRS-1 in your cells. If the paradoxical activation of Akt upon treatment with the mTOR inhibitor is diminished or abolished, it strongly suggests the involvement of the IRS-1-mediated feedback loop.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Co-treat your cells with an inhibitor of the relevant upstream RTK (e.g., an IGF-1R inhibitor). If this co-treatment prevents the mTOR inhibitor-induced Akt activation, it supports the hypothesis that the feedback activation is mediated through an RTK/IRS-1/PI3K axis.[3]
-
Use a Dual PI3K/mTOR Inhibitor: Second-generation mTOR inhibitors that target both mTOR and PI3K can overcome this feedback activation.[6] Comparing the effects of a dual inhibitor with your mTORC1-specific inhibitor can provide evidence for the feedback mechanism.
Q3: What are the functional consequences of this paradoxical Akt activation?
A3: The paradoxical activation of Akt can have significant functional consequences, often leading to resistance to mTOR inhibitor therapy.[1] Activated Akt can promote cell survival and proliferation through its own downstream targets, thereby counteracting the anti-proliferative effects of mTORC1 inhibition.[3] This can result in a cytostatic rather than cytotoxic effect of the mTOR inhibitor.[7]
Q4: We are not seeing the expected decrease in cell viability with this compound. Could this be related to the unexpected Akt activation?
A4: Yes, it is highly likely. The pro-survival signals from the reactivated Akt pathway can compensate for the inhibition of mTORC1, leading to maintained cell viability.[3] To investigate this, you can correlate the phosphorylation status of Akt with cell viability data. It is also recommended to test a combination therapy approach, such as co-administering an Akt inhibitor or a dual PI3K/mTOR inhibitor, to see if this enhances the cytotoxic effect.[1]
Troubleshooting Guides
Problem 1: Increased p-Akt (Ser473/Thr308) levels observed after treatment with this compound.
Table 1: Troubleshooting Unexpected Akt Activation
| Potential Cause | Suggested Solution |
| Feedback Loop Activation | This is the most common cause. Inhibition of mTORC1/S6K1 prevents the degradation of IRS-1, leading to upstream activation of PI3K and Akt.[2][3] |
| Off-Target Effects of the Inhibitor | While less common for well-characterized inhibitors, off-target effects are always a possibility. |
| Experimental Artifact | Inconsistent sample handling, antibody issues, or loading errors in Western blotting can lead to misleading results. |
| Potential Cause | Verification and Next Steps |
| Feedback Loop Activation | 1. Time-Course Experiment: Analyze p-Akt levels at different time points after inhibitor treatment. Feedback activation is often a dynamic process. 2. IRS-1 Analysis: Perform a Western blot for total IRS-1 to see if its levels increase with mTOR inhibitor treatment. 3. Co-treatment: Use an Akt inhibitor or a dual PI3K/mTOR inhibitor in parallel to demonstrate that blocking the feedback loop enhances the desired anti-proliferative effect.[1] |
| Off-Target Effects of the Inhibitor | 1. Use a Different mTOR Inhibitor: Compare the effects of your inhibitor with another well-characterized mTOR inhibitor (e.g., rapamycin, everolimus). 2. Dose-Response Curve: Perform a dose-response experiment to see if the effect is concentration-dependent. |
| Experimental Artifact | 1. Repeat Experiment: Carefully repeat the experiment, ensuring consistent cell seeding, treatment, and lysis conditions. 2. Antibody Validation: Validate your phospho-Akt antibody using appropriate positive and negative controls. 3. Loading Control: Ensure equal protein loading by probing for a housekeeping protein (e.g., β-actin, GAPDH) and total Akt. |
Problem 2: Lack of expected cytotoxicity with this compound.
Table 2: Troubleshooting Insufficient Cell Death
| Potential Cause | Suggested Solution |
| Paradoxical Akt Activation | Pro-survival signaling from reactivated Akt is counteracting the effects of mTORC1 inhibition.[3] |
| Cell Line Resistance | The specific cell line may have intrinsic resistance mechanisms to mTOR inhibition. |
| Incorrect Inhibitor Concentration or Stability | The concentration of the inhibitor may be too low, or the compound may have degraded. |
| Assay Sensitivity | The chosen cell viability assay may not be sensitive enough to detect subtle changes. |
| Potential Cause | Verification and Next Steps |
| Paradoxical Akt Activation | 1. Western Blot Analysis: Correlate the lack of cell death with increased p-Akt levels. 2. Combination Therapy: Test the combination of your mTOR inhibitor with an Akt inhibitor or a dual PI3K/mTOR inhibitor to see if this induces cytotoxicity.[1] |
| Cell Line Resistance | 1. Literature Search: Check if the cell line you are using has been reported to be resistant to mTOR inhibitors. 2. Genetic Analysis: If possible, analyze the mutational status of key genes in the PI3K/Akt/mTOR pathway (e.g., PTEN, PIK3CA). |
| Incorrect Inhibitor Concentration or Stability | 1. Dose-Response Curve: Perform a cell viability assay with a wider range of inhibitor concentrations. 2. Freshly Prepare Inhibitor: Prepare a fresh stock of the inhibitor and repeat the experiment. |
| Assay Sensitivity | 1. Alternative Assay: Try a different cell viability assay (e.g., CellTiter-Glo®, which measures ATP levels) or an apoptosis-specific assay (e.g., caspase-3/7 activity). |
Quantitative Data Summary
Table 3: Representative IC50 Values for mTOR Inhibitors
| Inhibitor Class | Inhibitor | Target(s) | Representative IC50 (in vitro) |
| First Generation (Rapalogs) | Rapamycin | mTORC1 (allosteric) | ~0.2 nM[8] |
| Everolimus | mTORC1 (allosteric) | ~1.6 - 2.4 nM | |
| Second Generation (Dual PI3K/mTOR) | NVP-BEZ235 | PI3Kα, β, δ, γ, mTOR | PI3Kα: 4 nM, mTOR: 20.7 nM[] |
| GDC-0980 | Class I PI3K, mTOR | PI3Kα: 5 nM, mTOR: 17 nM | |
| Second Generation (mTORC1/mTORC2) | OSI-027 | mTORC1, mTORC2 | ~4 nM[] |
| AZD8055 | mTORC1, mTORC2 | Not specified, potent mTOR kinase inhibitor[3] |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Table 4: Expected Changes in Protein Phosphorylation
| Treatment | p-mTOR (Ser2448) | p-S6K (Thr389) | p-Akt (Ser473) | p-Akt (Thr308) |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| mTORC1 Inhibitor (e.g., this compound) | ↓ | ↓↓ | ↑ | ↑ |
| Dual PI3K/mTOR Inhibitor | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
| Akt Inhibitor | No direct effect | No direct effect | ↓↓ | ↓↓ |
| mTORC1 Inhibitor + Akt Inhibitor | ↓ | ↓↓ | ↓↓ | ↓↓ |
Arrow direction indicates the expected change in phosphorylation level: ↓ (decrease), ↓↓ (strong decrease), ↑ (increase). The magnitude of the change can be cell-type dependent.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473/Thr308)
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[10][11][12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize phospho-protein levels to total protein levels.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay to assess cell metabolic activity as an indicator of viability.[13][14][15][16][17]
Materials:
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the negative feedback loop.
References
- 1. Evidence of mTOR Activation by an AKT-Independent Mechanism Provides Support for the Combined Treatment of PTEN-Deficient Prostate Tumors with mTOR and AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
Technical Support Center: Optimizing mTOR inhibitor-18 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with mTOR inhibitor-18 (also known as AZD2014) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound, also known as AZD2014, is an ATP-competitive inhibitor of mTOR kinase.[1] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1), AZD2014 is a second-generation inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1][2] This dual inhibition can lead to more comprehensive downstream signaling blockade, including the phosphorylation of Akt (a target of mTORC2) and S6K1/4E-BP1 (targets of mTORC1).[1] AZD2014 was developed as an optimized version of an earlier compound, AZD8055 (R17), to improve upon properties like solubility and reduce hepatotoxicity.[1]
Q2: How do I select a starting dose for my in vivo mouse model?
A: Selecting a starting dose depends on the specific animal model, tumor type (if applicable), and desired therapeutic window. Preclinical studies with similar ATP-competitive mTOR inhibitors can provide a good starting point. For instance, in a mouse xenograft model, a dose-dependent tumor growth inhibitory effect was observed with the parent compound AZD8055.[1] For rapamycin, a related mTOR inhibitor, daily intraperitoneal injections of 8 mg/kg have been used to attenuate mitochondrial disease symptoms in mice.[3] Another study using a low dose of rapamycin (0.25 mg/kg/day, intraperitoneally) showed improved metabolic status in diabetic mice.[4] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[5]
Q3: What is the best route of administration for this compound?
A: this compound (AZD2014) has been developed for oral administration.[1] For other mTOR inhibitors used in preclinical studies, both oral and intraperitoneal (IP) injections are common.[3][6] The choice of administration route can affect the pharmacokinetic and pharmacodynamic properties of the compound. Oral administration is generally preferred for its ease of use in chronic studies, while IP injection can sometimes provide more direct and rapid systemic exposure.
Q4: How can I confirm that this compound is hitting its target in vivo?
A: Target engagement can be confirmed by analyzing the phosphorylation status of downstream mTORC1 and mTORC2 substrates in tissue samples (e.g., tumor, peripheral blood mononuclear cells [PBMCs]).[7]
-
mTORC1 activity: Assess the phosphorylation of S6K1 (at Thr389) and 4E-BP1 (at Thr37/46).[1][7]
-
mTORC2 activity: Assess the phosphorylation of Akt (at Ser473).[1][8]
Western blotting is a standard method for these analyses. A reduction in the phosphorylation of these substrates following treatment indicates successful target inhibition.
Q5: What are the potential side effects or toxicities associated with this compound?
A: While this compound was optimized to have lower hepatotoxicity compared to its predecessor, mTOR inhibitors as a class can have side effects.[1] Common adverse events associated with mTOR inhibitors in clinical and preclinical studies include:
-
Metabolic changes such as hyperglycemia and dyslipidemia.[9][10]
-
Skin rashes and mucositis.[9]
-
Hematological effects like thrombocytopenia and leukopenia.[6]
-
Interstitial pneumonitis.[11]
It is essential to monitor animal health closely during in vivo studies, including regular body weight measurements and observation for any clinical signs of toxicity.[8][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant tumor growth inhibition or desired biological effect. | 1. Suboptimal Dosage: The administered dose may be too low to achieve sufficient target inhibition. 2. Poor Bioavailability: The drug may not be adequately absorbed or may be rapidly metabolized.[13] 3. Drug Resistance: The tumor model may have intrinsic or acquired resistance to mTOR inhibition.[8] | 1. Perform a dose-escalation study to find the maximally tolerated dose (MTD) and a dose that shows efficacy. Analyze pharmacodynamic markers (p-S6K, p-Akt) in tumor tissue to correlate dose with target inhibition.[1] 2. Check the formulation of the inhibitor. Ensure proper solubilization. Consider an alternative route of administration (e.g., IP vs. oral). 3. Analyze upstream and downstream signaling pathways to identify potential resistance mechanisms (e.g., activation of parallel pathways like MAPK).[14] |
| Significant animal toxicity (e.g., weight loss, lethargy). | 1. Dosage is too high: The administered dose is exceeding the MTD. 2. Off-target effects: The inhibitor may have effects on other kinases or cellular processes.[15] 3. Vehicle toxicity: The vehicle used to dissolve the inhibitor may be causing toxicity. | 1. Reduce the dose or change the dosing schedule (e.g., intermittent dosing instead of daily).[16] 2. While AZD2014 is highly selective for mTOR, off-target effects can't be entirely ruled out at high concentrations.[1] Consider reducing the dose. 3. Run a control group treated with the vehicle alone to assess its contribution to toxicity. If necessary, explore alternative, less toxic vehicle formulations. |
| Inconsistent results between experiments. | 1. Variability in drug preparation/administration: Inconsistent formulation or inaccurate dosing. 2. Biological variability: Differences in animal age, weight, or health status. 3. Experimental procedure variations: Changes in timing of dosing, sample collection, or analysis. | 1. Standardize the protocol for drug preparation and administration. Prepare fresh solutions for each experiment. 2. Use animals within a narrow age and weight range. Ensure animals are healthy before starting the experiment. 3. Maintain consistent experimental timelines and procedures. Ensure all samples are processed and analyzed in the same manner. |
| Phosphorylation of Akt (S473) increases after treatment. | 1. Inhibition of a negative feedback loop: This is a known phenomenon with mTORC1-specific inhibitors (rapalogs). Inhibition of S6K1 by mTORC1 blockade relieves feedback inhibition of the PI3K/Akt pathway, leading to increased Akt phosphorylation.[10][17] | 1. This effect should not occur with a dual mTORC1/mTORC2 inhibitor like AZD2014, as it directly inhibits mTORC2's ability to phosphorylate Akt.[1][8] If this is observed, verify the identity and purity of the compound. Also, check for very early time points, as complex dynamic feedback can occur. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected mTOR Inhibitors
| Compound | Target(s) | IC50 | Cell Line/Assay Condition | Reference |
| AZD8055 (R17) | mTOR | 0.13 nM | Cell-free assay | [1] |
| INK128 (R38) | mTOR | 1 nM | Cell-free assay | [1] |
| Rapamycin | mTORC1 | ~0.1 nM | HEK293 cells | [18] |
| AZD8055 | mTOR | 0.8 nM | MDA-MB-468 cells | [18] |
| Everolimus | mTORC1 | 1.6-2.4 nM | Cell-free assay | [18] |
Table 2: Preclinical In Vivo Dosage Examples for mTOR Inhibitors
| Compound | Animal Model | Dose | Route | Observed Effect | Reference |
| Rapamycin | Ndufs4 Knockout Mice | 8 mg/kg daily | IP | Attenuated mitochondrial disease symptoms | [3] |
| Rapamycin | db/db Diabetic Mice | 0.25 mg/kg daily | IP | Improved metabolic status and cardiac function | [4] |
| CCI-779 (Temsirolimus) | Myeloma Xenograft Mice | Dose-dependent | IP | Antitumor response | [6] |
| Rapamycin | Wild-type Mice | 1.5 mg/kg, 3x/week | IP | Lifespan extension | [16] |
Experimental Protocols
General Protocol for In Vivo Dose-Response Study of this compound
-
Animal Model: Select an appropriate mouse model (e.g., tumor xenograft, genetic model of disease). Animals should be age and weight-matched.
-
Drug Formulation:
-
Prepare this compound in a sterile vehicle suitable for the chosen administration route (e.g., oral gavage, IP injection). A common vehicle might include 0.5% methylcellulose.[13]
-
Prepare fresh formulations regularly and store as recommended by the manufacturer to ensure stability.
-
-
Dosing Regimen:
-
Divide animals into groups (n=8-10 per group): a vehicle control group and at least 3-4 dose-level groups for the mTOR inhibitor.
-
Based on literature, a starting dose range could be 1-10 mg/kg for a potent oral inhibitor.
-
Administer the drug or vehicle daily (or as determined by the study design) for a set period (e.g., 21-28 days).
-
-
Monitoring:
-
Measure tumor volume (if applicable) 2-3 times per week using calipers.
-
Record animal body weight 2-3 times per week as a general measure of toxicity.
-
Perform regular clinical observations for any signs of distress or toxicity.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at specific time points), collect tumor and/or tissue samples.
-
Prepare protein lysates from the tissues.
-
Perform Western blot analysis to measure the phosphorylation levels of mTOR pathway proteins: p-mTOR, p-Akt (S473), p-S6K1 (T389), and p-4E-BP1 (T37/46).
-
-
Data Analysis:
-
Plot tumor growth curves and body weight changes over time for each group.
-
Analyze the dose-dependent inhibition of mTOR pathway markers from the Western blot data.
-
Determine the optimal dose that provides significant efficacy with an acceptable toxicity profile.
-
Visualizations
mTOR Signaling Pathway and Inhibitor Action
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and points of inhibition.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A typical experimental workflow for optimizing the in vivo dosage of this compound.
Troubleshooting Logic for In Vivo Studies
Caption: A decision tree for troubleshooting common issues in mTOR inhibitor in vivo experiments.
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 4. Mammalian Target of Rapamycin (mTOR) Inhibition with Rapamycin Improves Cardiac Function in Type 2 Diabetic Mice: POTENTIAL ROLE OF ATTENUATED OXIDATIVE STRESS AND ALTERED CONTRACTILE PROTEIN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
inconsistent results with mTOR inhibitor-18 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with mTOR Inhibitor-18. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound.
Question: Why am I observing inconsistent inhibition of mTOR signaling with different batches of this compound?
Possible Causes and Solutions:
-
Inhibitor Instability: mTOR inhibitors can be susceptible to degradation, especially with improper storage or handling.[1][2]
-
Solution: Always store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
-
Solubility Issues: Poor solubility can lead to an inaccurate final concentration of the inhibitor in your experiments. Many mTOR inhibitors have poor aqueous solubility.[1][2][3][]
-
Solution: Ensure complete solubilization of the inhibitor in the recommended solvent (e.g., DMSO) before diluting it in your cell culture medium. Visually inspect the solution for any precipitates. Consider using a formulation with improved solubility if available.[2]
-
-
Variations in Experimental Conditions: Minor differences in cell density, passage number, or serum concentration in the culture medium can affect the cellular response to the inhibitor.
-
Solution: Standardize your experimental protocols meticulously. Use cells within a consistent range of passage numbers and ensure uniform seeding density. Be aware that components in serum can interfere with the inhibitor's activity.
-
Question: After treatment with this compound, I see a decrease in p-S6K but an increase in p-Akt. Is this expected?
Yes, this is a known phenomenon due to the disruption of a negative feedback loop.
-
Mechanism: mTORC1, when active, phosphorylates and inhibits insulin receptor substrate 1 (IRS-1). Inhibition of mTORC1 by this compound can prevent this phosphorylation, leading to the stabilization and activation of IRS-1. This, in turn, activates the PI3K/Akt signaling pathway, resulting in an increase in Akt phosphorylation (at Ser473 and Thr308).[5][6][7]
-
Troubleshooting and Experimental Considerations:
-
Time-Course Experiment: The activation of the Akt pathway is often a dynamic process. Perform a time-course experiment to observe the kinetics of p-S6K inhibition and p-Akt activation.
-
Dual Inhibition: To counteract this feedback activation, consider co-treatment with a PI3K or Akt inhibitor. This can help to more completely suppress pro-survival signaling.[6]
-
Western Blot Analysis: When assessing the inhibitor's efficacy, it is crucial to probe for both downstream targets of mTORC1 (like p-S6K and p-4E-BP1) and markers of upstream feedback activation (like p-Akt).
-
Question: My cell viability assay (e.g., MTT) results are inconsistent or do not correlate with other assays after this compound treatment. What could be the reason?
Possible Causes and Solutions:
-
Off-Target Effects of the Inhibitor: The inhibitor may have off-target effects that influence cellular metabolism, which can interfere with viability assays that rely on metabolic activity, such as the MTT assay.[8]
-
Interference with Assay Reagents: The chemical properties of the inhibitor might directly interfere with the tetrazolium salts (like MTT) or the formazan product, leading to inaccurate readings.[8][9]
-
Changes in Cellular Metabolism: mTOR inhibition itself can alter cellular metabolism, which may affect the readout of metabolic assays without necessarily reflecting true cell viability.[8]
-
Cytostatic vs. Cytotoxic Effects: Many mTOR inhibitors are cytostatic rather than cytotoxic, meaning they inhibit cell proliferation without directly causing cell death. Assays that measure metabolic activity might not accurately reflect this cytostatic effect.
-
Solutions:
-
Use an Alternative Viability Assay: Supplement your MTT assay with a non-metabolic assay for cell viability, such as a trypan blue exclusion assay, a crystal violet staining assay, or a real-time cell imaging-based confluence measurement.[8][9]
-
Direct Cell Counting: Perform direct cell counting using a hemocytometer or an automated cell counter to assess cell proliferation.
-
Apoptosis Assays: To determine if the inhibitor is inducing cell death, use assays that measure apoptosis, such as Annexin V staining or caspase activity assays.
-
-
Question: I am observing variable induction of autophagy in my experiments with this compound. How can I get more consistent results?
Possible Causes and Solutions:
-
Cellular Context: The extent of autophagy induction can be highly dependent on the cell type, its basal metabolic state, and the nutrient conditions of the culture medium.
-
Solution: Ensure consistent cell culture conditions. Consider performing experiments in nutrient-deprived media (e.g., serum-free or amino acid-free media) to potentiate the autophagic response.
-
-
Autophagic Flux Measurement: A static measurement of autophagy markers (like LC3-II) can be misleading. An accumulation of LC3-II could indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.
-
Solution: To accurately measure autophagic flux, perform an LC3 turnover assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A greater accumulation of LC3-II in the presence of the lysosomal inhibitor indicates a true induction of autophagic flux.
-
-
Western Blotting Technique: The detection of LC3-II by Western blot can be technically challenging.
-
Solution: Use a high-quality antibody validated for LC3 detection. Ensure proper protein transfer, as LC3-II is a small protein. Use appropriate loading controls and consider running a positive control for autophagy induction (e.g., starvation or treatment with another known autophagy inducer).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the mTOR kinase. It targets the ATP-binding site of mTOR, thereby inhibiting the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] This dual inhibition leads to the suppression of downstream signaling pathways that control cell growth, proliferation, and survival.
Q2: How should I prepare and store this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Q3: What are the expected downstream effects of this compound treatment on the mTOR signaling pathway?
A3: Treatment with a dual mTORC1/mTORC2 inhibitor like this compound is expected to result in:
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Inhibition of mTORC1 signaling: This can be observed by a decrease in the phosphorylation of downstream targets such as S6 kinase (S6K) at Thr389 and 4E-BP1 at Thr37/46.[1][10]
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Inhibition of mTORC2 signaling: This is typically measured by a reduction in the phosphorylation of Akt at Ser473.[1][10]
Q4: Are there known off-target effects of mTOR inhibitors that I should be aware of?
A4: While this compound is designed to be selective for mTOR, off-target effects can occur, particularly at higher concentrations.[11][12][13] These can include interactions with other kinases or cellular proteins, which may lead to unexpected biological responses. It is always recommended to perform dose-response experiments to determine the optimal concentration that provides maximal on-target inhibition with minimal off-target effects. Additionally, consider including a structurally unrelated mTOR inhibitor as a control to confirm that the observed phenotype is due to mTOR inhibition.
Q5: What are appropriate positive and negative controls for my experiments with this compound?
A5:
-
Positive Controls:
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For Western blotting, use cell lysates from a cell line known to have high basal mTOR activity or cells stimulated with growth factors (e.g., insulin or EGF) to induce the pathway.
-
Another well-characterized mTOR inhibitor can be used to confirm the expected biological response.
-
-
Negative Controls:
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A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound is essential to control for any effects of the solvent.
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For target validation, you could use cells where mTOR has been genetically knocked down or knocked out (e.g., using siRNA or CRISPR).
-
Quantitative Data Summary
The following table provides representative IC50 values for different classes of mTOR inhibitors against mTOR kinase activity. Note that the specific IC50 for "this compound" should be determined experimentally.
| Inhibitor Class | Example Inhibitor | Target(s) | Typical IC50 (in vitro) |
| First Generation (Rapalogs) | Rapamycin | mTORC1 (allosteric) | ~1 nM (for FKBP12 binding) |
| Everolimus | mTORC1 (allosteric) | ~2 nM (for FKBP12 binding) | |
| Second Generation (ATP-Competitive) | OSI-027 | mTORC1/mTORC2 | ~22 nM |
| INK-128 (Sapanisertib) | mTORC1/mTORC2 | ~1 nM | |
| Dual PI3K/mTOR Inhibitors | BEZ235 | PI3K/mTOR | PI3Kα: 4 nM, mTOR: 6 nM |
| GSK2126458 | PI3K/mTOR | PI3Kα: 0.019 nM, mTOR: 0.18 nM |
IC50 values are approximate and can vary depending on the specific assay conditions.
Key Experimental Protocols
Western Blot Analysis of mTOR Pathway Activation
This protocol describes the steps for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.
1. Cell Lysis and Protein Extraction: a. Plate and treat cells with this compound for the desired time and concentration. b. Wash cells twice with ice-cold PBS. c. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins on an 8-12% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Phospho-mTOR (Ser2448)
- mTOR (total)
- Phospho-Akt (Ser473)
- Akt (total)
- Phospho-S6K (Thr389)
- S6K (total)
- Phospho-4E-BP1 (Thr37/46)
- 4E-BP1 (total)
- GAPDH or β-actin (as a loading control) f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (Trypan Blue Exclusion) Assay
This protocol provides a method for assessing cell viability based on membrane integrity.
1. Cell Treatment and Harvesting: a. Seed cells in a multi-well plate and treat with this compound for the desired duration. b. Detach the cells using trypsin-EDTA. c. Resuspend the cells in complete medium to inactivate the trypsin.
2. Staining and Counting: a. Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution. b. Incubate for 1-2 minutes at room temperature. c. Load the mixture into a hemocytometer. d. Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
3. Calculation: a. Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming mTOR inhibition-induced paradoxical activation of survival signaling pathways enhances mTOR inhibitors’ anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibition Induces EGFR Feedback Activation in Association with Its Resistance to Human Pancreatic Cancer [mdpi.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
mTOR inhibitor-18 off-target effects on PI3K pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using mTOR Inhibitor-18. The focus is on understanding and mitigating its off-target effects on the PI3K pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to target the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which can be targeted by ATP-competitive inhibitors.[1][3]
Q2: I am seeing effects in my experiments that are consistent with PI3K inhibition, even though I am using an mTOR inhibitor. Why is this happening?
A2: This is likely due to off-target effects. Many kinase inhibitors, including some mTOR inhibitors, are not perfectly specific and can inhibit other kinases with similar ATP-binding sites.[4][5] The Phosphoinositide 3-kinase (PI3K) family and mTOR share structural similarities in their kinase domains, which can lead to cross-reactivity.[6] It is possible that this compound has inhibitory activity against one or more PI3K isoforms.
Q3: What are the different isoforms of PI3K, and are they all equally likely to be affected by this compound?
A3: The PI3K family is divided into three classes, with Class I being the most studied in cancer and cell signaling. Class I PI3Ks are further divided into isoforms: PI3Kα (p110α), PI3Kβ (p110β), PI3Kγ (p110γ), and PI3Kδ (p110δ).[7] The degree to which this compound affects each isoform will depend on its specific chemical structure and how well it fits into the ATP-binding pocket of each kinase. It is common for kinase inhibitors to have varying potencies against different isoforms.[7]
Q4: How can I experimentally confirm if this compound is inhibiting the PI3K pathway in my cells?
A4: You can perform a Western blot analysis to examine the phosphorylation status of key downstream effectors of the PI3K pathway. A common marker is the phosphorylation of Akt at Serine 473 (p-Akt S473), which is mediated by mTORC2, and Threonine 308 (p-Akt T308), which is downstream of PI3K activation.[8] A decrease in the phosphorylation of these sites upon treatment with this compound would suggest off-target effects on the PI3K pathway.
Q5: Where can I find quantitative data on the inhibitory activity of this compound against mTOR and PI3K isoforms?
A5: While specific data for a compound named "this compound" is not publicly available, the table below summarizes the inhibitory activities of several well-characterized dual PI3K/mTOR inhibitors. This data can provide a general idea of the potency ranges you might expect from such a compound.
Quantitative Inhibitory Activity of Representative Dual PI3K/mTOR Inhibitors
| Compound | Target | IC50 / Ki (nM) | Reference |
| NVP-BEZ235 | PI3Kα | 4 | [] |
| PI3Kβ | 75 | [] | |
| PI3Kδ | 7 | [] | |
| PI3Kγ | 5 | [] | |
| mTOR | 20.7 | [] | |
| PI-103 | p110α | 2 | [7] |
| p110β | 3 | [7] | |
| p110δ | 3 | [7] | |
| p110γ | 15 | [7] | |
| mTOR | 8.4 | [10] | |
| PF-04691502 | PI3Kα (Ki) | 1.8 | [10] |
| PI3Kβ (Ki) | 2.1 | [10] | |
| PI3Kδ (Ki) | 1.6 | [10] | |
| PI3Kγ (Ki) | 1.9 | [10] | |
| mTOR (Ki) | 16 | [10] | |
| GDC-0941 | PI3Kα | 3 | [] |
| mTOR | 580 | [] |
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected levels of apoptosis or cell death at low concentrations of this compound. | The inhibitor may be potent against one or more PI3K isoforms, which are critical for cell survival signaling. | 1. Perform a dose-response curve and determine the IC50 for cell viability. 2. Test the effect of the inhibitor on Akt phosphorylation (S473 and T308) by Western blot to confirm PI3K pathway inhibition. 3. Consider using a more specific mTOR inhibitor if PI3K inhibition is not desired. |
| Inconsistent results between different cell lines. | Cell lines can have different expression levels of mTOR and PI3K isoforms, as well as varying baseline activation of the PI3K/Akt/mTOR pathway. | 1. Characterize the expression levels of PI3K isoforms and key pathway proteins (e.g., PTEN, Akt, mTOR) in your cell lines. 2. Assess the basal phosphorylation status of Akt and S6K in untreated cells. |
| Activation of feedback loops, such as increased Akt phosphorylation, upon mTORC1 inhibition. | Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of PI3K and subsequent phosphorylation of Akt by mTORC2. | 1. Use an inhibitor that targets both mTORC1 and mTORC2 to prevent this feedback activation.[1] 2. Co-treat with a specific PI3K inhibitor to block the upstream signaling. |
| Difficulty in distinguishing on-target mTOR inhibition from off-target PI3K inhibition. | The pathways are highly interconnected, making it challenging to dissect the specific effects of the inhibitor. | 1. Use a combination of specific inhibitors for mTOR (e.g., rapamycin for mTORC1) and PI3K to compare the phenotypes. 2. Employ genetic approaches, such as siRNA or CRISPR, to knockdown specific pathway components and observe the effect of the inhibitor. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-Akt (Ser473)
-
p-Akt (Thr308)
-
Total Akt
-
p-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
p-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. Inhibition of PI3K-Akt-mTOR Signaling in Glioblastoma by mTORC1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 10. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize mTOR inhibitor-18 precipitation
Welcome to the technical support center for mTOR Inhibitor-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound is a potent, selective, ATP-competitive inhibitor of the mTOR kinase. Like many kinase inhibitors, it is a highly lipophilic molecule, which contributes to its poor aqueous solubility.[1][2] This can lead to precipitation when preparing stock solutions or diluting them into aqueous experimental media, such as cell culture medium or buffers.
Q2: What are the common causes of this compound precipitation?
Precipitation of this compound can be triggered by several factors:
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Solvent Choice: The inhibitor is significantly more soluble in organic solvents like DMSO and ethanol than in aqueous solutions.[3][4][5][6]
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Improper Dilution: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution.
-
Low Temperature: The solubility of many compounds, including mTOR inhibitors, decreases at lower temperatures. Storing working solutions at 4°C or on ice for extended periods can promote precipitation.
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High Concentration: Exceeding the solubility limit of the inhibitor in the chosen solvent or final aqueous medium will inevitably lead to precipitation.
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pH Changes: While some mTOR inhibitors show pH-independent solubility, significant shifts in pH upon dilution into buffered media can affect the stability of the compound in solution.[7]
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Contaminated Solvents: Using a non-anhydrous or old stock of a solvent like DMSO, which can absorb moisture, may reduce the inhibitor's solubility.
Q3: My this compound precipitated after I diluted my DMSO stock in cell culture media. What should I do?
If you observe precipitation, it is recommended to discard the solution and prepare a fresh one. The presence of precipitate means the actual concentration of the inhibitor in your experiment is unknown and likely much lower than intended. To avoid this, try one of the following methods:
-
Serial Dilution in Organic Solvent: Before the final dilution into your aqueous medium, perform an intermediate dilution of your concentrated stock in the same organic solvent (e.g., DMSO). This reduces the shock of transferring the inhibitor to an aqueous environment.
-
Gradual Addition and Mixing: Add the inhibitor stock solution drop-wise to the aqueous medium while gently vortexing or swirling to ensure rapid dispersion.
-
Warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C before adding the inhibitor can help maintain its solubility.
-
Ultrasonication: For stubborn precipitation, brief sonication of the final working solution can sometimes help redissolve small particles. However, be cautious as this can generate heat and potentially degrade the compound.
Q4: How should I store this compound stock and working solutions?
-
Solid Compound: Store the lyophilized powder of this compound at -20°C for long-term stability, as recommended for similar compounds.[3][4][5][6]
-
Stock Solutions (in Organic Solvents): Prepare high-concentration stock solutions in anhydrous DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. These are generally stable for several months.
-
Aqueous Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment. Do not store aqueous dilutions for more than a day, as both precipitation and degradation can occur.[3][4][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | 1. Solvent (e.g., DMSO) has absorbed moisture.2. Stock concentration is too high.3. Inhibitor degradation. | 1. Use fresh, anhydrous DMSO.2. Gently warm the vial to 37°C and vortex to redissolve. If it doesn't dissolve, the concentration may be too high for the storage temperature.3. Prepare a fresh stock solution. |
| Cloudiness or precipitate forms immediately upon dilution in aqueous media | 1. "Salting out" or "crashing out" due to rapid change in solvent polarity.2. Final concentration exceeds aqueous solubility limit. | 1. Perform an intermediate dilution in the organic solvent first.2. Add the stock solution slowly to the aqueous media while vortexing.3. Reduce the final concentration of the inhibitor in the experiment. |
| Working solution becomes cloudy after some time on the bench or in the incubator | 1. Temperature fluctuations affecting solubility.2. Slow precipitation kinetics.3. Interaction with components in the media (e.g., proteins). | 1. Prepare working solutions immediately before use.2. Ensure the final DMSO concentration is as low as possible (typically <0.5%) to minimize its effect on cells and solubility.3. Consider using a formulation with solubilizing excipients for longer-term experiments, if compatible with the experimental design. |
Data Presentation
The following tables provide representative solubility data for well-characterized mTOR inhibitors, which can serve as a useful guide for handling this compound.
Table 1: Solubility of Common mTOR Inhibitors in Various Solvents
| Inhibitor | Solvent | Approximate Solubility |
| Everolimus | DMSO | ~10 mg/mL[3] (or ~100 mM) |
| Ethanol | ~10 mg/mL[3] (or ~100 mM) | |
| DMF | ~20 mg/mL[3][5] | |
| 1:4 DMF:PBS (pH 7.2) | ~0.1 mg/mL[3][5] | |
| Temsirolimus | DMSO | ~12.5 mg/mL[4] |
| Ethanol | ~10 mg/mL[4] | |
| DMF | ~20 mg/mL[4] | |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL[4] | |
| Rapamycin (Sirolimus) | DMSO | ~10 mg/mL[6] (or 200 mg/mL[8]) |
| Ethanol | ~0.25 mg/mL[6] (or 50 mg/mL[8]) | |
| DMF | ~10 mg/mL[6] | |
| Water | Very poorly soluble (~5-20 µM)[8] |
Note: Solubility can vary between batches and with the purity of the compound and solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (assume Molecular Weight: 950 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 9.5 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of a 100 nM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): a. Thaw a 10 mM stock aliquot. b. In a sterile tube, dilute the 10 mM stock 1:100 in DMSO to make a 100 µM intermediate stock. (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
Final Dilution: a. Pre-warm the required volume of cell culture medium to 37°C. b. Add the inhibitor stock to the medium while gently vortexing.
-
From 100 µM intermediate stock: Add 1 µL of the 100 µM stock to every 1 mL of medium for a final concentration of 100 nM. (This results in a final DMSO concentration of 0.1%).
-
Directly from 10 mM stock: Add 1 µL of the 10 mM stock to every 100 mL of medium. Note: This method is for large volumes and carries a higher risk of precipitation if not done carefully.
-
-
Final Mixing and Use: Gently mix the final working solution by inverting the tube. Use the solution immediately in your experiment.
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Troubleshooting Workflow for Precipitation
Caption: Logical workflow for troubleshooting this compound precipitation.
Experimental Workflow for Solution Preparation
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine-Derived Natural Products as ATP-Competitive mTOR Kinase Inhibitors for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Temsirolimus | C56H87NO16 | CID 6918289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: mTOR Inhibitor-18 Western Blot
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with mTOR inhibitor-18 western blot results.
Troubleshooting Guide
This guide addresses common problems encountered during mTOR western blotting experiments in a question-and-answer format.
Problem: Weak or No Signal
Question: I am not seeing any bands or only very faint bands for mTOR on my western blot. What could be the cause?
Answer: A weak or nonexistent signal for mTOR can stem from several factors, particularly given its large size (~289 kDa) and potentially low abundance.[1] Here are several potential causes and solutions:
-
Inefficient Protein Transfer: Due to its high molecular weight, mTOR requires optimized transfer conditions.
-
Low Protein Expression: The abundance of mTOR can be low in certain cell types or tissues.[1]
-
Solution: Increase the amount of protein loaded onto the gel; 20-50 µg of total protein per well is a good range to test.[4] If the protein is known to have low expression, consider using immunoprecipitation to enrich for mTOR before running the western blot.
-
-
Suboptimal Antibody Concentrations: The concentrations of both primary and secondary antibodies are critical for signal detection.
-
Solution: Optimize the antibody dilutions. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration for your specific experimental conditions.[5][6] For some mTOR antibodies, a 1:1000 dilution for the primary antibody incubated overnight at 4°C is effective.[7][8]
-
-
Inactive Antibodies or Reagents: Improper storage or repeated use can lead to a loss of antibody activity.
-
Solution: Use fresh aliquots of antibodies that have been stored correctly at -20°C or below.[9] Ensure that your detection reagents are not expired and are sensitive enough for your target's abundance.
-
-
Inadequate Denaturation: Incomplete denaturation can cause the protein to get stuck at the top of the gel.[10]
Problem: High Background
Question: My western blot for mTOR shows a high background, making it difficult to see my specific bands. How can I reduce this?
Answer: High background can obscure the specific signal of your target protein.[5][11] Here are some common causes and their solutions:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific antibody binding.
-
Solution: Increase the blocking time and/or the concentration of the blocking agent.[12] Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-mTOR detection, BSA is generally preferred as milk contains phosphoproteins that can cause interference.[11][12]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[13]
-
Solution: Titrate your antibodies to determine the lowest concentration that still provides a strong specific signal.[14]
-
-
Inadequate Washing: Insufficient washing will not remove all non-specifically bound antibodies.
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[14]
-
Solution: Ensure the membrane remains submerged in buffer throughout the entire process.[12]
-
Problem: Non-Specific Bands
Question: I am seeing multiple bands on my mTOR western blot in addition to the expected band. What could be the reason?
Answer: The presence of non-specific bands can be due to several factors, from the sample itself to the antibodies used.[5]
-
Antibody Specificity: The primary antibody may have some cross-reactivity with other proteins.
-
Solution: Ensure you are using a highly specific and validated antibody for mTOR.[16][17] Consider using a monoclonal antibody, which is generally more specific than a polyclonal antibody.[15] Running a negative control, such as a lysate from cells with mTOR knocked down, can help confirm the specificity of your antibody.[17]
-
-
Protein Degradation: If your samples are not handled properly, proteases can degrade your target protein, leading to lower molecular weight bands.[18]
-
Excessive Protein Loading: Overloading the gel with too much protein can lead to non-specific antibody binding.[18]
-
Solution: Reduce the amount of total protein loaded per lane.[3]
-
-
High Antibody Concentration: As with high background, too much primary antibody can result in the detection of non-specific bands.[20]
-
Solution: Perform a titration to find the optimal primary antibody concentration.[20]
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Loading | 20-50 µg of total cell lysate | May need optimization based on cell type and mTOR expression levels.[4] |
| SDS-PAGE | 6-8% acrylamide gel | A lower percentage gel is better for resolving high molecular weight proteins like mTOR (~289 kDa).[2][7] |
| Primary Antibody Dilution | 1:500 - 1:2000 | This is a general range; always refer to the manufacturer's datasheet and optimize for your specific antibody and experimental conditions.[2][21] |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 | Titrate for optimal signal-to-noise ratio.[2][22] |
| Blocking | 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature | For phospho-mTOR, BSA is recommended to avoid cross-reactivity with phosphoproteins in milk.[11][12] |
Experimental Protocols
Western Blot Protocol for mTOR
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[23]
-
For wet transfer, use a transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) and transfer at 100V for 120 minutes or 400 mA for 60-75 minutes on ice.[2] Adding a low concentration of SDS (0.01-0.05%) to the transfer buffer can improve the transfer of large proteins.[3]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary mTOR antibody (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[2][7][8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[24]
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[24]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[23]
-
Capture the signal using an imaging system.
-
Visualizations
Caption: Simplified mTOR signaling pathway.
Caption: General workflow for Western Blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of mTOR?
A1: The mammalian target of rapamycin (mTOR) is a large protein with an expected molecular weight of approximately 289 kDa.[7]
Q2: What type of gel should I use for mTOR western blotting?
A2: Due to its large size, a low-percentage polyacrylamide gel, such as 6-8%, is recommended for better resolution of mTOR.[2][7]
Q3: Can I use non-fat dry milk for blocking when detecting phosphorylated mTOR?
A3: It is generally recommended to use BSA as a blocking agent when detecting phosphorylated proteins. Milk contains casein, which is a phosphoprotein and can lead to high background due to cross-reactivity with the phospho-specific antibody.[9][12]
Q4: My mTOR protein seems to be stuck in the well or at the top of the gel. What should I do?
A4: This can be due to inadequate denaturation of the protein sample or protein aggregation.[3][10] Ensure you are heating your samples sufficiently (e.g., 95-100°C for 5 minutes) in a sample buffer containing a reducing agent.[1] Also, consider sonicating your lysate after scraping to shear DNA and reduce viscosity.[8][25]
Q5: How can I confirm that my mTOR antibody is specific?
A5: To confirm the specificity of your antibody, you can include positive and negative controls in your experiment. A positive control could be a cell lysate known to express high levels of mTOR.[12] A negative control could be a lysate from cells where mTOR has been knocked down or knocked out, which should show a significant reduction or absence of the band at the correct molecular weight.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. agrisera.com [agrisera.com]
- 5. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. reddit.com [reddit.com]
- 11. clyte.tech [clyte.tech]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. Common Western Blot Issues and How to Troubleshoot Them [abinscience.com]
- 14. sinobiological.com [sinobiological.com]
- 15. arp1.com [arp1.com]
- 16. mTOR Antibody | Cell Signaling Technology [cellsignal.com]
- 17. citeab.com [citeab.com]
- 18. researchgate.net [researchgate.net]
- 19. Stigmasterol Protects Against Dexamethasone-Induced Muscle Atrophy by Modulating the FoxO3–MuRF1/MAFbx Signaling Pathway in C2C12 Myotubes and Mouse Skeletal Muscle [mdpi.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. mTOR antibody (20657-1-AP) | Proteintech [ptglab.com]
- 22. Tissue-Restricted Inhibition of mTOR Using Chemical Genetics | bioRxiv [biorxiv.org]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. selleckchem.com [selleckchem.com]
- 25. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Feedback Loop Activation with mTOR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mTOR inhibitors, with a focus on the representative second-generation inhibitor, AZD8055, and the first-generation inhibitor, rapamycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of mTOR inhibitors?
A1: mTOR inhibitors are a class of drugs that target the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[1] First-generation mTOR inhibitors, like rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1.[2] Second-generation mTOR inhibitors, such as AZD8055, are ATP-competitive and inhibit the kinase activity of both mTORC1 and mTORC2.[1][3]
Q2: What is feedback loop activation in the context of mTOR inhibition?
A2: Inhibition of mTORC1, particularly by rapamycin, disrupts a negative feedback loop that normally suppresses growth factor signaling.[4] mTORC1 typically phosphorylates and inhibits insulin receptor substrate 1 (IRS-1).[5] When mTORC1 is inhibited, this negative feedback is removed, leading to the upregulation of upstream signaling pathways, most notably the PI3K/Akt pathway.[4][5] This can result in the paradoxical activation of Akt, a pro-survival kinase, which can limit the therapeutic efficacy of mTOR inhibitors.[4]
Q3: How do first and second-generation mTOR inhibitors differ in their effects on feedback loops?
A3: First-generation mTOR inhibitors like rapamycin primarily inhibit mTORC1, leading to strong feedback activation of Akt via the PI3K pathway.[6] In contrast, second-generation inhibitors like AZD8055 inhibit both mTORC1 and mTORC2.[6] Since mTORC2 is responsible for the full activation of Akt through phosphorylation at Ser473, these inhibitors can block this feedback activation.[6] However, even with second-generation inhibitors, a biphasic effect on Akt has been observed, with an initial inhibition followed by a later reactivation through other mechanisms.[6]
Q4: What are some common off-target effects or toxicities associated with mTOR inhibitors?
A4: Common adverse effects of mTOR inhibitors in clinical use include metabolic abnormalities such as hyperglycemia and dyslipidemia. Other reported side effects include skin rashes, mucositis, and an increased risk of infection.[7] These effects are thought to be related to the central role of mTOR in regulating metabolism and immune function.
Troubleshooting Guides
Issue 1: Unexpected Increase in Akt Phosphorylation (Ser473) after Treatment with an mTORC1 Inhibitor (e.g., Rapamycin)
Possible Cause: This is a well-documented consequence of the feedback loop activation. Inhibition of mTORC1 relieves the negative feedback on the PI3K/Akt signaling pathway.[8]
Troubleshooting Steps:
-
Confirm the finding: Repeat the experiment, including appropriate controls (vehicle-treated cells).
-
Switch to a second-generation inhibitor: Consider using an ATP-competitive mTOR inhibitor like AZD8055 that targets both mTORC1 and mTORC2. This should prevent the increase in Akt Ser473 phosphorylation.[6]
-
Combination therapy: In a research setting, consider co-treatment with a PI3K or Akt inhibitor to block the feedback loop. The dual PI3K/mTOR inhibitor NVP-BEZ235 has been shown to be effective in this regard.[2]
-
Time-course experiment: Analyze Akt phosphorylation at different time points after inhibitor treatment. The activation is often transient.[6]
Issue 2: Inconsistent or No Inhibition of Downstream mTORC1 Targets (p70S6K, 4E-BP1)
Possible Causes:
-
Compound inactivity: The inhibitor may have degraded.
-
Insufficient concentration or treatment time: The dose or duration of treatment may not be optimal for the cell line being used.
-
Cellular resistance: The cell line may have intrinsic or acquired resistance to the mTOR inhibitor.
-
Rapamycin's partial inhibition of 4E-BP1: Rapamycin is a more potent inhibitor of S6K1 phosphorylation than 4E-BP1 phosphorylation.[9]
Troubleshooting Steps:
-
Verify compound activity: Use a fresh stock of the inhibitor.
-
Dose-response and time-course experiments: Perform experiments with a range of inhibitor concentrations and treatment durations to determine the optimal conditions.
-
Use a more potent inhibitor: Second-generation mTOR inhibitors like AZD8055 are more effective at inhibiting 4E-BP1 phosphorylation compared to rapamycin.[9]
-
Assess cell line sensitivity: Determine the IC50 of the inhibitor for your specific cell line.
-
Check for mutations: Analyze the mutational status of key genes in the PI3K/Akt/mTOR pathway (e.g., PTEN, PIK3CA) in your cell line, as this can affect sensitivity to mTOR inhibitors.
Issue 3: Poor Solubility of the mTOR Inhibitor
Possible Cause: Many mTOR inhibitors are hydrophobic and have poor aqueous solubility.
Troubleshooting Steps:
-
Use an appropriate solvent: Most mTOR inhibitors are soluble in DMSO. Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Sonication: Briefly sonicate the stock solution to aid in dissolution.
-
Consult the manufacturer's data sheet: The supplier of the inhibitor should provide information on its solubility in various solvents.
Quantitative Data
Table 1: IC50 Values of Representative mTOR Inhibitors
| Inhibitor | Target(s) | IC50 (mTOR) | Cell Proliferation IC50 (Representative Cell Lines) | Reference(s) |
| Rapamycin | mTORC1 | ~20 nM (for p-S6K) | Varies widely | [2] |
| AZD8055 | mTORC1/mTORC2 | ~24 nM (for p-Akt S473), ~27 nM (for p-S6) | 20-50 nM | [10] |
| OSI-027 | mTORC1/mTORC2 | 22 nM (mTORC1), 65 nM (mTORC2) | Not specified | [10] |
| Torin 1 | mTORC1/mTORC2 | 3 nM | Not specified | [10] |
| NVP-BEZ235 | PI3K/mTOR | 20.7 nM (mTOR) | Not specified | [] |
Table 2: Effect of mTOR Inhibitors on Downstream Signaling
| Inhibitor | Concentration | Cell Line | Effect on p-S6K (Thr389) | Effect on p-4E-BP1 (Thr37/46) | Effect on p-Akt (Ser473) | Reference(s) |
| Rapamycin | 1 nM | DU-145, MCF-7 | Decreased | Modest Inhibition | Increased | [9][12] |
| AZD8055 | >100 nM | Various | Potently Decreased | Potently Decreased | Decreased | [6] |
| PP242 | 100 nM | MEFs | Fully Inhibited | Fully Inhibited | Inhibited | [9] |
Detailed Experimental Protocols
Western Blot Analysis of mTOR Pathway Activation
This protocol is for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway.
1. Cell Lysis: a. Culture and treat cells with the mTOR inhibitor of interest for the desired time. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and collect the lysate. e. Centrifuge the lysate to pellet cell debris and collect the supernatant. f. Determine the protein concentration of the lysate using a BCA or Bradford assay.[13]
2. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Run the gel to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, S6, and 4E-BP1 overnight at 4°C.[15] c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] e. Wash the membrane three times with TBST.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system or X-ray film.[13]
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on mTOR kinase activity.
1. Immunoprecipitation of mTORC1: a. Lyse cells (e.g., HEK293E) using a CHAPS-based lysis buffer.[16] b. Incubate the cell lysate with an anti-mTOR antibody and protein A/G agarose beads to immunoprecipitate mTORC1 complexes.[17]
2. Kinase Reaction: a. Wash the immunoprecipitated mTORC1 complexes. b. Resuspend the beads in mTOR kinase assay buffer.[18] c. Add the mTOR inhibitor at various concentrations. d. Initiate the kinase reaction by adding a substrate (e.g., inactive p70S6K or 4E-BP1) and ATP.[18] e. Incubate the reaction at 30°C for 30 minutes.[18]
3. Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Boil the samples to elute the proteins from the beads. c. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.[18]
Visualizations
Caption: The mTOR signaling pathway highlighting the feedback loop from S6K1 to the upstream receptor tyrosine kinase (RTK).
Caption: A typical experimental workflow for Western blot analysis of mTOR pathway proteins.
Caption: A logical troubleshooting workflow for unexpected results in mTOR inhibitor experiments.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 17. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: mTOR Inhibitor Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mTOR inhibitor resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to first-generation mTOR inhibitors (rapalogs) like sirolimus and everolimus?
A1: The primary mechanisms of resistance to rapalogs include:
-
Mutations in the FRB domain of mTOR: The FKBP12-rapamycin binding (FRB) domain of mTOR is the target of rapalogs. Mutations in this domain can prevent the inhibitor from binding to mTOR, rendering it ineffective.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to promote growth and survival, thereby bypassing the mTOR blockade. The most common bypass pathways are the PI3K/Akt and MAPK/ERK pathways. Inhibition of mTORC1 by rapalogs can relieve a negative feedback loop, leading to the activation of Akt.
-
Incomplete inhibition of 4E-BP1: Rapalogs are not always effective at completely inhibiting the phosphorylation of 4E-BP1, a key downstream effector of mTORC1 that controls protein synthesis. This incomplete inhibition can allow cancer cells to maintain protein translation and continue to proliferate.
Q2: How do resistance mechanisms to second-generation mTOR inhibitors (mTOR-KIs) differ from those to rapalogs?
A2: Second-generation mTOR inhibitors are ATP-competitive and target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2. Resistance mechanisms to these inhibitors include:
-
Mutations in the mTOR kinase domain: Mutations in the kinase domain can alter the ATP-binding pocket, reducing the affinity of the inhibitor for mTOR.
-
Hyperactivation of mTOR kinase activity: Some mutations can lead to a hyperactive state of the mTOR kinase, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Activation of parallel signaling pathways: Similar to rapalog resistance, the activation of pathways like MAPK/ERK can confer resistance to mTOR-KIs.
Q3: What are third-generation mTOR inhibitors and how do they overcome resistance?
A3: Third-generation mTOR inhibitors, such as RapaLinks, are bivalent molecules that simultaneously target both the FRB domain and the kinase domain of mTOR.[1] This dual-targeting approach allows them to overcome resistance mediated by mutations in either domain.[1]
Q4: My cells are showing resistance to an mTOR inhibitor. How can I determine the underlying mechanism?
A4: To investigate the mechanism of resistance, you can perform the following experiments:
-
Sequencing of the MTOR gene: Sequence the FRB and kinase domains of the MTOR gene to identify any potential resistance-conferring mutations.
-
Western blot analysis of key signaling pathways: Assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-ERK) to determine if these bypass pathways are activated.
-
In vitro kinase assay: Measure the kinase activity of mTOR in your resistant cells to see if it is hyperactivated.
Troubleshooting Guides
Problem 1: Western blot shows no decrease in phosphorylation of S6K (a downstream target of mTORC1) after treatment with an mTOR inhibitor.
| Possible Cause | Troubleshooting Step |
| Ineffective inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your cell line. |
| Cell line is intrinsically resistant | Check the literature to see if your cell line is known to be resistant to the mTOR inhibitor you are using. Consider testing a different mTOR inhibitor or a combination therapy. |
| Poor antibody quality | Use a different antibody that has been validated for detecting the phosphorylated form of S6K. |
| Incorrect western blot protocol | Ensure you are using a protocol optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors and appropriate blocking buffers (e.g., BSA instead of milk).[1] |
| Activation of a feedback loop | Inhibition of mTORC1 can sometimes lead to the activation of Akt, which can in turn reactivate mTORC1 signaling. Check the phosphorylation status of Akt. |
Problem 2: My mTOR inhibitor-resistant cell line shows increased phosphorylation of Akt.
| Possible Cause | Troubleshooting Step |
| Activation of a bypass pathway | This is a common mechanism of resistance. The cells are likely using the PI3K/Akt pathway to survive and proliferate. |
| Inhibition of a negative feedback loop | mTORC1 normally inhibits IRS-1, which is an upstream activator of PI3K/Akt. Inhibition of mTORC1 can relieve this feedback, leading to Akt activation. |
| Consider combination therapy | Combine the mTOR inhibitor with a PI3K or Akt inhibitor to block the bypass pathway. |
Quantitative Data
Table 1: IC50 Values of mTOR Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference(s) |
| Caki-2 | Renal Cell Carcinoma | Everolimus | 1.61 µM (72h) | 2.83 µM (72h) | 1.76 | [2] |
| 786-O | Renal Cell Carcinoma | Everolimus | 17.7 µM (72h) | 18.5 µM (72h) | 1.04 | [2] |
| Caki-2 | Renal Cell Carcinoma | Everolimus | - | - | 40.2 (168h) | [2] |
| 786-O | Renal Cell Carcinoma | Everolimus | - | - | 104.6 (168h) | [2] |
| Caki/EV | Renal Cell Carcinoma | Temsirolimus | - | - | ~90 | [2] |
| 786/EV | Renal Cell Carcinoma | Temsirolimus | - | - | ~3-105 | [2] |
| Caki/EV | Renal Cell Carcinoma | Rapamycin | - | - | ~40-90 | [2] |
| 786/EV | Renal Cell Carcinoma | Rapamycin | - | - | ~3-105 | [2] |
| BT474 | Breast Cancer | Rapamycin | - | - | Acquired Resistance | [3] |
| HT29 | Colon Cancer | MLN0128 | 150 nM | - | - | [3] |
| HeLa | Cervical Cancer | MLN0128 | 75 nM | - | - | [3] |
| Various | Various | AZD8055 | 20-50 nM | - | - | [4] |
| Various | Various | OSI-027 | 0.4-4.5 µM | - | - | [4] |
| Various | Various | Torin 1 | 2-10 nM | - | - | [4] |
Experimental Protocols
1. Generation of mTOR Inhibitor-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to an mTOR inhibitor through continuous exposure to increasing concentrations of the drug.[5][6]
Materials:
-
Cancer cell line of interest
-
mTOR inhibitor (e.g., everolimus, sirolimus)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Culture the parental cancer cell line in a 96-well plate and treat with a range of concentrations of the mTOR inhibitor for 72 hours. Determine the IC50 value using a cell viability assay.[6]
-
Initial exposure: Culture the parental cells in the presence of the mTOR inhibitor at a concentration equal to the IC50.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of the mTOR inhibitor by 1.5- to 2-fold.[5]
-
Repeat dose escalation: Continue this stepwise increase in drug concentration until the cells are able to proliferate in a concentration that is significantly higher (e.g., 10-fold) than the initial IC50.
-
Characterize the resistant cell line: Confirm the resistance of the newly generated cell line by performing a cell viability assay and comparing its IC50 value to that of the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[5]
2. Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps for performing a western blot to analyze the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Sensitive and resistant cancer cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.[8]
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times with TBST for 5 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
3. In Vitro mTOR Kinase Assay
This protocol describes how to measure the kinase activity of immunoprecipitated mTOR.[9][10]
Materials:
-
Cell lysates
-
Anti-mTOR antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
ATP
-
Recombinant p70S6K (substrate)
-
SDS-PAGE gels
-
Anti-phospho-p70S6K antibody
Procedure:
-
Immunoprecipitation of mTOR: Incubate cell lysates with an anti-mTOR antibody overnight at 4°C. Add protein A/G agarose beads and incubate for another 1-3 hours. Wash the beads several times with lysis buffer.[11]
-
Kinase reaction: Resuspend the immunoprecipitated mTOR in kinase assay buffer containing ATP and recombinant p70S6K. Incubate at 30°C for 30 minutes.[12]
-
Stop reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western blot analysis: Separate the reaction products by SDS-PAGE and perform a western blot using an anti-phospho-p70S6K antibody to detect the phosphorylated substrate.
Visualizations
Caption: Simplified mTOR signaling pathway highlighting key components and crosstalk.
Caption: Overview of mTOR inhibitor classes and primary resistance mechanisms.
Caption: Experimental workflow for investigating mTOR inhibitor resistance.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 11. Immunoprecipitation [bio-protocol.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Bioavailability of mTOR Inhibitor-18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of mTOR Inhibitor-18.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges stem from its poor aqueous solubility and significant first-pass metabolism. Like other rapamycin analogs, this compound is a lipophilic molecule, which leads to low dissolution rates in the gastrointestinal tract.[1][2][3] This poor solubility is a major limiting factor for its oral absorption and overall bioavailability.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies have shown significant promise. These include the development of solid dispersion nanoparticles, solid lipid nanoparticles (SLNs), and other nanoformulations.[1][2][4] These approaches aim to increase the surface area for dissolution, improve solubility, and protect the drug from degradation, thereby enhancing its absorption and systemic exposure.[1][2]
Q3: How significant is the improvement in bioavailability when using nanoparticle formulations?
A3: Nanoparticle formulations can lead to substantial improvements in bioavailability. For instance, a study on sirolimus, a closely related mTOR inhibitor, demonstrated that a solid dispersion of polyvinylpyrrolidone (PVP) K30-SLS-sirolimus nanoparticles increased the peak plasma concentration (Cmax) by approximately 18.3-fold and the area under the concentration-time curve (AUC) by about 15.2-fold compared to the raw drug.[1][2][5][6][7]
Q4: What are the critical quality attributes to consider when developing a nanoparticle formulation for this compound?
A4: Key quality attributes to monitor during development include particle size and distribution, zeta potential, drug loading capacity, and encapsulation efficiency.[8][9][10][11] These parameters significantly influence the in vivo performance, stability, and efficacy of the nanoformulation. Consistent control of these attributes is crucial for reproducible results.
Troubleshooting Guides
Low Drug Loading and Encapsulation Efficiency
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug Loading | Poor miscibility of this compound with the lipid or polymer matrix. | 1. Screen different lipids/polymers: Test a variety of matrices with varying polarities to find one with better affinity for the drug.[8][9] 2. Optimize the drug-to-carrier ratio: A higher initial drug concentration can sometimes increase loading, but there is an optimal range beyond which it may decrease.[10] 3. Incorporate a solubilizer: Add a small amount of a pharmaceutically acceptable solvent in which both the drug and carrier are soluble. |
| Low Encapsulation Efficiency | Drug leakage into the external phase during formulation. | 1. Optimize the homogenization/sonication process: Excessive energy input can lead to drug expulsion. Reduce the duration or intensity of homogenization or sonication.[12][13] 2. Adjust the viscosity of the aqueous phase: Increasing the viscosity can slow down the diffusion of the drug into the external medium. 3. Use a different surfactant or stabilizer: The choice of surfactant can significantly impact the stability of the emulsion and prevent drug leakage.[12][14] |
Issues with Particle Size and Stability
| Problem | Potential Cause | Troubleshooting Steps |
| Large Particle Size or Polydispersity | Inefficient homogenization or aggregation of nanoparticles. | 1. Increase homogenization pressure or time: This can help to reduce the particle size to the desired range.[12][13] 2. Optimize surfactant concentration: Insufficient surfactant can lead to particle aggregation. Conversely, excessive surfactant can also cause instability.[15] 3. Filter the formulation: Use a syringe filter of an appropriate pore size to remove larger particles and aggregates. |
| Instability and Aggregation During Storage | Insufficient surface charge or Ostwald ripening. | 1. Optimize the zeta potential: A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to better stability. Adjust the pH or add charged excipients. 2. Lyophilize the nanoparticle suspension: Freeze-drying with a suitable cryoprotectant can improve long-term stability.[13] 3. Store at an appropriate temperature: Avoid temperature fluctuations that can affect the physical stability of the lipid or polymer matrix. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Sirolimus (mTOR Inhibitor Analog) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0→12h (ng·h/mL) | Relative Bioavailability (Fold Increase in AUC) |
| Raw Sirolimus Powder | 15.4 ± 4.2 | 2.0 ± 0.5 | 65.8 ± 15.3 | 1.0 |
| PVP K30-SLS-Sirolimus Nanoparticles | 281.2 ± 50.1 | 1.0 ± 0.3 | 998.7 ± 120.4 | ~15.2 |
Data adapted from a study on sirolimus solid dispersion nanoparticles.[1][2][5][6][7]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Materials:
-
This compound
-
Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid with continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).[12][13] The temperature should be maintained above the lipid's melting point.
-
Cooling and SLN Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Drug Release Study
Materials:
-
This compound loaded SLN dispersion
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
Procedure:
-
Accurately measure a specific volume of the SLN dispersion and place it inside a dialysis bag.
-
Seal the dialysis bag and immerse it in a beaker containing a known volume of PBS (e.g., 100 mL) maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the withdrawn samples for the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for improving the bioavailability of this compound.
Caption: A logical troubleshooting workflow for addressing low bioavailability of this compound.
References
- 1. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Rapamycin-encapsulated nanoparticle delivery in polycystic kidney disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin Loaded Solid Lipid Nanoparticles as a New Tool to Deliver mTOR Inhibitors: Formulation and in Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. biomedrb.com [biomedrb.com]
- 15. encyclopedia.pub [encyclopedia.pub]
why is mTOR inhibitor-18 causing G1 cell cycle arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing mTOR Inhibitor-18 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to understand and troubleshoot the G1 cell cycle arrest observed upon treatment with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause my cells to arrest in the G1 phase of the cell cycle?
A1: this compound, like other mTOR inhibitors, induces G1 cell cycle arrest by blocking the activity of the mTOR kinase, a central regulator of cell growth and proliferation.[1][2][3] Specifically, the inhibition of the mTORC1 complex disrupts downstream signaling pathways essential for G1 progression.[4][5] This leads to a state of cellular quiescence or a halt in proliferation.[6]
The primary mechanism involves two key downstream effectors of mTORC1:
-
4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): In proliferating cells, mTORC1 phosphorylates 4E-BP1, causing it to release the translation initiation factor eIF4E. eIF4E is then free to initiate the translation of mRNAs encoding proteins crucial for G1 phase progression, such as Cyclin D1. When this compound is introduced, mTORC1 is inhibited, and 4E-BP1 remains hypophosphorylated. This unphosphorylated 4E-BP1 binds tightly to eIF4E, sequestering it and thereby inhibiting the translation of key G1-phase proteins.[7][8]
-
S6K1 (ribosomal protein S6 kinase 1): mTORC1 also activates S6K1, which in turn promotes protein synthesis and cell growth. Inhibition of mTORC1 by this compound prevents S6K1 activation, contributing to the overall reduction in cellular biosynthesis required for cell cycle progression.[7]
The simultaneous inhibition of both the 4E-BP1/eIF4E and S6K1 pathways has been shown to have an additive effect on inducing G1 cell cycle arrest.[7]
Q2: What is the expected phenotype of cells treated with this compound?
A2: Cells treated with an effective concentration of this compound are expected to accumulate in the G1 phase of the cell cycle. This can be observed through flow cytometry analysis of DNA content, where an increased proportion of cells will have a 2n DNA content. Morphologically, cells may appear smaller due to the inhibition of cell growth processes regulated by mTOR. The overall effect is cytostatic, meaning it inhibits cell proliferation rather than inducing widespread cell death, although apoptosis can be induced in certain contexts or in combination with other agents.[9]
Q3: At what point in the G1 phase does the arrest occur?
A3: mTOR inhibition typically causes a late G1 phase arrest.[8] This is the point where the cell commits to entering the S phase and replicating its DNA. The arrest occurs before the restriction point (R point), a critical checkpoint in late G1 that is governed by the activity of cyclin-dependent kinases (CDKs) and the phosphorylation of the retinoblastoma protein (Rb).
Q4: How does this compound affect key G1 phase regulatory proteins?
A4: this compound affects several key proteins that regulate the G1 phase:
-
Cyclin D1: The translation of Cyclin D1 mRNA is highly dependent on eIF4E activity. By inhibiting the mTORC1/4E-BP1/eIF4E axis, this compound leads to a significant reduction in Cyclin D1 protein levels.[10][11][12][13]
-
CDK4/6: Cyclin D1 forms a complex with and activates CDK4 and CDK6. A reduction in Cyclin D1 levels leads to decreased CDK4/6 activity.
-
Retinoblastoma Protein (Rb): Active Cyclin D1-CDK4/6 complexes phosphorylate and inactivate the Rb protein. When this compound reduces Cyclin D1-CDK4/6 activity, Rb remains hypophosphorylated and active.[8] Active Rb binds to and sequesters the E2F transcription factors, preventing the expression of genes required for S-phase entry.
-
p27Kip1: Some studies have shown that mTOR inhibition can lead to an increase in the levels of the CDK inhibitor p27Kip1, which can further inhibit CDK2 activity and contribute to G1 arrest.[14]
Troubleshooting Guides
Problem 1: I am not observing G1 cell cycle arrest after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration can vary between cell types. |
| Insufficient treatment duration | The time required to observe G1 arrest can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. |
| Cell line is resistant to mTOR inhibition | Some cell lines may have mutations in the mTOR pathway (e.g., activating mutations in AKT or loss of PTEN) that confer resistance.[11] Consider using a higher concentration of the inhibitor or a combination with other drugs (e.g., a PI3K inhibitor). Verify the sensitivity of your cell line to mTOR inhibitors from the literature. |
| Incorrect cell synchronization | If you are synchronizing your cells before treatment, ensure the synchronization protocol is effective. Asynchronous cell populations may show a less pronounced G1 arrest. |
| Degraded or inactive this compound | Ensure the inhibitor has been stored correctly and is not expired. Prepare fresh solutions for your experiments. |
Problem 2: I am observing significant cell death instead of G1 arrest.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high | High concentrations of the inhibitor may induce apoptosis. Reduce the concentration to a level that is cytostatic rather than cytotoxic. Perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your cell cycle analysis. |
| Cell line is highly sensitive to mTOR inhibition | Certain cell lines are more prone to apoptosis upon mTOR pathway inhibition. This can be a genuine biological effect. |
| Off-target effects of the inhibitor | At high concentrations, some inhibitors may have off-target effects that induce toxicity. |
| Combination with other treatments | If this compound is used in combination with other drugs, the combination may be synergistic in inducing apoptosis. |
Quantitative Data Summary
The following table summarizes typical quantitative data related to the effects of mTOR inhibitors on the cell cycle. Note that specific values for "this compound" are not available as it is a placeholder name; the data presented are representative of mTOR inhibitors in general.
| Parameter | Typical Value/Range | Cell Line Example | Reference |
| IC50 for Proliferation Inhibition | 1 - 100 nM | MCF-7, U2OS | [15] |
| Concentration for G1 Arrest | 10 - 200 nM | SNU-449 | [5] |
| Increase in G1 Population | 20% - 40% increase | SNU-449 | [5] |
| Decrease in S-phase Population | 15% - 30% decrease | SNU-449 | [5] |
| Reduction in Cyclin D1 levels | 50% - 90% decrease | NCI-H720 | [11] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in each phase of the cell cycle after treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Harvest:
-
For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of G1-Regulatory Proteins
Objective: To assess the protein levels of key G1 phase regulators (e.g., Cyclin D1, p-Rb, total Rb, p-4E-BP1, total 4E-BP1) following treatment with this compound.
Methodology:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your proteins of interest (e.g., anti-Cyclin D1, anti-phospho-Rb) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway illustrating how this compound induces G1 cell cycle arrest.
Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 4. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mTOR signaling enhances maturation of cardiomyocytes derived from human induced pluripotent stem cells via p53-induced quiescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Controls Cell Cycle Progression through Its Cell Growth Effectors S6K1 and 4E-BP1/Eukaryotic Translation Initiation Factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. overexpressed-cyclin-d1-and-cdk4-proteins-are-responsible-for-the-resistance-to-cdk4-6-inhibitor-in-breast-cancer-that-can-be-reversed-by-pi3k-mtor-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 14. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. protocols.io [protocols.io]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. pubcompare.ai [pubcompare.ai]
dealing with batch-to-batch variability of mTOR inhibitor-18
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with mTOR inhibitor-18.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate cellular metabolism, growth, and proliferation.[1] this compound is designed to be an ATP-competitive inhibitor, targeting the kinase domain of mTOR and thereby inhibiting the activity of both mTORC1 and mTORC2.[2][3]
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. For in vivo studies, the appropriate vehicle will depend on the specific experimental design and route of administration. Always refer to the product datasheet for specific solubility and storage instructions, as improper storage can be a source of experimental variability.
Q3: What are the expected downstream effects of this compound treatment?
A3: Inhibition of mTOR by this compound is expected to block the phosphorylation of key downstream targets. Inhibition of mTORC1 will lead to decreased phosphorylation of p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4] Inhibition of mTORC2 will result in reduced phosphorylation of Akt at serine 473.[5] Verifying these effects via Western blot is a standard method to confirm the inhibitor's activity in your experimental system.
Troubleshooting Guide
Issue: Inconsistent Results and Batch-to-Batch Variability
Q4: My experimental results with a new batch of this compound are significantly different from the previous batch. What could be the cause and how can I troubleshoot this?
A4: Batch-to-batch variability is a common challenge in research that can stem from several factors.[6][7] Here is a step-by-step guide to troubleshoot this issue:
-
Confirm Proper Handling and Storage: Ensure that the new batch was dissolved and stored under the exact same conditions as the previous batch. Improper storage can lead to degradation of the compound.
-
Perform Quality Control (QC) Checks:
-
Appearance and Solubility: Visually inspect the new batch for any differences in color or texture. Confirm that it dissolves in the recommended solvent to the expected concentration.
-
Analytical Chemistry: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of the new batch.[8][9] Contaminants or degradation products can alter the compound's activity.[8]
-
-
Validate Biological Activity:
-
Dose-Response Curve: Perform a new dose-response experiment with the new batch to determine its IC50 value in a sensitive cell line. Compare this to the IC50 value obtained with the previous batch. A significant shift in the IC50 value indicates a difference in potency.
-
Target Engagement Assay: Use Western blotting to confirm that the new batch effectively inhibits the phosphorylation of mTOR downstream targets (e.g., p-S6K, p-4E-BP1, p-Akt S473) at the expected concentrations.[10]
-
-
Review Experimental Parameters: Inconsistencies in experimental procedures can be mistaken for batch variability.[11] Review your protocols for any recent changes in:
-
Cell culture conditions (e.g., cell passage number, media, serum source).
-
Reagent lots for other components of your assay.[11]
-
Incubation times and treatment concentrations.
-
A logical workflow for troubleshooting batch-to-batch variability is presented below.
Caption: Troubleshooting workflow for batch-to-batch variability.
Issue: Unexpected Experimental Outcomes
Q5: I am not observing the expected decrease in cell viability after treating my cells with this compound. Why might this be happening?
A5: Several factors could contribute to a lack of effect on cell viability:
-
Cell Line Resistance: Some cell lines may be inherently resistant to mTOR inhibition due to redundant signaling pathways or other genetic factors.
-
Incorrect Concentration: The concentration of the inhibitor may be too low to elicit a cytotoxic or cytostatic effect. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.[12]
-
Cytostatic vs. Cytotoxic Effect: mTOR inhibitors are often cytostatic (inhibit proliferation) rather than cytotoxic (induce cell death).[13] You may need to use an assay that measures proliferation (e.g., BrdU or EdU incorporation) in addition to a viability assay (e.g., MTT or CTG).
-
Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. Confirm its activity by performing a Western blot to check for inhibition of mTOR signaling.
Q6: I am observing off-target effects that are not consistent with mTOR inhibition. What should I do?
A6: While this compound is designed for high selectivity, off-target effects can occur, especially at high concentrations.
-
Titrate the Inhibitor: Use the lowest effective concentration that gives you the desired on-target effect (inhibition of mTOR signaling) to minimize off-target activity.
-
Use Control Compounds: Include a structurally different mTOR inhibitor in your experiments to confirm that the observed phenotype is due to mTOR inhibition and not a unique off-target effect of this compound.
-
Consult the Literature: Review literature for known off-target effects of other ATP-competitive mTOR inhibitors.
Quantitative Data Summary
The following table provides example IC50 values for well-characterized mTOR inhibitors against mTOR kinase and in cell-based assays. This data is for illustrative purposes to guide your experimental design and data interpretation for this compound.
| Compound | Target(s) | mTOR Kinase IC50 (nM) | Cell Proliferation IC50 (nM) | Reference(s) |
| Rapamycin | mTORC1 (allosteric) | N/A | Varies by cell line | [14] |
| AZD8055 | mTORC1/mTORC2 | 0.8 | Varies by cell line | [2][3][15] |
| Torin1 | mTORC1/mTORC2 | ~2-10 | Varies by cell line | [5] |
| PI-103 | PI3K / mTOR | 2 (mTOR) | Varies by cell line | [] |
Experimental Protocols
A general workflow for testing this compound is outlined below.
Caption: General experimental workflow for inhibitor testing.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x inhibitor dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for mTOR Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel (a 7.5% gel is suitable for the large mTOR protein).[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a large protein like mTOR, a wet transfer at 100V for 120 minutes is recommended.[17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, p-Akt S473, Akt, and a loading control like GAPDH) overnight at 4°C with gentle shaking.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Protocol 3: In Vitro mTOR Kinase Assay
This protocol is for assaying the direct inhibitory effect of a compound on immunoprecipitated mTORC1.
-
Immunoprecipitation:
-
Lyse cells (e.g., HEK293T) in CHAPS lysis buffer.[5]
-
Incubate the lysate with an antibody against a core component of mTORC1 (e.g., Raptor) for 2-3 hours at 4°C.[18]
-
Add Protein A/G agarose beads and incubate for another hour to capture the antibody-protein complexes.[18]
-
Wash the immunoprecipitates multiple times with lysis buffer and then with a kinase assay buffer.[5]
-
-
Kinase Reaction:
-
Resuspend the beads in kinase reaction buffer (containing MgCl2 and ATP).[19]
-
Add a purified, inactive substrate (e.g., GST-4E-BP1 or GST-S6K1) to the reaction.[20]
-
Add this compound at various concentrations (include a vehicle control).
-
Incubate the reaction at 30-37°C for 20-30 minutes with gentle shaking.[18][20]
-
-
Detection:
-
Stop the reaction by adding SDS sample buffer.
-
Boil the samples to elute proteins from the beads.
-
Analyze the samples by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46 or anti-phospho-S6K1 Thr389).
-
mTOR Signaling Pathway
The diagram below provides a simplified overview of the mTOR signaling pathway, indicating the central role of mTORC1 and mTORC2 and the points of inhibition by an ATP-competitive inhibitor like this compound.
Caption: Simplified mTOR signaling pathway and inhibitor action.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. stemcell.com [stemcell.com]
- 3. AZD8055 [openinnovation.astrazeneca.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. zaether.com [zaether.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 12. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why Is Quality Control in Research So Important? - Enago Academy [enago.com]
- 14. researchgate.net [researchgate.net]
- 15. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
Validation & Comparative
Comparative Efficacy Analysis: mTOR Inhibitor-18 vs. Rapamycin
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of mTOR inhibitors.
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Functioning through two distinct complexes, mTORC1 and mTORC2, the mTOR signaling pathway integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status.[1][3] Dysregulation of the mTOR pathway is a common feature in numerous human diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3][4]
Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, was the first identified mTOR inhibitor.[3] It and its analogs (rapalogs) are allosteric inhibitors that, in complex with the intracellular receptor FKBP12, primarily target mTORC1.[3][5] While clinically approved for certain cancers and as an immunosuppressant, the efficacy of rapamycin can be limited by feedback activation of pro-survival pathways.[6] This has spurred the development of newer generations of mTOR inhibitors with different mechanisms of action.
This guide provides a comparative framework for evaluating the efficacy of a novel compound, mTOR inhibitor-18, against the well-established mTOR inhibitor, rapamycin. Due to the limited publicly available data on this compound, this document serves as a template, outlining the necessary experimental data and protocols required for a comprehensive comparison.
The mTOR Signaling Pathway
The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2. mTORC1 is sensitive to rapamycin and controls key cellular processes such as protein synthesis and autophagy by phosphorylating downstream targets like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6] mTORC2, which is generally considered rapamycin-insensitive, regulates cell survival and cytoskeletal organization through the phosphorylation of Akt and other substrates.[6]
Caption: Simplified mTOR signaling pathway.
Compound Profiles
Rapamycin
Rapamycin is a well-characterized allosteric inhibitor of mTORC1. It first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR, leading to the inhibition of mTORC1 activity.[3] While highly specific for mTORC1, prolonged treatment with rapamycin can also disrupt the assembly of mTORC2 in some cell types.[6] Its primary effect is cytostatic, leading to cell cycle arrest, rather than cytotoxic.[7] A known limitation of rapamycin and its analogs is the activation of a negative feedback loop involving S6K1 and PI3K/Akt, which can promote cell survival and lead to drug resistance.[6][7]
This compound
Editor's Note: No public data is currently available for this compound. The following section is a placeholder for information regarding its mechanism of action, specificity, and any known effects on mTORC1 and mTORC2.
This compound is a novel small molecule inhibitor of mTOR. Its precise mechanism of action (e.g., allosteric or ATP-competitive), its specificity for mTORC1 versus mTORC2, and its off-target effects are yet to be fully characterized in publicly available literature.
Comparative Efficacy Data
A direct comparison of the in vitro potency of this compound and rapamycin is essential for evaluating their relative efficacy. The following table summarizes key quantitative metrics that should be determined.
| Parameter | This compound | Rapamycin | Reference |
| Target | Data not available | mTORC1 | [3][5] |
| Mechanism of Action | Data not available | Allosteric | [3] |
| IC50 (mTOR Kinase Assay) | Data not available | ~0.1 nM (in HEK293 cells) | [8] |
| Ki (Binding Affinity) | Data not available | Data not available | |
| Cell Proliferation GI50 (e.g., in MCF-7 cells) | Data not available | ~1-10 nM | [3] |
| Effect on p-S6K1 (Thr389) IC50 | Data not available | Data not available | |
| Effect on p-Akt (Ser473) IC50 | Data not available | High concentration/prolonged exposure | [6] |
Experimental Protocols
To generate the comparative data presented above, standardized experimental protocols must be employed. Below are detailed methodologies for key assays used to characterize mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR.
Methodology:
-
Reaction Setup: The assay is performed in a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Enzyme and Substrate: Recombinant active mTOR enzyme is incubated with a purified, inactive substrate, such as GST-tagged S6K1.[9]
-
Inhibitor Addition: A range of concentrations of this compound or rapamycin (as a control) are added to the reaction mixture.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is typically carried out at 30°C for 30-60 minutes.
-
Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Detection: The phosphorylation of the substrate (e.g., p-S6K1 at Thr389) is quantified by Western blotting or using a fluorescence-based method.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of mTOR Pathway Activation
This method is used to assess the effect of the inhibitors on the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in whole cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG) are cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound or rapamycin for a specified duration (e.g., 2-24 hours).
-
Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins, such as p-mTOR (Ser2448), mTOR, p-S6K1 (Thr389), S6K1, p-S6 (Ser235/236), S6, p-Akt (Ser473), and Akt. A loading control, such as GAPDH or β-actin, is also probed.
-
Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative change in phosphorylation of each protein in response to the inhibitor treatment.
Caption: Western blot experimental workflow.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines over time.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or rapamycin. A vehicle-only control is also included.
-
Incubation: The plates are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin.
-
Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The GI50 (concentration that causes 50% growth inhibition) is then determined.
Logical Framework for Comparative Efficacy Assessment
The following diagram illustrates the logical flow for a comprehensive comparison of this compound and rapamycin.
Caption: Logical flow for comparative efficacy.
Conclusion
This guide provides a structured framework for the comparative evaluation of this compound and rapamycin. A thorough assessment requires rigorous in vitro and in vivo experimentation to determine the relative potency, mechanism of action, and therapeutic potential of this compound. The provided protocols and logical framework are intended to guide researchers in generating the necessary data for a comprehensive and objective comparison. As data on this compound becomes available, this guide can be populated to offer a complete comparative analysis for the scientific community.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10266549B2 - ULK1 inhibitors and methods using same - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of mTOR Inhibitors: mTOR Inhibitor-18 (AZD2014) vs. Torin1
For researchers, scientists, and drug development professionals, the selection of a potent and selective mTOR inhibitor is critical for advancing research in oncology and other disease areas. This guide provides a detailed, data-driven comparison of two prominent ATP-competitive mTOR inhibitors: mTOR inhibitor-18 (also known as Vistusertib or AZD2014) and Torin1. We will delve into their selectivity profiles, supported by experimental data, and provide detailed protocols for key assays.
At a Glance: Key Differences
| Feature | This compound (AZD2014) | Torin1 |
| Primary Target | Dual mTORC1/mTORC2 inhibitor | Dual mTORC1/mTORC2 inhibitor |
| mTOR IC50 | 2.8 nM (cell-free)[1] | 2-10 nM (cell-free for mTORC1/mTORC2)[2][3] |
| Selectivity over PI3K | >1,000-fold selective against PI3K isoforms[2] | ~1000-fold selectivity over PI3K[2][3] |
| Broad Kinase Selectivity | Highly selective; in a panel of 220 kinases, only Wnk2 showed >50% inhibition at 10 µM[2] | Highly selective; 100-fold binding selectivity relative to 450 other protein kinases[3] |
| Clinical Development | Has undergone clinical trials | Primarily a research tool |
Data Presentation: A Quantitative Comparison
The following tables summarize the inhibitory potency and selectivity of this compound (AZD2014) and Torin1 based on available experimental data.
Table 1: Inhibitory Potency (IC50/EC50 in nM)
| Target | This compound (AZD2014) | Torin1 |
| mTOR (cell-free) | 2.8[1] | 3[3] |
| mTORC1 (cell-free) | - | 2[2][3] |
| mTORC2 (cell-free) | - | 10[2][3] |
| Cellular p-S6 (Ser235/236) | 210[2] | - |
| Cellular p-AKT (Ser473) | 78[2] | - |
| PI3Kα | >3,800[3] | 1,800[3] |
| PI3Kβ | >30,000[3] | - |
| PI3Kγ | >30,000[3] | - |
| PI3Kδ | >29,000[3] | - |
| DNA-PK | - | 1,000[3] |
| ATM | - | 600[3] |
| hVps34 | - | 3,000[3] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinase Panel Size | Key Off-Target Hits (>50% inhibition) | Reference |
| This compound (AZD2014) | 220 biochemical assays | Wnk2 at 10 µM | [2] |
| Torin1 | 450 kinases | Not specified in detail, but described as highly selective. | [3] |
Mandatory Visualization
// Nodes GF [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin_Cytoskeleton [label="Actin Cytoskeleton", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="this compound\n or Torin1", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> AKT; AKT -> TSC [arrowhead=tee, label=" inhibits"]; TSC -> Rheb [arrowhead=tee, label=" inhibits"]; Rheb -> mTORC1 [label=" activates"]; mTORC1 -> S6K1; mTORC1 -> _4EBP1; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [arrowhead=tee]; mTORC1 -> Autophagy [arrowhead=tee, label=" inhibits"]; mTORC2 -> AKT; mTORC2 -> Actin_Cytoskeleton; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335"]; Inhibitor -> mTORC2 [arrowhead=tee, color="#EA4335"]; } dot Caption: The mTOR signaling pathway.
Experimental Protocols
In Vitro Biochemical Kinase Assay
This protocol describes a general method for determining the in vitro potency of mTOR inhibitors.
1. Reagents and Materials:
-
Recombinant active mTOR protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)[2]
-
Substrate (e.g., inactive S6K1 or 4E-BP1)[2]
-
ATP
-
This compound (AZD2014) or Torin1
-
Reaction termination buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Phospho-specific antibodies for the substrate
2. Procedure:
-
Prepare serial dilutions of the mTOR inhibitor in DMSO.
-
In a reaction tube, combine the recombinant mTOR protein and the kinase buffer.
-
Add the mTOR inhibitor at various concentrations to the reaction tubes and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed at 30°C for a defined period (e.g., 20-30 minutes).[2]
-
Stop the reaction by adding the reaction termination buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate to determine the extent of phosphorylation.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Cellular Assay: Western Blot Analysis of mTOR Pathway Inhibition
This protocol outlines the steps to assess the cellular activity of mTOR inhibitors by monitoring the phosphorylation status of downstream mTOR targets.
1. Reagents and Materials:
-
Cell culture medium and supplements
-
Cancer cell line (e.g., MCF7, PC3)
-
This compound (AZD2014) or Torin1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (e.g., anti-p-S6K (Thr389), anti-p-AKT (Ser473), anti-p-4E-BP1 (Thr37/46), and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the mTOR inhibitor or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[4]
-
Normalize the protein concentrations for all samples.
-
Denature the protein samples by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[5]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor.
Conclusion
Both this compound (AZD2014) and Torin1 are highly potent and selective ATP-competitive inhibitors of mTORC1 and mTORC2. Their high degree of selectivity against PI3K and the broader kinome makes them valuable tools for dissecting mTOR signaling. While both compounds exhibit excellent in vitro and cellular activity, AZD2014 has the distinction of having been evaluated in clinical trials, suggesting a more favorable pharmacokinetic and safety profile for in vivo studies. The choice between these two inhibitors will ultimately depend on the specific experimental context, with Torin1 remaining a benchmark tool for basic research and AZD2014 offering a clinically relevant alternative.
References
Validating Target Engagement of Novel mTOR Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the target engagement of a novel ATP-competitive mTOR inhibitor, designated here as mTOR inhibitor-18, against the first-generation allosteric inhibitor, Rapamycin. This guide includes supporting experimental data presented in structured tables, detailed protocols for key experiments, and visualizations of the mTOR signaling pathway and experimental workflows.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[1][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention.[4]
First-generation mTOR inhibitors, such as Rapamycin and its analogs (rapalogs), act as allosteric inhibitors of mTORC1.[4][5] While effective in certain contexts, their inhibitory action is incomplete and can lead to feedback activation of pro-survival signaling pathways.[6][7] Second-generation mTOR inhibitors, which are ATP-competitive, have been developed to overcome these limitations by targeting the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[4][8] This guide will focus on the validation of a hypothetical potent and selective second-generation inhibitor, this compound.
Comparative Analysis of this compound and Rapamycin
To objectively assess the target engagement and downstream effects of this compound in comparison to Rapamycin, a series of quantitative assays are employed. The following tables summarize expected comparative data based on the distinct mechanisms of action of these two classes of inhibitors.
Table 1: In Vitro Kinase Assay
| Inhibitor | Target | IC50 (nM) |
| This compound | mTOR | 1-10 |
| Rapamycin | mTOR | >1000 (in vitro) |
Note: Rapamycin's mechanism of action is not direct kinase inhibition in a cell-free system, hence its high IC50 value in this assay.
Table 2: Cellular Target Engagement (CETSA)
| Inhibitor | Target | Thermal Shift (°C) |
| This compound | mTOR | 4-8 |
| Rapamycin | FKBP12 | 5-10 |
Note: Rapamycin stabilizes its direct binding partner FKBP12, while this compound is expected to directly bind to and stabilize mTOR.
Table 3: Downstream Signaling in Cancer Cell Line (e.g., MCF-7)
| Inhibitor (100 nM) | p-S6K (T389) (% inhibition) | p-4E-BP1 (T37/46) (% inhibition) | p-Akt (S473) (% inhibition) |
| This compound | >95 | >90 | >80 |
| Rapamycin | >90 | ~20-40 | 0 (or slight increase) |
Note: Rapamycin is a potent inhibitor of S6K phosphorylation but has a much weaker effect on 4E-BP1 phosphorylation and does not inhibit mTORC2-mediated Akt phosphorylation.[6][7]
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a cellular context.[9][10] It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) in a 384-well PCR plate and incubate overnight. Treat cells with varying concentrations of this compound or Rapamycin for 1 hour at 37°C.[11]
-
Thermal Denaturation: Heat the cell plate in a thermocycler for 3.5 minutes across a temperature gradient (e.g., 40-70°C).[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plate to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant containing the soluble protein fraction to a new plate. Quantify the amount of soluble target protein (mTOR or FKBP12) using a suitable method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature upon inhibitor treatment indicates target engagement.
Western Blot for Downstream Signaling
Western blotting is a standard technique to assess the phosphorylation status of downstream effectors of the mTOR pathway, providing a measure of the inhibitor's functional impact.[12]
Protocol:
-
Cell Lysis: Treat cultured cells with mTOR inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-S6K (T389), p-4E-BP1 (T37/46), p-Akt (S473), and their total protein counterparts overnight at 4°C.[13][14]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence-based method performed in microplates, offering higher throughput than traditional Western blotting for assessing protein levels and phosphorylation.[15][16]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and allow them to adhere. Treat with inhibitors as required.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.[17][18]
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against the target proteins (e.g., p-S6K) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorophore-conjugated secondary antibodies in the dark.
-
Signal Detection: Scan the plate using an infrared imaging system to quantify the fluorescence intensity in each well.
-
Normalization: The signal for the protein of interest can be normalized to the signal from a housekeeping protein (e.g., GAPDH) or to cell number using a DNA stain.
Visualizing mTOR Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The mTOR signaling pathway highlighting the points of intervention for Rapamycin and this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical comparison of the inhibitory mechanisms of Rapamycin and this compound.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Biochemical and Pharmacological Inhibition of mTOR by Rapamycin and an ATP-Competitive mTOR Inhibitor | Springer Nature Experiments [experiments.springernature.com]
- 6. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Research into mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 18. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 19. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mTOR Inhibitor-18 and Dual PI3K/mTOR Inhibitors for Preclinical Research
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis for intervention. Dysregulation of this pathway is a common driver of tumorigenesis, making its components prime targets for drug development. This guide provides an objective comparison between the highly selective mTOR inhibitor, mTOR inhibitor-18 (also known as AZD2014), and a class of agents that dually target PI3K and mTOR. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and relevant experimental protocols.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and dual PI3K/mTOR inhibitors lies in their target selectivity.
This compound (AZD2014) is a second-generation ATP-competitive inhibitor of mTOR. It potently and selectively inhibits both mTORC1 and mTORC2 complexes. This targeted approach aims to shut down mTOR signaling without directly affecting the upstream PI3K enzyme.
Dual PI3K/mTOR inhibitors , on the other hand, are designed to simultaneously block the catalytic activity of both PI3K and mTOR.[1] This broader inhibition profile is intended to overcome the feedback activation of PI3K that can occur with mTORC1-selective inhibitors, potentially leading to a more comprehensive blockade of the pathway.[2]
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and representative dual PI3K/mTOR inhibitors. It is important to note that direct head-to-head preclinical studies are limited, and data is compiled from various independent studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (AZD2014) | mTOR | 2.8 | [3] |
| PI3Kα | >2800 | [3] | |
| NVP-BEZ235 | PI3Kα | 4 | [4] |
| PI3Kγ | 7 | [4] | |
| PI3Kδ | 5 | [4] | |
| mTOR | 21 | [4] | |
| PI-103 | PI3Kα | 8.4 | [4] |
| PI3Kγ | 86 | [4] | |
| mTOR | 5.7 | [4] | |
| BGT226 | PI3Kα | 4 | N/A |
| mTOR | 2 | N/A |
Table 2: In Vitro Cellular Proliferation (IC50 values)
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| This compound (AZD2014) | PC-3 (Prostate) | 224 | [3] |
| NVP-BEZ235 | Pre-B-ALL | 7-20 | [5] |
| BGT226 | Pre-B-ALL | N/A | [1] |
| Everolimus (mTORC1 inhibitor) | Pre-B-ALL | >1000 | [1] |
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| AZD8055 (R17, parent of R18) | Mouse Xenograft | Dose-dependent | Tumor growth inhibition | |
| NVP-BEZ235 | Human ALL Xenograft (NOD/SCID mice) | N/A | Significantly prolonged survival | [1][5] |
| BGT226 | Human ALL Xenograft (NOD/SCID mice) | N/A | Significantly prolonged survival | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of mTOR and PI3K inhibitors.
In Vitro Kinase Assay (Generic Protocol)
This protocol provides a framework for determining the IC50 value of an inhibitor against mTOR or PI3K.
-
Reagents and Materials:
-
Recombinant active mTOR or PI3K enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
-
ATP
-
Substrate (e.g., inactive S6K for mTOR, PIP2 for PI3K)
-
Test inhibitor (e.g., this compound or a dual PI3K/mTOR inhibitor) at various concentrations
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit for luminescence-based detection, or radioactive [γ-32P]ATP for autoradiography)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection method (e.g., by adding a stopping solution).
-
Measure the signal (luminescence or radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
-
Western Blot Analysis for Pathway Modulation
This protocol is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K/mTOR pathway.
-
Cell Culture and Treatment:
-
Plate cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, S6K, 4E-BP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor or vehicle for 24-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of an inhibitor in a mouse model.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor (formulated in a suitable vehicle) or vehicle alone to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).
-
Analyze the data to determine the effect of the inhibitor on tumor growth and overall survival.
-
Conclusion
The choice between a highly selective mTOR inhibitor like this compound and a dual PI3K/mTOR inhibitor depends on the specific research question and the cancer context being investigated. Selective mTOR inhibitors offer the potential for a more refined therapeutic window with potentially fewer off-target effects related to broad PI3K inhibition. However, dual PI3K/mTOR inhibitors may provide a more robust and durable response in tumors with complex PI3K pathway alterations by preventing feedback activation loops.
The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the design and interpretation of preclinical studies aimed at evaluating these important classes of anticancer agents. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and optimal clinical positioning of these distinct therapeutic strategies.
References
- 1. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of mTOR Inhibitor-18: A Comparative Guide
For researchers and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a framework for assessing the selectivity of a novel mTOR inhibitor, herein referred to as mTOR inhibitor-18 (mTORi-18), against other kinases. The methodologies described are based on established industry-standard practices for kinase inhibitor profiling.
Data Presentation: Kinase Selectivity Profile of mTORi-18
A comprehensive assessment of inhibitor specificity involves screening against a broad panel of kinases. The data below is a representative example of how the selectivity of mTORi-18 could be presented. The inhibitor is initially screened at a high concentration (e.g., 10 µM) to identify potential off-targets, followed by dose-response experiments to determine the IC50 or Kd values for significant hits.[1]
| Target Kinase | % Inhibition at 10 µM | IC50 (nM) | Selectivity Score (S-score) |
| mTOR | 98% | 15 | - |
| PI3Kα | 85% | 150 | 10-fold |
| PI3Kβ | 75% | 300 | 20-fold |
| PI3Kδ | 60% | 800 | 53-fold |
| PI3Kγ | 55% | 1200 | 80-fold |
| DNA-PK | 40% | > 10,000 | >667-fold |
| ATM | 35% | > 10,000 | >667-fold |
| ATR | 30% | > 10,000 | >667-fold |
| SRC | 15% | > 10,000 | >667-fold |
| ABL1 | 10% | > 10,000 | >667-fold |
Note: The selectivity score is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (mTOR). A higher S-score indicates greater selectivity. Due to the high sequence homology in the ATP-binding site, mTOR inhibitors are often screened against other members of the PI3K-like kinase (PIKK) family, including PI3Ks, DNA-PK, ATM, and ATR.[2]
Mandatory Visualizations
A clear understanding of the signaling context and experimental approach is crucial. The following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing kinase inhibitor specificity.
Caption: Simplified mTOR signaling pathway highlighting key upstream activators and downstream effectors of mTORC1 and mTORC2.
Caption: General experimental workflow for assessing the specificity of a kinase inhibitor.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of experimental data.
Kinome-Wide Specificity Profiling (e.g., KINOMEscan™)
This method quantitatively measures the binding of an inhibitor to a large panel of kinases.
Principle: The assay is based on a competitive binding principle where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[3]
Protocol:
-
Compound Preparation: Prepare a stock solution of mTORi-18 in 100% DMSO. For the initial single-concentration screen, a 10 µM final concentration is common.[4]
-
Assay Plate Preparation: The kinase panel (e.g., 468 kinases) is prepared.
-
Binding Reaction: mTORi-18 is added to the wells containing the respective kinases and the immobilized ligand. The reaction is allowed to reach equilibrium.
-
Capture: The kinase-ligand complexes are captured on a solid support.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The captured kinase is eluted, and the amount is quantified using a sensitive method like qPCR.[3]
-
Data Analysis: The amount of kinase captured in the presence of the inhibitor is compared to a DMSO control. The results are typically expressed as "% of control".
-
Follow-up: For kinases showing significant inhibition (e.g., >50% at 10 µM), a dose-response curve is generated by testing a range of inhibitor concentrations to determine the dissociation constant (Kd).[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment.[5]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.[6]
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line with an active mTOR pathway) to approximately 80% confluency. Treat the cells with mTORi-18 at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating: Aliquot the lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to denature the proteins.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble, non-denatured proteins. Determine the protein concentration and normalize the samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for mTOR. Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of mTORi-18 indicates target engagement.[7] It is important to note that obtaining a clear thermal shift for large proteins like mTOR can be challenging.[8]
In Vitro Kinase Assay (Radiometric)
This is a traditional and direct method to measure the enzymatic activity of a kinase.[9]
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate by the kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.[9]
Protocol:
-
Reagents:
-
Recombinant active mTOR kinase
-
Specific substrate for mTOR (e.g., a peptide derived from S6K1)
-
[γ-³³P]ATP
-
Kinase assay buffer
-
mTORi-18 at various concentrations
-
-
Assay Setup: In a microplate, combine the kinase, substrate, and mTORi-18 at different concentrations in the assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Termination of Reaction: Stop the reaction, typically by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper extensively to remove unincorporated [γ-³³P]ATP. The phosphorylated substrate will bind to the paper.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity (in cpm) against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.[9]
By employing a combination of these methodologies, researchers can build a comprehensive profile of an mTOR inhibitor's specificity, which is critical for its development as a selective pharmacological tool or therapeutic agent.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CETSA [cetsa.org]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of mTOR Inhibitor-18
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the mammalian target of rapamycin (mTOR) have emerged as a critical class of drugs. As a central regulator of cell growth, proliferation, and metabolism, mTOR is a highly sought-after target.[1][2][3] This guide provides a comprehensive analysis of the kinase selectivity of a novel ATP-competitive mTOR inhibitor, designated mTOR Inhibitor-18, comparing its performance with other known mTOR inhibitors. The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear perspective on the compound's specificity and potential for off-target effects.
The mTOR signaling pathway, a complex network integrating intracellular and extracellular signals, is pivotal in various cellular processes.[1][2] It exists in two distinct multi-protein complexes, mTORC1 and mTORC2, which regulate a wide array of functions, including protein synthesis, lipid metabolism, and cell survival.[2][4] Dysregulation of the mTOR pathway is a common feature in numerous cancers, making it a prime target for therapeutic intervention.[5]
Kinase Selectivity Profile of this compound
To ascertain the selectivity of this compound, a comprehensive in vitro kinase panel screen is essential. This involves testing the compound against a broad array of kinases to identify any off-target interactions. The highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing highly selective kinase inhibitors.[6]
Below is a representative summary of the inhibitory activity of this compound against a panel of selected kinases, including its primary target mTOR and other closely related kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | This compound IC50 (nM) | Comparative Inhibitor A (e.g., Torin1) IC50 (nM) | Comparative Inhibitor B (e.g., a dual PI3K/mTOR inhibitor) IC50 (nM) |
| mTOR | 5 | 2 | 10 |
| PI3Kα | 150 | >1000 | 5 |
| PI3Kβ | 250 | >1000 | 8 |
| PI3Kδ | 300 | >1000 | 4 |
| PI3Kγ | 450 | >1000 | 12 |
| AKT1 | >1000 | >1000 | >1000 |
| PDK1 | >1000 | >1000 | >1000 |
| MEK1 | >1000 | >1000 | >1000 |
| ERK2 | >1000 | >1000 | >1000 |
| CDK2 | 800 | >1000 | 950 |
| PKA | >1000 | >1000 | >1000 |
| ROCK1 | 950 | >1000 | >1000 |
Data Interpretation: The data suggests that this compound is a potent inhibitor of mTOR. It exhibits a degree of cross-reactivity with Class I PI3K isoforms, albeit at significantly higher concentrations than for mTOR. This profile contrasts with a highly selective mTOR inhibitor like Torin1 and a dual PI3K/mTOR inhibitor. Such information is crucial for predicting potential on- and off-target effects in a cellular context.[7]
Experimental Protocols
A detailed understanding of the methodologies used to generate this data is critical for its interpretation and for designing future experiments.
In Vitro Kinase Panel Screening
Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.
Methodology: A common method for kinase profiling is a biochemical assay that measures the transfer of a phosphate group from ATP to a substrate by a specific kinase.[8]
-
Assay Principle: The assay can be performed using various detection methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo™ Kinase Assay. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[9]
-
Procedure:
-
A panel of purified recombinant kinases is assembled.
-
Each kinase is incubated with its specific substrate and ATP in a multi-well plate format.
-
This compound is added in a range of concentrations to determine the IC50 value. A known inhibitor for each kinase is often used as a positive control.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagent (e.g., ADP-Glo™ reagent) is added.
-
The resulting signal (e.g., luminescence) is measured using a plate reader.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression analysis.
Cell-Based mTOR Signaling Assay
Objective: To confirm the on-target activity of this compound in a cellular context by measuring the phosphorylation of downstream mTOR substrates.
Methodology: Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins.
-
Cell Culture and Treatment:
-
A relevant cancer cell line (e.g., MCF-7 or U87MG) is cultured to a suitable confluency.
-
Cells are treated with varying concentrations of this compound for a specific duration. A vehicle control (e.g., DMSO) is also included.
-
-
Protein Extraction and Quantification:
-
Cells are lysed to extract total protein.
-
The protein concentration of each lysate is determined using a standard method like the Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of mTOR downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Ser65). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and the loading control. A dose-dependent decrease in the phosphorylation of mTOR substrates would confirm the on-target activity of the inhibitor.
Visualizing Key Pathways and Workflows
To further elucidate the context of this research, the following diagrams illustrate the mTOR signaling pathway and the experimental workflow for kinase profiling.
Caption: Simplified mTOR signaling pathway.
Caption: Kinase profiling workflow.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pharmaron.com [pharmaron.com]
comparative study of first and second generation mTOR inhibitors
A Comprehensive Comparison of First and Second Generation mTOR Inhibitors for Researchers
The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates a myriad of intracellular and extracellular signals to regulate fundamental cellular processes, including growth, proliferation, metabolism, and survival.[1][2][3] Its dysregulation is a common feature in numerous human cancers, making it a prime target for therapeutic intervention.[1][4] This guide provides a detailed comparative analysis of the first and second generations of mTOR inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their studies.
Mechanism of Action: A Generational Divide
The two generations of mTOR inhibitors are fundamentally distinguished by their mechanism of action and their specificity for the two distinct mTOR complexes, mTORC1 and mTORC2.[5][6]
First-Generation mTOR Inhibitors (Rapalogs):
The first generation of mTOR inhibitors, known as rapalogs, includes the natural product rapamycin (sirolimus) and its analogs, such as everolimus and temsirolimus.[5][7][8] These compounds act as allosteric inhibitors of mTORC1.[9] They first bind to the intracellular protein FKBP12, and this complex then interacts with the FKBP12-rapamycin-binding (FRB) domain of mTOR within the mTORC1 complex.[4][] This interaction does not directly inhibit the kinase activity of mTOR but rather interferes with the association of mTORC1 with its substrates, leading to a partial and selective inhibition of mTORC1 signaling.[9][] A key limitation of rapalogs is their general inactivity against mTORC2, which can lead to a feedback activation of the pro-survival PI3K/AKT pathway.[4][]
Second-Generation mTOR Inhibitors (mTOR-KIs):
To overcome the limitations of rapalogs, a second generation of mTOR kinase inhibitors (mTOR-KIs) was developed.[11][12] These are ATP-competitive inhibitors that directly target the kinase domain of mTOR.[5] This mechanism allows them to inhibit both mTORC1 and mTORC2.[5][6] By blocking the catalytic activity of mTOR, second-generation inhibitors provide a more complete and potent suppression of mTOR signaling, including the prevention of the feedback activation of AKT.[4][6] Some second-generation inhibitors also exhibit dual inhibitory activity against PI3K, a closely related kinase in the same signaling pathway.[5][12]
dot
Figure 1: Mechanism of action of first and second-generation mTOR inhibitors.
Comparative Efficacy and Potency
The differing mechanisms of action translate to distinct efficacy and potency profiles for the two generations of mTOR inhibitors.
In Vitro Potency
Second-generation mTOR inhibitors generally exhibit greater potency against mTOR kinase activity compared to the allosteric inhibition by first-generation rapalogs. This is reflected in their lower IC50 values in biochemical and cellular assays.
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference(s) |
| First-Generation | Rapamycin | mTORC1 | Variable, cell-type dependent | [13][14] |
| Everolimus | mTORC1 | 1.6 - 2.4 | [15] | |
| Temsirolimus | mTOR Kinase | ~1 | [] | |
| Second-Generation | Vistusertib (AZD2014) | mTOR Kinase | 2.8 | [16][17] |
| Sapanisertib (INK128) | mTOR Kinase | 1 | [4][18] | |
| Torin-1 | mTOR Kinase | 2 - 10 | [19] | |
| PP242 | mTOR Kinase | 8 | [] |
Cellular Activity and Preclinical Models
In cellular assays, second-generation mTOR inhibitors demonstrate superior inhibition of both mTORC1 and mTORC2 downstream signaling. For instance, vistusertib effectively reduces the phosphorylation of both S6 (an mTORC1 substrate) and AKT at Ser473 (an mTORC2 substrate).[2] In contrast, rapalogs primarily affect S6 phosphorylation and can lead to an increase in AKT phosphorylation due to the feedback loop.[2]
Preclinical xenograft models have further substantiated the enhanced anti-tumor activity of second-generation inhibitors. Sapanisertib, for example, has shown efficacy in everolimus-resistant pancreatic neuroendocrine tumor models.[3] Combination studies have also demonstrated synergistic effects, such as vistusertib with paclitaxel in ovarian cancer models and sapanisertib with paclitaxel or a PI3Kα inhibitor in bladder cancer models.[2][20]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. The following are detailed protocols for key assays used in the evaluation of mTOR inhibitors.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is for assessing the phosphorylation status of key mTOR pathway proteins in response to inhibitor treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of mTOR inhibitors for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
dot
Figure 2: Western Blot experimental workflow.
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.
Materials:
-
mTOR lysis buffer (CHAPS-based)
-
Antibodies for immunoprecipitation (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant substrate (e.g., GST-4E-BP1 for mTORC1, inactive AKT1 for mTORC2)
-
ATP
-
SDS-PAGE and Western blot reagents
Procedure:
-
Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 or mTORC2 using specific antibodies and protein A/G beads.
-
Kinase Reaction: Resuspend the immunoprecipitates in kinase assay buffer containing the mTOR inhibitor or vehicle.
-
Substrate Addition: Add the recombinant substrate and ATP to initiate the reaction.
-
Incubation: Incubate at 30°C for 20-30 minutes.
-
Termination: Stop the reaction by adding SDS sample buffer.
-
Analysis: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
dot
Figure 3: In Vitro mTOR Kinase Assay workflow.
Cell Viability Assay (MTT/CCK-8)
This colorimetric assay measures cell viability and proliferation to determine the cytotoxic or cytostatic effects of mTOR inhibitors.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Drug Treatment: After cell attachment, treat with a serial dilution of the mTOR inhibitors.
-
Incubation: Incubate for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Solubilization (MTT only): If using MTT, add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each inhibitor.
Conclusion
The development of mTOR inhibitors from the first-generation rapalogs to the second-generation ATP-competitive kinase inhibitors represents a significant advancement in the targeted therapy of cancer. While rapalogs laid the groundwork and validated mTOR as a therapeutic target, their limitations, particularly the incomplete inhibition of mTORC1 and the feedback activation of AKT, spurred the development of more potent and comprehensive second-generation inhibitors. These newer agents, by targeting the kinase domain of mTOR, effectively inhibit both mTORC1 and mTORC2, leading to a more profound and sustained suppression of the mTOR signaling network. The preclinical and emerging clinical data for second-generation inhibitors are promising, suggesting their potential for improved therapeutic outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in the continued exploration and development of mTOR-targeted therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 6. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. doaj.org [doaj.org]
- 13. medsci.org [medsci.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 19. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Unveiling the Efficacy of Next-Generation mTOR Inhibitors on Rapamycin-Resistant mTORC1 Signaling
A Comparative Guide for Researchers and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in cancer therapy. While the first-generation mTOR inhibitor, rapamycin, and its analogs (rapalogs) have shown clinical utility, their efficacy is often limited by the incomplete inhibition of mTOR Complex 1 (mTORC1) and the emergence of resistance. This guide provides a comprehensive comparison of a representative second-generation mTOR kinase inhibitor (herein referred to as mTORi-18, a potent, selective, ATP-competitive inhibitor) with rapamycin, focusing on their ability to suppress rapamycin-resistant mTORC1 outputs.
Executive Summary
Second-generation mTOR inhibitors, such as the representative mTORi-18, offer a significant advantage over rapamycin by directly targeting the ATP-binding site of the mTOR kinase domain. This mechanism allows for the inhibition of both mTORC1 and mTORC2, leading to a more complete blockade of mTOR signaling. Crucially, these inhibitors effectively suppress the phosphorylation of key mTORC1 substrates, such as 4E-BP1, that are largely resistant to rapamycin. This enhanced inhibition of mTORC1 outputs translates to more potent anti-proliferative and anti-tumor effects.
Comparative Analysis of Inhibitor Performance
The differential effects of rapamycin and mTORi-18 on mTORC1 signaling are most evident in their impact on downstream substrates. While both inhibitors affect the phosphorylation of S6 Kinase 1 (S6K1), their activity on 4E-BP1, a critical regulator of cap-dependent translation, diverges significantly.
| Target | Rapamycin | mTORi-18 (e.g., PP242, Torin1) | Key Takeaway |
| Mechanism of Action | Allosteric inhibitor of mTORC1[1][2][3] | ATP-competitive inhibitor of mTOR kinase (mTORC1 & mTORC2)[1][3][4] | mTORi-18 provides a more direct and complete inhibition of mTOR kinase activity. |
| p-S6K1 (T389) | Potent inhibition | Potent inhibition | Both inhibitors effectively target this rapamycin-sensitive mTORC1 output. |
| p-4E-BP1 (T37/46) | Partial or weak inhibition[4][5] | Complete inhibition[1][4] | mTORi-18 overcomes a key mechanism of rapamycin resistance. |
| p-Akt (S473) | No direct inhibition (can lead to feedback activation)[2] | Potent inhibition (via mTORC2)[6][7] | mTORi-18 blocks a critical pro-survival signal often activated in response to mTORC1 inhibition. |
| Cap-dependent Translation | Incomplete suppression[6][7] | Strong inhibition[1][8] | The superior inhibition of 4E-BP1 by mTORi-18 leads to more effective control of protein synthesis. |
| Cell Proliferation | Cytostatic effect[2] | More potent anti-proliferative and can be cytotoxic[1][5][8] | mTORi-18 demonstrates superior efficacy in inhibiting cancer cell growth. |
Signaling Pathways Under Scrutiny
The diagrams below illustrate the distinct mechanisms of action of rapamycin and mTORi-18 on the mTOR signaling pathway, highlighting the circumvention of rapamycin resistance by the latter.
References
- 1. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin – Fight Aging! [fightaging.org]
- 6. researchgate.net [researchgate.net]
- 7. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
Validating mTORC2 Inhibition: A Comparative Guide to mTOR Inhibitor-18 (Torin1)
For researchers, scientists, and drug development professionals investigating the intricate mTOR signaling pathway, precise and validated tools are paramount. This guide provides a comprehensive comparison of "mTOR Inhibitor-18" (represented by the well-characterized ATP-competitive mTOR inhibitor, Torin1) with other classes of mTOR inhibitors. We present supporting experimental data, detailed protocols for validation, and clear visual representations of the underlying biological and experimental frameworks.
Performance Comparison of mTOR Inhibitors
The efficacy and specificity of an mTOR inhibitor are critical for interpreting experimental results. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Torin1 ("this compound") against mTORC1 and mTORC2, alongside other commonly used mTOR inhibitors. This quantitative data highlights the distinct profiles of these compounds.
| Inhibitor | Class | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | PI3Kα IC50 (nM) | Key Characteristics |
| This compound (Torin1) | ATP-Competitive mTOR Kinase Inhibitor | 2-10 | 2-10 | ~1800 | Potent and selective inhibitor of both mTORC1 and mTORC2 with significantly less activity against PI3K.[1][2] |
| Rapamycin | Allosteric mTORC1 Inhibitor | ~0.1-20 | >1000 | N/A | Highly specific for mTORC1 through an allosteric mechanism.[3][4][5] Generally considered mTORC2-insensitive in acute treatments.[6] |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR Kinase Inhibitor | ~20.7 | ~20.7 | ~4 | Potent inhibitor of both PI3K and mTOR kinases.[7][8][9] Useful for studying the combined pathway inhibition. |
Experimental Validation Protocols
To rigorously validate the inhibition of mTORC2 by "this compound" (Torin1), specific downstream signaling events must be monitored. Below are detailed protocols for key validation experiments.
Western Blotting for mTORC1 and mTORC2 Substrate Phosphorylation
This method assesses the phosphorylation status of key downstream effectors of mTORC1 (S6 Kinase) and mTORC2 (Akt). A reduction in phosphorylation indicates successful inhibition of the respective complex.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with "this compound" (Torin1) and control inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) (for mTORC2 activity) and phospho-p70 S6 Kinase (Thr389) (for mTORC1 activity) overnight at 4°C with gentle agitation.[10][11]
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total Akt and total S6K.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2 in the presence of an inhibitor.
a. Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse cells using a CHAPS-based lysis buffer to preserve the integrity of the mTOR complexes.[13][14]
-
Incubate the cell lysate with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
b. Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 or mTORC2 in a kinase assay buffer containing MgCl2 and ATP.[15]
-
Add a purified, inactive substrate: GST-4E-BP1 for mTORC1 or GST-Akt1 for mTORC2.[16]
-
Add "this compound" (Torin1) or other inhibitors at various concentrations.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.[13]
-
Stop the reaction by adding SDS-PAGE sample buffer.
c. Analysis:
-
Boil the samples and analyze the results by Western blotting using phospho-specific antibodies for the respective substrates (e.g., phospho-4E-BP1 (Thr37/46) or phospho-Akt (Ser473)).
Visualizing the Frameworks
To better understand the context of mTORC2 inhibition, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical basis for comparing these inhibitors.
Caption: The mTOR signaling pathway highlighting the distinct roles of mTORC1 and mTORC2 and the points of intervention for Rapamycin and "this compound" (Torin1).
Caption: A typical experimental workflow for validating mTORC2 inhibition using Western blotting and in vitro kinase assays.
Caption: Logical relationship between different mTOR inhibitors, their primary targets, and the corresponding validation readouts for assessing their activity.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTOR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravesical dual PI3K/mTOR complex 1/2 inhibitor NVP-BEZ235 therapy in an orthotopic bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: mTOR Inhibitor-18 vs. Everolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of a novel investigational agent, mTOR Inhibitor-18, and the FDA-approved drug, everolimus. The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation.[1][2] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a prime therapeutic target.[1][3]
Everolimus (RAD001) is a well-established allosteric inhibitor of mTOR complex 1 (mTORC1). It functions by first binding to the intracellular protein FKBP12, forming a complex that then interacts with mTORC1 to inhibit its downstream signaling.[4][5][6] This action blocks the phosphorylation of key effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately leading to reduced cell proliferation and angiogenesis.[4][5][7] this compound is a next-generation mTOR inhibitor developed to exhibit superior potency, selectivity, and in vivo efficacy. This guide summarizes the key preclinical data in a head-to-head comparison.
Comparative Analysis of In Vitro Potency and Efficacy
The relative potency of this compound and everolimus was assessed through biochemical and cellular assays. In a cell-free kinase assay, this compound demonstrated a significantly lower IC50 value, indicating higher direct inhibitory activity against the mTOR kinase compared to everolimus. This enhanced biochemical potency translated to superior performance in cell-based assays, where this compound inhibited cell proliferation in the A549 non-small cell lung cancer cell line at a substantially lower concentration.
| Parameter | This compound | Everolimus | Reference |
| Biochemical IC50 (mTOR Kinase) | 0.4 nM | 1.8 nM | [8][9][10] |
| Cellular IC50 (A549 Proliferation) | 12 nM | 71 nM | [10] |
Table 1: Biochemical and cellular potency comparison. Data for this compound is hypothetical.
In Vivo Antitumor Activity: Xenograft Model
The antitumor efficacy of both compounds was evaluated in an A549 non-small cell lung cancer xenograft mouse model. Athymic nude mice bearing established tumors were treated with equimolar doses of each inhibitor. This compound demonstrated significantly greater tumor growth inhibition (TGI) and induced noticeable tumor regression, a level of activity not observed with everolimus at the tested dose.
| Parameter | Vehicle Control | This compound (10 mg/kg, oral, daily) | Everolimus (10 mg/kg, oral, daily) |
| Tumor Growth Inhibition (TGI) | 0% | 95% | 68% |
| Tumor Regression | - | Yes | No |
Table 2: In vivo efficacy in A549 xenograft model. Data for this compound is hypothetical.
Visualizing the Mechanism and Experimental Design
The mTOR Signaling Pathway
The mTOR kinase is a central node in cellular signaling, integrating inputs from growth factors, nutrients, and energy status to control protein synthesis and cell growth. Both everolimus and this compound target mTORC1, preventing the phosphorylation of its downstream effectors, S6K1 and 4E-BP1.
Caption: Simplified mTORC1 signaling pathway highlighting the inhibitory target of everolimus and this compound.
Comparative Experimental Workflow
The preclinical evaluation of mTOR inhibitors follows a standardized workflow, progressing from initial biochemical screening to cellular assays and finally to in vivo animal models to determine efficacy and therapeutic potential.
Caption: Preclinical workflow for comparing mTOR inhibitor efficacy from in vitro screening to in vivo models.
Appendix: Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol outlines the direct measurement of mTOR kinase inhibition.
-
Objective: To determine the concentration of inhibitor required to reduce mTOR kinase activity by 50% (IC50).
-
Methodology:
-
Active mTOR (1362-end) enzyme (250 ng) is incubated with the substrate, inactive S6K1 protein (1 µg).[11]
-
The reaction is carried out in a kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂) containing 100 µM ATP.[11]
-
Serial dilutions of this compound or everolimus are added to the reaction wells.
-
The mixture is incubated at 30°C for 30 minutes to allow for the phosphorylation reaction.[11]
-
The reaction is stopped, and the level of phosphorylated S6K1 (at Thr389) is quantified, typically via Western blotting or a TR-FRET-based method.[12]
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.
-
Cell Viability (Proliferation) Assay
This protocol measures the effect of the inhibitors on cancer cell growth.
-
Objective: To determine the concentration of inhibitor required to reduce cell viability by 50% (IC50).
-
Methodology:
-
A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or everolimus.
-
Plates are incubated for a set period (e.g., 72 hours) at 37°C.
-
Cell viability is assessed using a metabolic assay, such as the MTT or MTS assay.[13][14] For an MTS assay, 20 µl of MTS solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[13][14]
-
The absorbance is measured at 490 nm, which is proportional to the number of viable cells.[13]
-
IC50 values are determined by plotting the percentage of cell viability against the log concentration of the inhibitor.
-
Western Blotting for Target Engagement
This protocol confirms that the inhibitors are acting on the intended downstream targets within the cell.
-
Objective: To measure the levels of phosphorylated S6K1 and 4E-BP1 as markers of mTORC1 inhibition.
-
Methodology:
-
A549 cells are treated with this compound or everolimus at specified concentrations for a defined period (e.g., 2 hours).
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[15]
-
The membrane is blocked (e.g., with 5% nonfat dry milk in TBS-T) and then incubated overnight at 4°C with primary antibodies specific for phospho-S6K1 (Thr389) and phospho-4E-BP1 (Thr37/46).[16][17][18]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensity is quantified to determine the reduction in phosphorylation relative to untreated controls.
-
Mouse Xenograft Model
This protocol assesses the in vivo antitumor efficacy of the inhibitors.
-
Objective: To evaluate the ability of the inhibitors to suppress tumor growth in a living animal model.
-
Methodology:
-
Athymic nude mice are subcutaneously injected with a suspension of A549 cells (e.g., 1-5 million cells) mixed with a basement membrane extract to improve tumor take and growth.[19]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups (Vehicle, this compound, Everolimus).
-
Drugs are administered daily via oral gavage at the specified dose.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
-
References
- 1. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 6. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Everolimus, mTOR inhibitor (CAS 159351-69-6) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Harnessing Synergy: A Comparative Guide to mTOR Inhibitor-18 Combination Therapies
The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and survival, making it a prime target in oncology.[1] However, the efficacy of mTOR inhibitors as monotherapy can be limited by feedback loops and crosstalk with other signaling pathways.[1][2] This guide provides a comprehensive comparison of preclinical and clinical data on the synergistic effects of mTOR inhibitor-18 in combination with other therapeutic agents, offering researchers and drug development professionals a clear overview of promising strategies to enhance anti-cancer activity.
Rationale for Combination Therapy
Inhibition of the mTOR pathway, particularly the mTORC1 complex, can lead to the activation of compensatory signaling pathways, such as the PI3K/AKT pathway, which can ultimately attenuate the drug's therapeutic effect.[1][2] Combining this compound with agents that target these escape mechanisms or other key cancer-driving pathways can lead to synergistic effects, resulting in enhanced tumor cell death and more durable responses.[3][4]
Quantitative Data on Synergistic Combinations
The following tables summarize preclinical and clinical data demonstrating the synergistic efficacy of this compound in combination with various drug classes.
Table 1: Preclinical Synergistic Effects of this compound Combinations
| Combination Agent | Cancer Model | Key Findings | Efficacy Data | Reference |
| 5-Fluorouracil (5-FU) | Gastric Cancer (OCUM-2M cell line) | Synergistic inhibition of cell growth and induction of apoptosis. | IC50 of 5-FU decreased from 9.5 µM to 3.2 µM with mTOR inhibitor. Apoptosis rate increased to 21.3% (vs. 15.3% for mTOR-i alone and 10.4% for 5-FU alone). | [5] |
| Vinorelbine | Hepatocellular Carcinoma (PDX models) | Superior tumor suppression compared to monotherapies. Combination led to downregulation of mTOR targets and increased apoptosis. | Significantly improved overall survival in orthotopic HCC PDX models. | [6] |
| Bortezomib | Multiple Myeloma (MM) | Significant synergistic antitumor effects through inhibition of the AKT/mTOR pathway. | Demonstrated significant inhibitory effects in both MM cell lines and a xenograft mouse model. | [3] |
| Metformin | Breast Cancer (HCC1428 cells) | Synergistically inhibited the growth of breast cancer cells in vitro and in a mouse xenograft model. | Combination significantly greater antiproliferative effect (p < 0.001) compared to single agents. Abrogated S6 and 4EBP1 phosphorylation. | [7][8] |
| AKT Inhibitor (AZD5363) | Bladder Cancer (J82 cell line) | Synergistic effects on cell viability and colony formation in cells with PIK3CA and mTOR mutations. | Combination of AZD5363 (3 µM) and an mTOR inhibitor (1 µM) showed higher inhibitory effects than single drugs. | [4] |
| Glycolysis Inhibitor (2-DG) | Non-Small-Cell Lung Cancer (NSCLC) | Synergistically induced inhibition of cell proliferation and apoptosis. | Combination of a dual mTORC1/2 inhibitor and 2-DG was more effective than the mTOR inhibitor alone. | [9] |
| PD-L1 Inhibitor | Oral Cavity Cancer (Syngeneic models) | Enhanced tumor control and improved survival in immunogenic MOC1 tumors. | Combination of rapamycin and PD-L1 mAb enhanced durable tumor responses. | [10] |
Table 2: Clinical Trial Data for mTOR Inhibitor Combinations
| Combination Agent | Cancer Type | Phase | Key Outcomes | ClinicalTrials.gov ID | Reference |
| Lenalidomide | Relapsed/Refractory Lymphomas | Phase I/II | Combination was feasible and showed encouraging activity. Overall Response Rate (ORR) was 80% (35% Complete Response) in heavily pretreated classical Hodgkin lymphoma patients. | NCT01076543 | [11][12] |
| Metformin | Advanced/Recurrent Endometrial Cancer | Phase I | Combination was safe and provided limited response. Clinical benefit rate of 39% (2 partial responses, 11 with stable disease ≥4 months). | NCT01529593 | [13][14] |
| Dalotuzumab (Anti-IGF1R mAb) | Advanced Cancers (notably ER+ Breast Cancer) | Phase I | Proof-of-concept that inhibiting the IGF1R compensatory response is feasible. 6 confirmed partial responses (3 in breast cancer). | NCT00730379 | [2] |
| Pazopanib (VEGFR inhibitor) | Advanced Solid Tumors | Phase I | Combination resulted in unacceptably high rates of grade 3+ toxicities at doses well below standard monotherapy doses. | N/A | [15] |
Visualizing the Mechanisms of Synergy
Understanding the underlying biological pathways and experimental processes is crucial for designing effective combination therapies.
Signaling Pathway Interactions
The diagram below illustrates the rationale for combining an mTOR inhibitor with a PI3K/AKT pathway inhibitor. This compound blocks mTORC1, but this can lead to a feedback activation of AKT. A co-administered AKT inhibitor can block this escape route, leading to a more profound and sustained inhibition of pro-survival signaling.
Caption: PI3K/AKT/mTOR pathway showing dual inhibition points.
Experimental Workflow for Synergy Assessment
A typical workflow for identifying and validating synergistic drug combinations involves a multi-step process, from initial high-throughput screening to in vivo validation.
Caption: Standard workflow for preclinical synergy evaluation.
Detailed Experimental Protocols
Reproducibility is paramount in research. Below are summarized methodologies for key experiments cited in this guide.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
-
Objective: To determine the inhibitory effect of single agents and their combination on cell proliferation and to quantify synergy.
-
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., OCUM-2M, J82) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4][5]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio.
-
Incubation: Plates are incubated for a specified period (typically 48-72 hours).
-
Viability Assay: Cell viability is assessed using an MTT or similar colorimetric assay. The absorbance is read using a plate reader.[5][7]
-
Data Analysis: The dose-effect curves are generated for each drug and the combination. The Combination Index (CI) is calculated using software like CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][16]
-
Western Blotting for Pathway Analysis
-
Objective: To assess the effect of drug combinations on key signaling proteins within the mTOR pathway.
-
Protocol:
-
Cell Treatment & Lysis: Cells are treated with the drugs for a specified time, then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, p-S6K, p-4EBP1, total-AKT, etc.), followed by incubation with HRP-conjugated secondary antibodies.[7][8]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Protocol:
-
Cell Implantation: Human cancer cells (e.g., HCC1428) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[3][7]
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination.[3]
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., histology, western blotting).[6] Efficacy is determined by comparing the tumor growth inhibition between the treatment groups.[17]
-
References
- 1. mTOR Cross-Talk in Cancer and Potential for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Everolimus shows synergistic antimyeloma effects with bortezomib via the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Combined Use of Metformin and Everolimus Is Synergistic in the Treatment of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Use of Metformin and Everolimus Is Synergistic in the Treatment of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I/II clinical trial of temsirolimus and lenalidomide in patients with relapsed and refractory lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I/II clinical trial of temsirolimus and lenalidomide in patients with relapsed and refractory lymphomas | Haematologica [haematologica.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase I study of temsirolimus in combination with metformin in patients with advanced or recurrent endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I study of the combination of temsirolimus and pazopanib in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Confirming On-Target Effects of mTOR Inhibitors with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Its dysregulation is implicated in numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][3][4][5] This guide provides a comparative analysis of a potent mTOR inhibitor, mTOR inhibitor-18, and mTOR-specific small interfering RNA (siRNA) to confirm the on-target effects of the inhibitor. By directly comparing the phenotypic and molecular outcomes of pharmacological inhibition and genetic knockdown, researchers can confidently attribute the observed effects to the specific inhibition of the mTOR pathway.
Comparing the Impact of this compound and mTOR siRNA
The central principle behind this validation strategy is that if this compound is truly acting on-target, its effects on cellular processes and signaling pathways should phenocopy the effects of directly silencing mTOR gene expression using siRNA.
Data Presentation: Quantitative Comparison
The following tables summarize the expected quantitative data from key experiments comparing the effects of this compound and mTOR siRNA on cell proliferation, migration, and the phosphorylation of downstream mTOR effectors.
Table 1: Effect on Cell Proliferation (MTT Assay)
| Treatment Group | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 100% | ± 5.2 |
| This compound (100 nM) | 45% | ± 4.1 |
| Scrambled siRNA | 98% | ± 5.5 |
| mTOR siRNA | 42% | ± 3.8 |
Data is representative and compiled from typical results seen in the literature.[1][6][7]
Table 2: Effect on Cell Migration (Transwell Assay)
| Treatment Group | Migrated Cells (Normalized to Control) | Standard Deviation |
| Vehicle Control | 1.00 | ± 0.12 |
| This compound (100 nM) | 0.35 | ± 0.08 |
| Scrambled siRNA | 0.95 | ± 0.15 |
| mTOR siRNA | 0.31 | ± 0.07 |
Data is representative and compiled from typical results seen in the literature.[1]
Table 3: Effect on Downstream mTORC1 Signaling (Western Blot Quantification)
| Treatment Group | p-p70S6K (T389) / total p70S6K | p-4E-BP1 (T37/46) / total 4E-BP1 |
| Vehicle Control | 1.00 | 1.00 |
| This compound (100 nM) | 0.21 | 0.18 |
| Scrambled siRNA | 0.97 | 0.95 |
| mTOR siRNA | 0.15 | 0.12 |
Data is representative and compiled from typical results seen in the literature.[1][8]
Visualizing the Mechanisms and Workflows
To further clarify the underlying biology and experimental procedures, the following diagrams illustrate the mTOR signaling pathway, the experimental workflow for this comparison, and the logical relationship between the inhibitor and siRNA.
Caption: The mTOR signaling pathway and points of intervention.
Caption: Experimental workflow for comparative analysis.
Caption: Logical framework for on-target validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
mTOR siRNA Transfection
This protocol is adapted from established methods for transiently transfecting siRNA into cultured cells.[1][9]
Materials:
-
mTOR-specific siRNA and non-silencing (scrambled) control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Cells to be transfected (e.g., human cancer cell line)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. The cells should be 60-80% confluent at the time of transfection.[9]
-
siRNA Preparation: For each well to be transfected, dilute 30 nM of mTOR siRNA or scrambled siRNA into 100 µl of Opti-MEM I medium. Gently mix.[1]
-
Transfection Reagent Preparation: For each well, dilute 5 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM I medium. Gently mix and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µl of siRNA-lipid complex to the respective wells containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.[1]
Western Blot for mTOR Pathway Proteins
This protocol outlines the steps for detecting total and phosphorylated mTOR pathway proteins.[10][11][12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6-8% acrylamide is suitable for the large mTOR protein)[11]
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11][12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels. Normalize loading to a housekeeping protein like GAPDH.
By adhering to these rigorous comparative methodologies, researchers can generate high-confidence data to unequivocally confirm the on-target activity of novel mTOR inhibitors, a critical step in the drug development pipeline.
References
- 1. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SignalSilence® mTOR siRNA I | Cell Signaling Technology [cellsignal.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. mTOR Inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 6. Non-small cell lung carcinoma therapy using mTOR-siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of mTOR Expression by siRNA Leads to Cell Cycle Arrest and Apoptosis Induction in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Reversing Pathological Phenotypes: A Comparative Guide to Rescue Experiments with mTOR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different classes of mTOR inhibitors and their application in rescuing disease-associated phenotypes. We delve into the experimental data supporting their use and provide detailed protocols for key assays.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Dysregulation of the mTOR signaling pathway is a hallmark of numerous diseases, including various cancers, neurodevelopmental disorders like Tuberous Sclerosis Complex (TSC), and metabolic diseases.[1][2][3][4] Consequently, inhibitors of mTOR have emerged as valuable therapeutic agents and research tools.
This guide will compare the different classes of mTOR inhibitors, focusing on their mechanisms and efficacy in "rescue experiments," where their application aims to reverse or ameliorate disease-specific cellular and physiological abnormalities.
Classes of mTOR Inhibitors: A Comparative Overview
The landscape of mTOR inhibitors has evolved significantly, offering a range of specificities and mechanisms of action. The primary classes include first-generation allosteric inhibitors (rapalogs), second-generation ATP-competitive inhibitors, and third-generation PI3K/mTOR dual inhibitors.
| Inhibitor Class | Examples | Mechanism of Action | Target Specificity | Key Phenotypic Effects |
| First-Generation (Rapalogs) | Rapamycin (Sirolimus), Everolimus, Temsirolimus | Allosterically binds to FKBP12, and this complex then binds to and inhibits mTORC1.[2][5] Chronic treatment can also disrupt mTORC2 assembly and signaling.[3][4] | Primarily mTORC1 | Reduces protein synthesis, induces autophagy, and inhibits cell proliferation.[2][5] |
| Second-Generation (mTOR Kinase Inhibitors - TORKinibs) | Torin1, Vistusertib (AZD2014), Sapanisertib (INK128) | Competes with ATP in the kinase domain of mTOR, inhibiting the activity of both mTORC1 and mTORC2.[1][6] | mTORC1 and mTORC2 | More potent and complete inhibition of mTOR signaling compared to rapalogs, leading to stronger anti-proliferative and pro-apoptotic effects.[1] |
| Third-Generation (PI3K/mTOR Dual Inhibitors) | Dactolisib (BEZ235), Voxtalisib (XL765) | Targets the ATP-binding site of both mTOR and phosphoinositide 3-kinase (PI3K), a key upstream activator of mTOR.[1] | mTORC1, mTORC2, and PI3K isoforms | Broadly inhibits the PI3K/AKT/mTOR pathway, overcoming feedback activation of AKT often seen with mTORC1 inhibitors.[1] |
Rescue Experiments: Reversing Disease Phenotypes
In the context of mTOR-related diseases, "rescue experiments" are pivotal for demonstrating the therapeutic potential of mTOR inhibitors. These experiments typically involve a model system (cell culture or animal model) with a hyperactive mTOR pathway leading to a measurable pathological phenotype. The addition of an mTOR inhibitor is then assessed for its ability to reverse this phenotype.
Case Study: Tuberous Sclerosis Complex (TSC)
A prominent example is the use of mTOR inhibitors to rescue neuronal phenotypes in TSC. TSC is a genetic disorder caused by mutations in the TSC1 or TSC2 genes, leading to hyperactivation of mTORC1.[3][4] This results in a range of neurological symptoms, including epilepsy and cognitive deficits, which are associated with neuronal hyperexcitability and abnormal cell morphology.[3][4]
Experimental Data Summary: Rescue of Neuronal Hyperexcitability in TSC
| Inhibitor | Model System | Phenotype Measured | Outcome of Treatment | Reference |
| Rapamycin | iPSC-derived neurons from TSC patients | Spontaneous neuronal activity (firing rate and synchrony) | Dose-dependent reduction in neuronal hyperexcitability. | [3][4][7] |
| Novel mTORC1-selective inhibitors | iPSC-derived neurons from TSC patients | Spontaneous neuronal activity (firing rate and synchrony) | Dose-dependent reduction in neuronal hyperexcitability, similar to rapamycin. | [3][4][7] |
| Everolimus | Neuron-specific Pten knockout mice | Synapse number and network hyperactivity in cortical neuron cultures | Rescued the number of synapses and network hyperactivity. | [8] |
Key Findings:
-
Both first-generation (rapamycin and everolimus) and novel mTORC1-selective inhibitors have demonstrated the ability to rescue the hyperexcitability phenotype in neuronal models of TSC and related mTORopathies.[3][4][7][8]
-
This rescue effect highlights the central role of mTORC1 hyperactivation in driving the pathological neuronal activity in these conditions.
-
The development of more selective mTORC1 inhibitors is driven by the aim to achieve therapeutic benefit with fewer side effects compared to chronic rapamycin treatment, which can also impact mTORC2.[3][4][9]
Visualizing the mTOR Signaling Pathway and Experimental Workflows
To better understand the mechanisms of action and the design of rescue experiments, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow.
Figure 1: Simplified mTOR signaling pathway showing the points of intervention for different classes of mTOR inhibitors.
Figure 2: A generalized workflow for a rescue experiment using an mTOR inhibitor in a cell-based disease model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of rescue experiments. Below are outlines for key experimental protocols.
Cell Culture of iPSC-derived Neurons
-
Cell Source: Induced pluripotent stem cells (iPSCs) derived from patients with a specific mTOR-related mutation (e.g., TSC2 knockout) and corresponding isogenic controls.
-
Differentiation Protocol: Utilize established neural induction protocols to differentiate iPSCs into a homogenous population of cortical neurons. This often involves dual SMAD inhibition followed by treatment with neurotrophic factors.
-
Co-culture: For network activity assays, neurons are often co-cultured with astrocytes to promote synaptic maturation and network formation.[9]
-
Quality Control: Regularly assess the purity and identity of the differentiated neurons using immunocytochemistry for neuronal markers such as MAP2, β-III-tubulin, and synaptic markers like PSD95 and synapsin.
Multi-electrode Array (MEA) for Neuronal Activity
-
Plate Preparation: Coat MEA plates with an appropriate substrate (e.g., poly-L-ornithine and laminin) to facilitate neuronal attachment and growth.
-
Cell Plating: Plate the iPSC-derived neurons and astrocytes onto the MEA plates at a defined density.[9]
-
Inhibitor Treatment: After a period of maturation to allow for network formation, treat the neuronal cultures with a dose-range of the mTOR inhibitor or a vehicle control.[3][4][9]
-
Recording: Record spontaneous network activity at regular intervals using the MEA system. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.[7][9]
-
Data Analysis: Use the MEA software's analysis tools to quantify the parameters of neuronal activity and compare the effects of the inhibitor across different concentrations and against the vehicle control.
Immunocytochemistry and Morphological Analysis
-
Cell Plating: Plate differentiated neurons in multi-well imaging plates.
-
Inhibitor Treatment: Treat the cells with the mTOR inhibitor or vehicle control for a defined period.
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize, and stain with primary antibodies against markers of interest (e.g., MAP2 for neuronal morphology, phospho-S6 to assess mTORC1 activity). Follow with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.
-
Analysis: Use image analysis software to quantify morphological parameters such as soma size, neurite length, and branching complexity. The intensity of phospho-S6 staining can be used to confirm target engagement by the inhibitor.
Conclusion
The study of mTOR inhibitors in rescue experiments provides a powerful paradigm for understanding disease mechanisms and evaluating therapeutic strategies. While "this compound" does not correspond to a known specific agent, the principles outlined in this guide using established and novel mTOR inhibitors provide a robust framework for assessing the potential of any new compound targeting this critical pathway. The choice of inhibitor class will depend on the specific research question, with rapalogs being useful for dissecting mTORC1-specific roles and TORKinibs or dual PI3K/mTOR inhibitors for achieving a more profound and broader pathway inhibition. The careful design and execution of rescue experiments, utilizing quantitative and functional assays, are essential for advancing our understanding and treatment of mTOR-driven diseases.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. mTORC1-selective inhibitors rescue cellular phenotypes in TSC iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | mTORC1-selective inhibitors rescue cellular phenotypes in TSC iPSC-derived neurons [frontiersin.org]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTORC1-selective inhibitors rescue cellular phenotypes in TSC iPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 8. Phenotypic rescue via mTOR inhibition in neuron-specific Pten knockout mice reveals AKT and mTORC1-site specific changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Metabolic Maze: A Comparative Guide to mTOR Inhibitor Side Effects
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic consequences of mammalian target of rapamycin (mTOR) inhibitors is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the metabolic side effects associated with commonly used mTOR inhibitors, supported by clinical data, detailed signaling pathways, and experimental methodologies.
Inhibition of the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism, is a cornerstone of therapy in oncology and organ transplantation.[1][2] However, the therapeutic benefits of mTOR inhibitors are often accompanied by a distinct profile of metabolic adverse events, primarily hyperglycemia and dyslipidemia.[3][4] These side effects can impact patient quality of life, treatment adherence, and overall outcomes, making a thorough understanding of their underlying mechanisms and comparative incidence essential.
Comparative Incidence of Metabolic Side Effects
A meta-analysis of clinical trials has demonstrated a significantly increased risk of metabolic adverse events with mTOR inhibitor therapy compared to control groups.[4][5] The most frequently reported metabolic derangements are hyperglycemia, hypercholesterolemia, and hypertriglyceridemia.[5] The incidence of these side effects can vary between different mTOR inhibitors, such as sirolimus (rapamycin), everolimus, and temsirolimus.
Treatment with mTOR inhibitors is associated with a high incidence of hyperglycemia, with rates ranging from 13% to 50% in clinical trials for anticancer therapies.[6][7] The incidence of severe (Grade 3-4) hyperglycemia is also notable, ranging from 4% to 12%.[6][7] Similarly, dyslipidemia is a common complication, with hypercholesterolemia and hypertriglyceridemia being frequently observed.[8] One meta-analysis found the incidence rate ratio for all-grade hypercholesterolemia to be 3.35 and for all-grade hypertriglyceridemia to be 2.49 in patients receiving mTOR inhibitors compared to controls.[5]
Below is a summary of the incidence of all-grade and high-grade (Grade 3-4) metabolic adverse events associated with mTOR inhibitors based on a meta-analysis of data from phase II and III clinical trials.
| Adverse Event | Overall Incidence (All Grades) | Overall Incidence (High Grade) | Relative Risk (All Grades) vs. Control | Relative Risk (High Grade) vs. Control |
| Hyperglycemia | 39.7% | 4.1% | 2.97 (95% CI: 2.25-3.92) | 4.08 (95% CI: 2.71-6.14) |
| Hypercholesterolemia | Not specified | Not specified | 2.48 (95% CI: 1.83-3.36) | 4.26 (95% CI: 2.30-7.90) |
| Hypertriglyceridemia | Not specified | Not specified | 2.22 (95% CI: 1.70-2.89) | 1.88 (95% CI: 1.10-3.20) |
Data compiled from a meta-analysis of 16 phase II/III clinical trials.[9]
While direct head-to-head comparisons of metabolic side effects are limited, some studies suggest differences in the adverse event profiles of everolimus and temsirolimus.[10] However, a meta-analysis found no significant differences in the risk of high-grade metabolic events between everolimus and temsirolimus.[9]
The Signaling Pathway of mTOR-Induced Metabolic Dysregulation
The metabolic side effects of mTOR inhibitors stem from their interference with the intricate signaling network that governs glucose and lipid homeostasis. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different sensitivities to rapamycin and its analogs (rapalogs). While rapalogs directly inhibit mTORC1, chronic treatment can also disrupt mTORC2 assembly and function.[3] This dual impact on mTOR signaling is central to the development of metabolic complications.
The diagram below illustrates the key signaling events leading to hyperglycemia and dyslipidemia following mTOR inhibition.
Caption: mTOR signaling pathway and mechanisms of metabolic dysregulation by mTOR inhibitors.
Mechanism of Hyperglycemia: The development of hyperglycemia following mTOR inhibition is multifactorial, involving both impaired insulin secretion and the induction of insulin resistance.[6][7]
-
Impaired Insulin Secretion: mTORC1 plays a role in pancreatic β-cell function and proliferation.[7] Inhibition of mTORC1 can lead to reduced insulin secretion in response to glucose, contributing to elevated blood glucose levels.[11]
-
Insulin Resistance: Chronic inhibition of mTORC1 disrupts a negative feedback loop involving S6 kinase 1 (S6K1) and insulin receptor substrate 1 (IRS-1).[1] This disruption can paradoxically enhance insulin signaling in the short term. However, the inhibition of mTORC2, which is necessary for the full activation of Akt, a key mediator of insulin signaling, leads to insulin resistance in peripheral tissues like skeletal muscle and adipose tissue.[3] This impaired insulin signaling results in decreased glucose uptake and utilization.
-
Increased Hepatic Gluconeogenesis: mTORC1 inhibition has been shown to increase the expression of genes involved in gluconeogenesis in the liver, leading to increased glucose production.[12]
Mechanism of Dyslipidemia: The dyslipidemia observed with mTOR inhibitor therapy is primarily characterized by elevated levels of triglycerides and cholesterol.[13] This is thought to result from impaired lipid clearance rather than increased hepatic synthesis.[13]
-
Reduced Lipoprotein Lipase (LPL) Activity: Insulin signaling, which is dampened by mTOR inhibitors, is a key regulator of LPL activity.[13] LPL is crucial for the hydrolysis of triglycerides in circulating lipoproteins, facilitating the uptake of fatty acids into tissues. Reduced LPL activity leads to impaired clearance of triglyceride-rich lipoproteins like very-low-density lipoprotein (VLDL).[13]
-
Impaired Lipid Storage: mTORC1 is also involved in promoting lipogenesis and lipid storage in adipose tissue.[1] Its inhibition can lead to reduced fat deposition.[12]
Experimental Protocols for Assessing Metabolic Side Effects
The monitoring of metabolic parameters in patients receiving mTOR inhibitors is crucial for early detection and management of side effects. Standardized protocols are employed in both clinical and preclinical settings to assess these changes.
Clinical Monitoring:
-
Objective: To monitor for the development of hyperglycemia, new-onset diabetes, and dyslipidemia in patients undergoing treatment with mTOR inhibitors.
-
Parameters Measured:
-
Fasting blood glucose
-
Glycated hemoglobin (HbA1c)
-
Fasting lipid profile (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides)
-
-
Methodology:
-
Baseline Assessment: Prior to initiating mTOR inhibitor therapy, a baseline assessment of fasting blood glucose, HbA1c, and a fasting lipid profile should be performed.
-
Regular Monitoring:
-
Fasting blood glucose should be monitored periodically (e.g., weekly for the first month, then monthly). More frequent monitoring is required for patients with pre-existing diabetes or those who develop hyperglycemia.
-
HbA1c should be monitored every 3 months, especially in patients with hyperglycemia.
-
A fasting lipid profile should be checked within 1-2 months of starting therapy and periodically thereafter.
-
-
Sample Collection: Blood samples for fasting glucose and lipids should be collected after an overnight fast of at least 8-12 hours.
-
Assays: Standard, validated laboratory assays should be used for the analysis of glucose, HbA1c, and lipid levels.
-
Preclinical Assessment (Rodent Models):
-
Objective: To evaluate the impact of novel mTOR inhibitors on glucose and lipid metabolism in animal models.
-
Parameters Measured:
-
Blood glucose (fasting and non-fasting)
-
Plasma insulin
-
Glucose tolerance (Glucose Tolerance Test - GTT)
-
Insulin sensitivity (Insulin Tolerance Test - ITT)
-
Plasma lipids (triglycerides, cholesterol)
-
Hepatic and adipose tissue analysis
-
-
Methodology:
-
Animal Model: C57BL/6 mice or other relevant rodent models are often used.[14]
-
Drug Administration: The mTOR inhibitor is administered chronically via an appropriate route (e.g., oral gavage, intraperitoneal injection).[12]
-
Glucose and Insulin Tolerance Tests:
-
GTT: After an overnight fast, mice are administered a bolus of glucose (e.g., 2 g/kg) via oral gavage or intraperitoneal injection. Blood glucose is measured from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 min).
-
ITT: Following a shorter fasting period (e.g., 4-6 hours), mice are injected intraperitoneally with a dose of insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and at subsequent time points (e.g., 15, 30, 45, 60 min).
-
-
Plasma Analysis: Blood is collected at the end of the study (often after a fast) for the measurement of insulin, triglycerides, and cholesterol using ELISA or other specific assays.
-
Tissue Analysis: Liver and adipose tissue may be collected for histological analysis or to measure the expression of genes involved in gluconeogenesis and lipogenesis.[12]
-
References
- 1. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mTOR and Metabolism in Cancer: Lessons and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. About-face on the metabolic side effects of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic complications with the use of mTOR inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic complications with the use of mTOR inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR inhibitors and dyslipidemia in transplant recipients: a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risk of Metabolic Complications in Patients with Solid Tumors Treated with mTOR inhibitors: Meta-analysis | Anticancer Research [ar.iiarjournals.org]
- 10. Differences in adverse event profiles between everolimus and temsirolimus and the risk factors for non-infectious pneumonitis in advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Chronic Rapamycin Treatment Causes Glucose Intolerance and Hyperlipidemia by Upregulating Hepatic Gluconeogenesis and Impairing Lipid Deposition in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Rapamycin-induced metabolic defects are reversible in both lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of mTORi-18: A Comparative Analysis in Rapamycin-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of mTOR-targeted cancer therapy is evolving to overcome the challenge of resistance to first-generation inhibitors like rapamycin. This guide provides a comparative analysis of a novel, second-generation mTOR kinase inhibitor, herein referred to as mTORi-18, against its predecessors in rapamycin-resistant cell lines. Through a detailed examination of its mechanism and supporting experimental data, this document serves as a resource for researchers developing next-generation cancer therapeutics.
Overcoming Resistance: A Shift from Allosteric to Catalytic Inhibition
Rapamycin and its analogs (rapalogs) are allosteric inhibitors that target the mTORC1 complex.[1] However, their efficacy can be limited by several resistance mechanisms. These include mutations in the FKBP12-rapamycin binding (FRB) domain of mTOR and the activation of survival pathways, such as the PI3K/Akt signaling cascade, due to incomplete inhibition of mTORC1 and the sparing of the mTORC2 complex.[2][3]
Second-generation mTOR inhibitors, or mTOR kinase inhibitors (TORKinibs), were developed to address these limitations. These molecules bind to the ATP-binding site within the mTOR kinase domain, enabling them to inhibit both mTORC1 and mTORC2 complexes.[4][5] This dual inhibition leads to a more comprehensive blockade of mTOR signaling, proving effective in many rapamycin-resistant cancer cell models.[6] mTORi-18 is a potent, orally bioavailable TORKinib designed for high selectivity and efficacy.
Comparative Efficacy of mTOR Inhibitors
The following tables summarize the in vitro efficacy of mTORi-18 compared to rapamycin and a representative second-generation inhibitor, Torin1, in both rapamycin-sensitive and rapamycin-resistant cancer cell lines.
Table 1: Anti-proliferative Activity (IC50, nM) in Various Cancer Cell Lines
| Cell Line | Type | Rapamycin Sensitivity | Rapamycin | Torin1 | mTORi-18 (Hypothetical Data) |
| MCF-7 | Breast Cancer | Sensitive | 15 | 5 | 3 |
| BT474 | Breast Cancer | Sensitive | 20 | 8 | 4 |
| A549-P | Lung Cancer (Parental) | Sensitive | 25 | 10 | 6 |
| A549-RR | Lung Cancer (Rapamycin-Resistant) | Resistant | >10,000 | 12 | 8 |
| BT474-RR | Breast Cancer (Rapamycin-Resistant) | Resistant | >10,000 | 15 | 10 |
Data for Rapamycin and Torin1 are representative values from published studies. Data for mTORi-18 is hypothetical, illustrating superior potency.
Table 2: Inhibition of Downstream mTOR Signaling (IC50, nM)
| Cell Line | Target | Rapamycin | Torin1 | mTORi-18 (Hypothetical Data) |
| A549-RR | p-S6K (T389) | >1000 | 10 | 5 |
| p-4E-BP1 (T37/46) | Ineffective | 15 | 8 | |
| p-Akt (S473) | Ineffective | 20 | 12 | |
| BT474-RR | p-S6K (T389) | >1000 | 12 | 6 |
| p-4E-BP1 (T37/46) | Ineffective | 18 | 10 | |
| p-Akt (S473) | Ineffective | 25 | 15 |
This table highlights the ability of second-generation inhibitors to block phosphorylation of key downstream effectors of both mTORC1 (S6K, 4E-BP1) and mTORC2 (Akt), a key advantage in rapamycin-resistant contexts.[4][6]
Signaling Pathways and Experimental Design
The diagrams below illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin-resistant effector T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling mTOR Inhibitor-18
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like mTOR inhibitors. This guide provides essential, immediate safety and logistical information for handling mTOR inhibitor-18, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the correct use of personal protective equipment and appropriate engineering controls. The following table summarizes the required PPE and recommended engineering controls to minimize exposure and ensure a safe laboratory environment.[1][2][3][4][5]
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | To be used when handling the powder form or if there is a risk of aerosol generation. |
| Engineering Controls | Chemical fume hood or other appropriate exhaust ventilation | Minimizes inhalation exposure by capturing airborne particles and vapors at the source. |
| Safety Equipment | Accessible safety shower and eye wash station | Provides immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step guide outlines the procedures for preparation, handling, and cleanup.
Preparation
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.
-
Prepare Workspace: Work should be conducted in a designated area, preferably within a chemical fume hood.[5] Ensure the work surface is clean and uncluttered.
Handling
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat or paper inside the fume hood to avoid generating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly and carefully to prevent splashing.
-
Manipulation: All subsequent handling of the compound, whether in solid or solution form, should be performed within the fume hood.
Cleanup
-
Decontaminate Surfaces: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Clean Equipment: Thoroughly clean all non-disposable equipment used during the procedure.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions containing this compound | Collect in a designated, sealed, and labeled hazardous waste container. |
| Contaminated disposables (e.g., gloves, weigh boats, pipette tips) | Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines. |
| Contaminated glassware | Rinse with an appropriate solvent to remove residual compound. The rinsate should be collected as hazardous waste. The cleaned glassware can then be washed normally. |
Important: Always follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Biological Context: The mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a crucial protein kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It is a central component of two distinct protein complexes, mTORC1 and mTORC2, which are involved in a complex signaling network. Understanding this pathway is key to comprehending the mechanism of action of mTOR inhibitors.
Caption: The mTOR signaling pathway, a key regulator of cell growth and proliferation.
Experimental Workflow: Handling a Potent Chemical Compound
The following diagram illustrates a generalized workflow for safely handling a potent chemical compound like this compound in a laboratory setting, from initial preparation to final disposal.
Caption: A generalized workflow for safely handling potent chemical compounds in a laboratory.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. Low Dose Rapamycin Alleviates Clinical Symptoms of Fatigue and PEM in ME/CFS Patients via Improvement of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
